Dezocine
Description
Properties
IUPAC Name |
(1R,9S,15S)-15-amino-1-methyltricyclo[7.5.1.02,7]pentadeca-2(7),3,5-trien-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-16-8-4-2-3-5-12(15(16)17)9-11-6-7-13(18)10-14(11)16/h6-7,10,12,15,18H,2-5,8-9,17H2,1H3/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMVHDZWSFQSQP-VBNZEHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCCC(C1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCCC[C@H]([C@@H]1N)CC3=C2C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022911 | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.40e-02 g/L | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
53648-55-8 | |
| Record name | (-)-Dezocine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53648-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dezocine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053648558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dezocine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01209 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dezocine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEZOCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8K5SV4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dezocine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015340 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dezocine's Mechanism of Action on Opioid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dezocine is a potent analgesic with a unique and complex pharmacological profile at opioid receptors. This guide provides a detailed examination of its mechanism of action, focusing on its binding affinities, functional activities, and downstream signaling pathways. Notably, this compound acts as a partial agonist at the mu-opioid receptor (MOR) and the kappa-opioid receptor (KOR), and exhibits weak affinity for the delta-opioid receptor (DOR).[1][2][3][4] A key characteristic of this compound is its biased agonism at the MOR, preferentially activating G-protein signaling pathways with minimal recruitment of β-arrestin, a feature that may contribute to its favorable side-effect profile, including a reduced risk of respiratory depression and addiction.[5][6][7][8] Furthermore, this compound's mechanism extends beyond opioid receptors to include the inhibition of norepinephrine (NET) and serotonin (SERT) reuptake, which likely contributes to its analgesic efficacy, particularly in chronic and neuropathic pain states.[9][10] This document synthesizes the current understanding of this compound's molecular interactions, presents quantitative data in a structured format, details relevant experimental methodologies, and provides visual representations of key pathways and workflows.
Opioid Receptor Binding Affinity of this compound
This compound demonstrates a distinct binding profile across the three major opioid receptor subtypes. It exhibits the highest affinity for the mu-opioid receptor, followed by the kappa- and delta-opioid receptors. The binding affinities, expressed as inhibition constants (Ki), from various radioligand binding studies are summarized below.
| Receptor Subtype | This compound Ki (nM) | Reference Radioligand | Tissue/Cell Line | Reference |
| Mu (μ) | 3.7 ± 0.7 | [3H]DAMGO | Human recombinant | [9] |
| 1.46 ± 0.10 | Not Specified | Not Specified | [11] | |
| Kappa (κ) | 31.9 ± 1.9 | [3H]U69,593 | Human recombinant | [9] |
| 22.01 ± 1.52 | Not Specified | Not Specified | [11] | |
| Delta (δ) | 527 ± 70 | [3H]DPDPE | Human recombinant | [9] |
| 398.6 ± 43.25 | Not Specified | Not Specified | [11] |
Functional Activity at Opioid Receptors
The functional activity of this compound has been a subject of some debate, particularly concerning its effects at the kappa-opioid receptor. However, a growing body of evidence from functional assays, such as [35S]GTPγS binding and cAMP accumulation assays, characterizes this compound as a partial agonist at both mu and kappa opioid receptors.
Mu-Opioid Receptor (MOR)
At the MOR, this compound behaves as a partial agonist. This means it binds to and activates the receptor but elicits a submaximal response compared to full agonists like morphine or DAMGO.[1][12][13] This partial agonism contributes to a "ceiling effect" for certain opioid-related side effects, such as respiratory depression.[12]
Kappa-Opioid Receptor (KOR)
While some early studies suggested this compound is a KOR antagonist, more recent and comprehensive studies have demonstrated that it is a partial agonist at the KOR.[2][3][10][11] In the presence of a full KOR agonist like U50,488H, this compound can act as an antagonist, inhibiting the maximal response of the full agonist.[1][3]
Delta-Opioid Receptor (DOR)
This compound's affinity for the DOR is considerably lower than for MOR and KOR, and it is generally considered to have weak or no significant functional activity at this receptor subtype.[9][11]
The functional parameters of this compound at mu and kappa opioid receptors are summarized in the table below.
| Receptor | Assay Type | Parameter | Value | Comparison | Reference |
| Mu (μ) | [35S]GTPγS | Emax | Partial Agonist | Compared to DAMGO | [1] |
| Kappa (κ) | [35S]GTPγS | Emax | 33-45% | Compared to U50,488H | [10][11] |
Signaling Pathways
G-Protein Activation
Like other opioids, this compound's activation of MOR and KOR initiates intracellular signaling cascades through the coupling to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels.[14][15][16] These actions collectively reduce neuronal excitability and neurotransmitter release, forming the basis of its analgesic effect.
Caption: this compound-induced G-protein signaling cascade.
β-Arrestin Recruitment
A significant finding in this compound's pharmacology is its lack of substantial β-arrestin recruitment following MOR activation.[5][6][7][8] This makes this compound a G-protein biased agonist at the MOR. The β-arrestin pathway is implicated in opioid-induced side effects such as tolerance, dependence, and respiratory depression.[5] this compound's bias away from this pathway may explain its reduced liability for these adverse effects compared to classical full MOR agonists.
Caption: Biased agonism of this compound at the mu-opioid receptor.
Experimental Protocols
Radioligand Binding Assay
This assay quantifies the affinity of a ligand for a receptor.
-
Membrane Preparation:
-
Cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells) or brain tissue homogenates are used.
-
Cells/tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, incubate a fixed amount of membrane protein with a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]U69,593 for KOR, or [3H]DPDPE for DOR) and varying concentrations of the unlabeled competitor ligand (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand.
-
Incubate at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Procedure:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4), GDP (e.g., 10-30 µM), and the prepared cell membranes.[17]
-
Add varying concentrations of the agonist (this compound).
-
Pre-incubate for a short period (e.g., 15 minutes) at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubate for 60 minutes at 30°C with gentle shaking.[11]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound against the agonist concentration.
-
Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) from the dose-response curve. Emax is often expressed as a percentage of the response to a full agonist.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to an activated receptor. The Tango assay (or similar enzyme fragment complementation assays) is a common method.[8]
-
Cell Culture and Transfection:
-
Assay Procedure:
-
Plate the transfected cells in a 96- or 384-well plate.
-
Expose the cells to varying concentrations of the ligand (this compound) and incubate (e.g., overnight).
-
Add a substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the signal against the ligand concentration.
-
Determine the EC50 and Emax values.
-
In Vivo Analgesia Models
Standard rodent models are used to assess the analgesic effects of this compound.
Hot Plate Test
-
Apparatus: A metal plate that can be heated to a constant temperature (e.g., 52-55°C).[5][9][12][14][19]
-
Procedure:
-
Administer this compound or vehicle to the animal (e.g., mouse or rat).
-
At a predetermined time after injection, place the animal on the hot plate.
-
Record the latency (in seconds) for the animal to exhibit a pain response, such as licking a hind paw or jumping.[12]
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
-
Endpoint: An increase in the latency to respond compared to vehicle-treated animals indicates analgesia.
Tail-Flick Test
-
Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.[6][13][20][21]
-
Procedure:
-
Administer this compound or vehicle.
-
Gently restrain the animal and place its tail over the heat source.
-
Measure the time it takes for the animal to flick its tail away from the heat.
-
A cut-off time is employed to avoid injury.
-
-
Endpoint: A longer tail-flick latency indicates an analgesic effect.
Conclusion
This compound's mechanism of action is characterized by a unique combination of properties: partial agonism at both mu and kappa opioid receptors, G-protein bias at the mu-opioid receptor with minimal β-arrestin recruitment, and inhibition of serotonin and norepinephrine reuptake. This multifaceted pharmacology likely underlies its potent analgesic effects and favorable safety profile, making it a valuable agent in pain management and a subject of continued interest for the development of safer analgesics. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel opioid compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. web.mousephenotype.org [web.mousephenotype.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 20. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 21. Tail flick test - Wikipedia [en.wikipedia.org]
Dezocine: A Technical Whitepaper on its Partial Agonism at Mu and Kappa Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dezocine is a potent analgesic with a unique and complex pharmacological profile at opioid receptors. This document provides an in-depth technical guide to the interaction of this compound with mu (µ) and kappa (κ) opioid receptors, where it exhibits partial agonist activity. There is conflicting evidence regarding its activity at the kappa receptor, with some studies identifying it as a partial agonist and others as an antagonist.[1][2][3] This guide synthesizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Introduction
This compound is an opioid analgesic used for the management of moderate to severe pain.[3] Its clinical efficacy is attributed to its distinct interaction with opioid receptors, acting as a partial agonist at the mu-opioid receptor (MOR) and exhibiting a more complex, debated profile at the kappa-opioid receptor (KOR).[1][2][3] This dual action contributes to its analgesic effects while potentially offering a safer side-effect profile, including a ceiling effect on respiratory depression, compared to full mu-opioid agonists.[3][4] Recent research has also highlighted its biased signaling properties, particularly its lack of significant β-arrestin recruitment at the mu receptor, which may contribute to a lower addiction potential.[5][6][7]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of this compound at human and rat mu and kappa opioid receptors as reported in the scientific literature.
Table 1: this compound Binding Affinities (Ki) at Opioid Receptors
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| Mu (µ) | Human | [3H]DAMGO | 3.7 ± 0.7 | [2] |
| Mu (µ) | Rat | [3H]DAMGO | 1.46 ± 0.10 | [8] |
| Kappa (κ) | Human | [3H]U69593 | 31.9 ± 1.9 | [2] |
| Kappa (κ) | Rat | [3H]U69593 | 22.01 ± 1.52 | [8] |
| Delta (δ) | Human | Not Specified | 527 ± 70 | [2] |
| Delta (δ) | Rat | [3H]DPDPE | 398.6 ± 43.25 | [8] |
Table 2: this compound Functional Activity at Opioid Receptors
| Receptor | Assay Type | Species | Agonist Activity (EC50, nM) | % Emax (relative to full agonist) | Antagonist Activity (Ke, nM) | Reference |
| Mu (µ) | [35S]GTPγS Binding | Rat | - | Partial Agonist | - | [9] |
| Kappa (κ) | [35S]GTPγS Binding | Rat | - | 33-45% (vs. U50,488H) | Yes (inhibits U50,488H) | [9] |
| Kappa (κ) | [35S]GTPγS Binding | Human | No G protein activation | 0% | Yes (inhibits salvinorin A & nalbuphine) | [2] |
| Mu (µ) | β-arrestin Recruitment | Human | No significant activation | 0% | - | [5][6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the pharmacological profile of this compound at mu and kappa opioid receptors.
Radioligand Binding Assays
These assays determine the affinity of a ligand (this compound) for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO cells stably expressing human mu or kappa opioid receptors) are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]DAMGO for MOR, [3H]U69593 for KOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor ligand (this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]
[35S]GTPγS Binding Assays
This functional assay measures the extent of G protein activation following receptor agonism.
-
Membrane Preparation: Similar to binding assays, cell membranes expressing the opioid receptor of interest are used.
-
Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [35S]GTPγS, GDP, and varying concentrations of the test compound (this compound).
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Separation and Detection: The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist).[11] To determine antagonist activity, membranes are incubated with a full agonist in the presence of varying concentrations of this compound.[2]
β-Arrestin Recruitment Assays
These assays assess the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of biased signaling.
-
Cell Lines: A common method utilizes engineered cell lines, such as the HTLA cell line, which stably co-express the human mu-opioid receptor and a β-arrestin fusion protein linked to a reporter enzyme (e.g., luciferase).[5][7]
-
Ligand Stimulation: The cells are treated with varying concentrations of the test compound (this compound).
-
Measurement: Upon receptor activation and subsequent β-arrestin recruitment, the reporter enzyme is activated, leading to a measurable signal (e.g., luminescence).
-
Data Analysis: The signal is measured to generate concentration-response curves, allowing for the determination of EC50 and Emax for β-arrestin recruitment.[5][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.
Caption: this compound G-protein signaling pathway at mu/kappa receptors.
Caption: this compound's lack of β-arrestin recruitment at the mu receptor.
Caption: Experimental workflow for this compound's receptor characterization.
Discussion of Kappa Receptor Activity: Partial Agonist vs. Antagonist
This discrepancy could be due to several factors, including species differences (human vs. rat receptors) or variations in experimental conditions. The partial agonist activity observed in the rat receptor study suggests that this compound has some intrinsic efficacy at this receptor, while the antagonist profile in the human receptor study indicates a lack of efficacy.[2][9] Further research is warranted to fully elucidate the nature of this compound's interaction with the human kappa opioid receptor.
Conclusion
This compound demonstrates a complex pharmacological profile as a partial agonist at the mu-opioid receptor and a compound with debated partial agonist/antagonist activity at the kappa-opioid receptor. Its biased signaling away from the β-arrestin pathway at the mu receptor is a significant finding that may explain its favorable side-effect profile, particularly its lower addictive potential. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of opioid pharmacology and drug development. Further investigation into its kappa receptor activity in human systems is a key area for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 5. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. mdpi.com [mdpi.com]
Pharmacological Characterization of Dezocine's Analgesic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dezocine is a potent analgesic with a unique pharmacological profile, exhibiting a complex mechanism of action that contributes to its efficacy in managing moderate to severe pain. This technical guide provides an in-depth characterization of this compound's analgesic effects, focusing on its interactions with opioid receptors and monoamine transporters. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a comprehensive understanding of this compound's pharmacology for researchers and drug development professionals.
Introduction
This compound is a mixed agonist-antagonist opioid analgesic that has been used for the management of postoperative pain, and is also effective in various preclinical models of pain, including neuropathic and cancer pain.[1][2][3] Its distinct pharmacological properties, including a ceiling effect on respiratory depression and a lower potential for abuse compared to traditional mu-opioid receptor agonists, make it a compound of significant interest.[1] This guide delves into the core pharmacological characteristics of this compound, providing a detailed overview of its mechanism of action, receptor binding profile, and the signaling cascades it modulates.
Mechanism of Action
This compound's analgesic effects are primarily mediated through its interaction with multiple targets in the central nervous system. It is characterized as a partial agonist at the mu-opioid receptor (MOR) and a partial agonist/antagonist at the kappa-opioid receptor (KOR).[4] Additionally, this compound inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), which contributes to its analgesic properties, particularly in chronic pain states.[2][3]
Opioid Receptor Interactions
This compound exhibits a mixed profile at opioid receptors. At the mu-opioid receptor, it acts as a partial agonist, leading to analgesia with a reduced risk of the severe side effects associated with full agonists.[5] A key finding is that this compound is a biased agonist at the MOR, activating G-protein signaling pathways without significantly recruiting β-arrestin.[6][7][8][9] This biased agonism is thought to contribute to its favorable side-effect profile, as β-arrestin recruitment is associated with adverse effects like respiratory depression and constipation.[8][9]
At the kappa-opioid receptor, the activity of this compound has been described as both a partial agonist and an antagonist.[4][10] This dual activity may contribute to its complex pharmacological effects, potentially mitigating the dysphoric and psychotomimetic effects associated with KOR agonism.[11]
Monoamine Reuptake Inhibition
This compound also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[12] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the synaptic concentrations of these neurotransmitters.[13][14][15][16] This enhanced noradrenergic and serotonergic neurotransmission is a well-established mechanism for pain modulation, particularly in chronic and neuropathic pain conditions.[17][18]
Quantitative Data
The following tables summarize the quantitative data on this compound's binding affinity, potency, and efficacy at its primary molecular targets.
Table 1: Opioid Receptor Binding Affinities (Ki) of this compound
| Receptor | Ki (nM) | Reference(s) |
| Mu (µ) | 1.46 - 3.7 | [4][10] |
| Kappa (κ) | 31.9 | [10] |
| Delta (δ) | 527 | [10] |
Table 2: Functional Activity of this compound at Monoamine Transporters
| Transporter | Parameter | Value | Reference(s) |
| Norepinephrine Transporter (NET) | pIC50 | 5.68 | [10] |
| Serotonin Transporter (SERT) | pIC50 | 5.86 | [10] |
Signaling Pathways
The analgesic and other pharmacological effects of this compound are initiated by its interaction with cell surface receptors and transporters, leading to the modulation of intracellular signaling cascades.
Mu-Opioid Receptor (MOR) Signaling
As a G-protein biased agonist at the MOR, this compound preferentially activates the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, resulting in neuronal hyperpolarization and reduced nociceptive transmission. Importantly, this compound does not significantly engage the β-arrestin pathway, which is implicated in many of the adverse effects of classical opioids.[6][8][9]
Caption: this compound's biased agonism at the mu-opioid receptor.
Norepinephrine and Serotonin Reuptake Inhibition
This compound binds to the norepinephrine transporter (NET) and the serotonin transporter (SERT) on the presynaptic membrane of noradrenergic and serotonergic neurons, respectively. This binding blocks the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby increasing their availability to act on postsynaptic receptors. This enhanced monoaminergic neurotransmission in descending pain pathways contributes to analgesia.
Caption: Mechanism of norepinephrine and serotonin reuptake inhibition by this compound.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays used to characterize this compound's analgesic effects are provided below.
In Vitro Assays
This assay is used to determine the binding affinity (Ki) of this compound for opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells).
-
Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[19][20][21][22][23]
-
Caption: Workflow for a radioligand binding assay.
This functional assay measures the ability of this compound to activate G-protein coupled opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
This compound at various concentrations.
-
GDP (to enhance agonist-stimulated binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with GDP and varying concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Allow the binding to proceed for a defined time.
-
Terminate the reaction by rapid filtration.
-
Wash the filters to remove unbound [³⁵S]GTPγS.
-
Measure the amount of [³⁵S]GTPγS bound to the Gα subunits using a scintillation counter.
-
Determine the EC50 (potency) and Emax (efficacy) of this compound for G-protein activation.[24][25][26][27]
-
Caption: Workflow for a [³⁵S]GTPγS binding assay.
In Vivo Assays
This test is used to assess the central analgesic activity of this compound in response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a controlled temperature surface.
-
Animals: Mice or rats.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
At a predetermined time after administration, place the animal on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception, such as licking a paw or jumping.
-
A cut-off time is set to prevent tissue damage.
-
An increase in the latency period compared to the vehicle-treated group indicates an analgesic effect.[28][29][30][31][32]
-
This test also measures the central analgesic activity of this compound in response to a thermal stimulus.
-
Apparatus: A tail-flick apparatus that applies a focused beam of heat to the animal's tail.
-
Animals: Mice or rats.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animal in a restrainer, with its tail positioned over the heat source.
-
Activate the heat source and measure the time it takes for the animal to flick its tail away from the heat.
-
A cut-off time is employed to prevent injury.
-
A longer tail-flick latency in the this compound-treated group compared to the control group indicates analgesia.[1][33][34][35][36]
-
This test is used to assess the analgesic effects of this compound in a model of tonic, inflammatory pain.
-
Procedure:
-
Administer this compound or vehicle to the animals.
-
Inject a dilute solution of formalin into the plantar surface of the animal's hind paw.
-
Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw.
-
The response to formalin occurs in two phases: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
A reduction in the duration of licking/biting in either phase indicates an analgesic effect.[37][38][39][40][41]
-
Caption: General workflow for in vivo analgesic assays.
Conclusion
This compound's multifaceted pharmacological profile, characterized by its biased agonism at the mu-opioid receptor and its inhibition of norepinephrine and serotonin reuptake, underpins its potent analgesic effects and favorable safety profile. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals. A thorough understanding of this compound's mechanism of action is crucial for its optimal clinical use and for the development of novel analgesics with improved therapeutic indices.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The clinical application progress of multimodal analgesia strategy in enhanced recovery after surgery: a narrative review [frontiersin.org]
- 4. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 6. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 13. How Antidepressants Block Serotonin Transport [als.lbl.gov]
- 14. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 16. fiveable.me [fiveable.me]
- 17. fiveable.me [fiveable.me]
- 18. Serotonin-Norepinephrine Reuptake Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. benchchem.com [benchchem.com]
- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 22. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]
- 23. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Hot plate test - Wikipedia [en.wikipedia.org]
- 29. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 30. researchgate.net [researchgate.net]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. meliordiscovery.com [meliordiscovery.com]
- 33. Tail flick test - Wikipedia [en.wikipedia.org]
- 34. taylorandfrancis.com [taylorandfrancis.com]
- 35. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 36. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 37. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 38. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 39. researchgate.net [researchgate.net]
- 40. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Dezocine's Dual Action: A Technical Guide to its Serotonin-Norepinephrine Reuptake Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dezocine, a mixed agonist-antagonist opioid analgesic, has demonstrated a multifaceted pharmacological profile that extends beyond its interaction with opioid receptors. Notably, it functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), a mechanism that likely contributes to its analgesic efficacy, particularly in chronic and neuropathic pain states, and may offer potential for antidepressant effects.[1][2][3] This technical guide provides an in-depth examination of this compound's role as an SNRI, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a synthetic opioid analgesic that has been in clinical use for the management of moderate to severe pain.[4] While its primary mechanism of action involves modulation of the mu- and kappa-opioid receptors, emerging evidence has identified the serotonin transporter (SERT) and the norepinephrine transporter (NET) as additional molecular targets.[1][5][6] By inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, this compound increases the concentration of these neurotransmitters, which are crucial components of the descending pain modulatory pathways.[2][7] This dual action on both opioid and monoaminergic systems positions this compound as a compound of significant interest for the development of analgesics with a broader spectrum of activity and potentially a more favorable side-effect profile.[2] This guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and investigate the SNRI properties of this compound.
Quantitative Analysis of this compound's Interaction with SERT and NET
The affinity and inhibitory potency of this compound at the serotonin and norepinephrine transporters have been quantified through various in vitro assays. The following tables summarize the key quantitative data from published studies, providing a clear comparison of its activity at both transporters.
Table 1: Binding Affinity (pKi) of this compound for Serotonin and Norepinephrine Transporters
| Transporter | This compound pKi (mean ± SEM) | Reference |
| Serotonin Transporter (SERT) | 6.96 ± 0.08 | [1][5] |
| Norepinephrine Transporter (NET) | 6.00 ± 0.10 | [1][5] |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Reuptake Inhibition (pIC50) of this compound at Serotonin and Norepinephrine Transporters
| Transporter | This compound pIC50 (mean ± SEM) | Positive Control (Nisoxetine) pIC50 (mean ± SEM) | Reference |
| Serotonin Transporter (SERT) | 5.86 ± 0.17 | 5.99 ± 0.07 | [5][6] |
| Norepinephrine Transporter (NET) | 5.68 ± 0.11 | 7.57 ± 0.23 | [5][6] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates a greater potency of inhibition.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity as a serotonin-norepinephrine reuptake inhibitor.
Radioligand Binding Assay for SERT and NET
This protocol describes the determination of this compound's binding affinity for the serotonin and norepinephrine transporters using a competitive radioligand binding assay.
3.1.1. Materials
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing either human SERT or NET.
-
Radioligand for SERT: [³H]-Citalopram or another suitable high-affinity SERT radioligand.
-
Radioligand for NET: [³H]-Nisoxetine or another suitable high-affinity NET radioligand.
-
Non-specific Binding Control for SERT: A high concentration of a known SERT inhibitor (e.g., fluoxetine).
-
Non-specific Binding Control for NET: A high concentration of a known NET inhibitor (e.g., desipramine).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters (GF/B or GF/C).
-
96-well plates.
-
Filtration apparatus.
-
Liquid scintillation counter.
3.1.2. Procedure
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of the appropriate radioligand (at a concentration near its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
This compound Competition: 50 µL of this compound at various concentrations (typically in a serial dilution), 50 µL of the radioligand, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Serotonin and Norepinephrine Reuptake Assay
This protocol details the procedure for measuring the inhibitory effect of this compound on the reuptake of serotonin and norepinephrine into cells expressing the respective transporters.
3.2.1. Materials
-
Cells: HEK293 cells stably expressing either human SERT or NET, cultured to confluence in appropriate media.
-
Neurotransmitters: [³H]-Serotonin (5-HT) and [³H]-Norepinephrine (NE).
-
Test Compound: this compound hydrochloride.
-
Positive Controls: A known SERT inhibitor (e.g., fluoxetine) and a known NET inhibitor (e.g., nisoxetine).
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4), supplemented with 0.2 mg/mL ascorbic acid and 10 µM pargyline (to inhibit monoamine oxidase).
-
Lysis Buffer: 0.1 M NaOH or a commercial cell lysis reagent.
-
Scintillation Cocktail.
-
24- or 48-well cell culture plates.
-
Liquid scintillation counter.
3.2.2. Procedure
-
Cell Plating: Seed the HEK293-SERT or HEK293-NET cells into 24- or 48-well plates and grow to confluence.
-
Pre-incubation: On the day of the assay, wash the cells twice with warm uptake buffer. Pre-incubate the cells for 10-20 minutes at 37°C with 200 µL of uptake buffer containing either vehicle, this compound at various concentrations, or a positive control inhibitor.
-
Initiation of Reuptake: Initiate the reuptake by adding 50 µL of uptake buffer containing [³H]-5-HT or [³H]-NE to a final concentration of approximately 10-20 nM.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 5-15 minutes) to measure the initial rate of uptake.
-
Termination of Reuptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells by adding 250-500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the non-specific uptake in the presence of a high concentration of a potent inhibitor (e.g., 10 µM fluoxetine for SERT, 10 µM nisoxetine for NET). Subtract the non-specific uptake from all other values. Plot the percentage of specific uptake inhibition against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized experimental workflow for characterizing this compound's SNRI activity.
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent, Dual Serotonin and Norepinephrine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antidepressant-like effects of this compound in mice: involvement of 5-HT1A and κ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Preclinical Development of Dezocine: A Technical Guide
Dezocine, a structurally unique bridged aminotetralin derivative, represents a significant compound in the landscape of opioid analgesics. First synthesized in 1970 and patented by American Home Products Corp. in 1978, it was introduced for medical use in the United States in 1986 under the brand name Dalgan.[1][2][3] Despite its discontinuation in the U.S. market in 2011, this compound has seen a resurgence in use, particularly in China, where it has become a widely utilized analgesic for moderate to severe pain.[1][2][4] This guide provides an in-depth examination of the foundational preclinical studies that characterized its discovery and elucidated its complex pharmacological profile, targeting researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound (Wy-16,225) was first disclosed as a potent analgesic agent in the 1970s.[2][5] Its synthesis begins with the condensation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane, which is then cyclized to produce a key intermediate.[1] Subsequent chemical modifications lead to the final structure of this compound: (−)-13β-amino-5,6,7,8,9,10,11,12-octahydro-5α-methyl-5,11-methanobenzocyclodecen-3-ol.[1] Early development work also identified and synthesized several degradation products to assess their potential antinociceptive activity, confirming the potency of the primary compound.[6][7]
Pharmacodynamic Profile: A Dual Mechanism of Action
Early preclinical investigations revealed that this compound is not a typical opioid. It possesses a complex mechanism of action, functioning both on classical opioid receptors and on monoamine reuptake systems.[4][8] This dual activity is central to its unique efficacy and side-effect profile.
Opioid Receptor Interactions
This compound is characterized as a mixed agonist-antagonist or partial agonist at opioid receptors.[1][9] In vitro radioligand binding studies consistently demonstrated that this compound has a higher affinity for the μ-opioid receptor (MOR) compared to the κ-opioid receptor (KOR), and a significantly lower affinity for the δ-opioid receptor (DOR).[8][10]
Functional assays, such as [³⁵S]GTPγS binding, further clarified its activity. These studies showed that this compound acts as a partial agonist at both the μ- and κ-opioid receptors.[10][11][12] This means it weakly stimulates G-protein activation on its own but can also inhibit the action of full agonists like DAMGO (for MOR) and U50,488H (for KOR).[11][12] The partial agonism at the MOR is believed to contribute to a "ceiling effect" for certain opioid-related side effects, such as respiratory depression.[9][13]
Biased Agonism
More recent investigations have revealed that this compound is a G-protein biased agonist at the μ-opioid receptor.[1][13] It preferentially activates the G-protein signaling pathway, which is associated with analgesia, without significantly recruiting the β-arrestin pathway.[1][13] The β-arrestin pathway is linked to many of the undesirable side effects of opioids, including addiction and respiratory depression.[13][14] This biased signaling may provide a molecular explanation for this compound's lower reported abuse potential.[2][13]
Monoamine Reuptake Inhibition
A pivotal discovery in understanding this compound's pharmacology was its inhibitory effect on norepinephrine (NE) and serotonin (5-HT) transporters (NET and SERT, respectively).[8][15][16] By blocking the reuptake of these neurotransmitters, this compound increases their concentration in the synapse, which is thought to enhance descending inhibitory pain pathways.[17] This secondary mechanism may contribute to its efficacy, particularly in chronic and neuropathic pain states where traditional opioids are often less effective.[7][15][17]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. "I'll Be Back": The Resurrection of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a potent analgesic: overview of its pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antinociceptive activity of this compound degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Opioid Realm: A Technical Guide to the Non-Opioid Molecular Targets of Dezocine
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of Dezocine, a potent analgesic, beyond its well-documented interactions with opioid receptors. This document is intended for researchers, scientists, and drug development professionals interested in the unique pharmacological profile of this compound. Herein, we detail its engagement with monoamine transporters, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
Executive Summary
This compound is a mixed agonist-antagonist opioid analgesic with a complex pharmacological profile. While its effects on mu (μ) and kappa (κ) opioid receptors are central to its analgesic properties, recent research has unveiled novel molecular targets that contribute to its overall therapeutic effects and distinguish it from other opioids.[1][2] This guide focuses on these non-opioid targets, specifically the norepinephrine transporter (NET) and the serotonin transporter (SERT) .[1][2][3] this compound's ability to inhibit these transporters introduces a dual mechanism of action that may underlie its efficacy in various pain states, particularly neuropathic pain, and suggests potential applications as an antidepressant.[3][4]
Non-Opioid Molecular Targets of this compound
Key studies have identified that this compound binds to and inhibits the function of both the norepinephrine and serotonin transporters.[1][2] This inhibitory action increases the synaptic concentration of these neurotransmitters, which are crucial components of descending pain-modulating pathways and are also implicated in the regulation of mood.
Quantitative Analysis of this compound's Interaction with Monoamine Transporters
The following tables summarize the binding affinity (Ki) and functional inhibitory potency (pIC50) of this compound for human NET and SERT. This data is crucial for understanding the therapeutic window and potential for drug-drug interactions.
Table 1: Binding Affinity of this compound for Monoamine Transporters [1][2]
| Target | This compound pKi (mean ± SEM) | This compound Ki (nM) | Reference Compound | Reference Compound pKi (mean ± SEM) |
| Norepinephrine Transporter (NET) | 6.00 ± 0.10 | 1000 | Nisoxetine | 9.15 |
| Serotonin Transporter (SERT) | 6.96 ± 0.08 | 110 | Paroxetine | ~9.0 |
Table 2: Functional Inhibition of Monoamine Transporters by this compound [1][2]
| Target | This compound pIC50 (mean ± SEM) | Positive Control | Positive Control pIC50 (mean ± SEM) |
| Norepinephrine Transporter (NET) | 5.68 ± 0.11 | Nisoxetine | 7.57 ± 0.23 |
| Serotonin Transporter (SERT) | 5.86 ± 0.17 | Nisoxetine | 5.99 ± 0.07 |
Experimental Protocols
The following sections detail the methodologies employed in the key studies that identified and characterized this compound's interaction with NET and SERT.
Radioligand Binding Assays
These assays were performed to determine the binding affinity of this compound for a panel of receptors and transporters.
-
Objective: To identify potential molecular targets of this compound by assessing its ability to displace radiolabeled ligands from a wide range of receptors and transporters.
-
Cell Lines and Membrane Preparation:
-
Assay Conditions:
-
A binding screen was performed on 44 available receptors and transporter proteins.[1][5]
-
This compound was tested at a concentration of 10 μM in the primary screen.[1]
-
For targets showing over 50% inhibition, a secondary binding assay with serially diluted this compound was conducted to determine the binding affinity (Ki).[1]
-
The standard binding buffer consisted of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, at a pH of 7.4.[1]
-
The reaction involved incubating the cell membrane fraction with a radioactive ligand and the test compound (this compound).[1]
-
The specific radioligands used for the NET and SERT assays in the primary study by Liu et al. (2014) were not explicitly named in the provided abstracts but would typically be selective radioligands such as [³H]nisoxetine for NET and [³H]citalopram or [³H]paroxetine for SERT.
-
-
Data Analysis:
Neurotransmitter Reuptake Assays
Functional assays were conducted to confirm the inhibitory effect of this compound on NET and SERT activity.
-
Objective: To quantify the potency of this compound in inhibiting the reuptake of norepinephrine and serotonin into cells expressing the respective transporters.
-
Methodology:
-
The assays were performed using HEK293 cells stably expressing hNET or hSERT.[1]
-
A neurotransmitter assay kit was utilized, which typically involves a fluorescent substrate that is taken up by the transporters.[1]
-
Cells were incubated with various concentrations of this compound prior to the addition of the fluorescent substrate.[1]
-
The fluorescence intensity, which is inversely proportional to the inhibitory activity of this compound, was measured using a fluorescence plate reader.[1]
-
-
Data Analysis:
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's dual action and the general workflow of the key experimental assays.
Caption: Proposed dual-action signaling pathway of this compound.
Caption: General experimental workflows for key assays.
Clinical Implications and Future Directions
The identification of NET and SERT as molecular targets of this compound has significant clinical implications.[1] Its dual mechanism of action, combining opioid receptor modulation with monoamine reuptake inhibition, provides a pharmacological basis for its observed efficacy in treating a broad spectrum of pain conditions, including those with a neuropathic component that are often refractory to traditional opioids.[3][6] Furthermore, this unique profile suggests that this compound may have a lower potential for abuse and may cause less respiratory depression compared to conventional μ-opioid receptor agonists.[4][7]
The serotonin reuptake inhibition also opens avenues for exploring this compound's potential as a therapeutic agent for comorbid pain and depression.[4] However, the interaction with monoamine transporters also raises the possibility of drug-drug interactions with other serotonergic or noradrenergic agents, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[8] Therefore, caution is warranted when co-administering this compound with these classes of drugs.
Future research should focus on further elucidating the precise contribution of NET and SERT inhibition to the overall analgesic and behavioral effects of this compound. Investigating the potential for synergistic interactions with other analgesics and exploring its efficacy in treating mood disorders are also promising areas for further study. A deeper understanding of this compound's complex pharmacology will be instrumental in optimizing its clinical use and potentially developing novel analgesics with improved efficacy and safety profiles.
References
- 1. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Novel molecular targets of this compound and their clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
Dezocine: A Comprehensive Receptor Binding and Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezocine is a potent analgesic with a unique and complex pharmacological profile that distinguishes it from traditional opioid agonists. Initially developed in the 1970s, it has seen renewed interest, particularly in China where it is a widely used painkiller.[1][2] This technical guide provides an in-depth overview of this compound's receptor binding affinity, selectivity, and functional activity at its primary molecular targets. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action.
This compound's primary mechanism of action involves its interaction with opioid receptors as a mixed agonist-antagonist.[3][4] Specifically, it exhibits partial agonist activity at the mu-opioid receptor (MOR) and antagonist activity at the kappa-opioid receptor (KOR).[3] Furthermore, this compound has been identified as a serotonin-norepinephrine reuptake inhibitor (SNRI), which contributes to its analgesic effects.[3][5] This multifaceted interaction with multiple receptor systems underscores its distinct clinical profile, including a reduced risk of respiratory depression and dependence compared to full mu-opioid agonists like morphine.[3][4]
Receptor Binding Affinity and Selectivity
This compound's binding affinity for various receptors has been characterized through radioligand binding assays. It displays the highest affinity for the mu-opioid receptor, followed by the kappa-opioid receptor, and significantly lower affinity for the delta-opioid receptor.[1][6] Notably, this compound also binds to and inhibits the norepinephrine transporter (NET) and the serotonin transporter (SERT).[1][6]
Opioid Receptor Binding Affinities
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Mu (μ) | [3H]-DAMGO | Human recombinant | 3.7 ± 0.7 | [6] |
| Mu (μ) | [3H]-DAMGO | Not specified | 1.46 ± 0.10 | [1] |
| Kappa (κ) | [3H]-U69,593 | Human recombinant | 31.9 ± 1.9 | [6] |
| Kappa (κ) | [3H]-U69,593 | Not specified | 22.01 ± 1.52 | [1] |
| Delta (δ) | [3H]-DPDPE | Human recombinant | 527 ± 70 | [6] |
| Delta (δ) | [3H]-DPDPE | Not specified | 398.6 ± 43.25 | [1] |
Monoamine Transporter Binding and Functional Inhibition
| Target | Assay Type | pKi | pIC50 | Reference |
| Norepinephrine Transporter (NET) | Competitive Binding | 6.00 ± 0.10 | - | [1][6] |
| Norepinephrine Transporter (NET) | Neurotransmitter Reuptake | - | 5.68 ± 0.11 | [1][6] |
| Serotonin Transporter (SERT) | Competitive Binding | 6.96 ± 0.08 | - | [1][6] |
| Serotonin Transporter (SERT) | Neurotransmitter Reuptake | - | 5.86 ± 0.17 | [1][6] |
Functional Activity Profile
This compound's functional activity is as critical as its binding affinity in defining its pharmacological effects.
-
Mu-Opioid Receptor (MOR): this compound is a partial agonist at the MOR.[3] This means it activates the receptor to produce analgesia, but with less intrinsic activity than full agonists like morphine, leading to a ceiling effect on respiratory depression.[3][4] Studies have also shown that this compound is a biased agonist at the MOR, activating G-protein signaling pathways without significantly recruiting β-arrestin.[5][7][8] This bias may contribute to its favorable side-effect profile, including a lower potential for addiction.[2][7]
-
Kappa-Opioid Receptor (KOR): The activity of this compound at the KOR has been a subject of some debate, with studies describing it as both an antagonist and a partial agonist.[1][9] Several studies have demonstrated that this compound can antagonize the effects of KOR agonists.[1][3] This antagonism is thought to mitigate the dysphoria and psychotomimetic effects associated with kappa receptor activation.[3][4] Other functional assays, such as the [35S]GTPγS binding assay, have shown that this compound can act as a partial agonist at the KOR, weakly stimulating G-protein activation on its own while inhibiting the effects of full agonists.[9][10]
-
Delta-Opioid Receptor (DOR): this compound has a very low affinity for the delta-opioid receptor, and its activity at this receptor is not considered to be a significant contributor to its overall pharmacological profile.[1][6]
-
Norepinephrine and Serotonin Transporters (NET and SERT): this compound inhibits the reuptake of both norepinephrine and serotonin, which is a mechanism shared with some antidepressant medications.[3][5][6] This SNRI activity is believed to contribute to its analgesic efficacy, particularly in neuropathic pain states.[2][11][12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental methodologies relevant to understanding this compound's pharmacology.
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. transpopmed.org [transpopmed.org]
- 8. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 9. researchgate.net [researchgate.net]
- 10. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound exhibits antihypersensitivity activities in neuropathy through spinal μ-opioid receptor activation and norepinephrine reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Functional Assays for Dezocine Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezocine is a potent analgesic with a unique pharmacological profile, acting as a partial agonist at the μ-opioid receptor (MOR) and displaying mixed agonist/antagonist activity at the κ-opioid receptor (KOR).[1][2] This distinct mechanism of action contributes to its clinical efficacy in managing moderate to severe pain, while potentially offering a safer side-effect profile compared to traditional opioids.[3] A comprehensive understanding of its in vitro functional activity is paramount for further research and development. This guide provides an in-depth overview of the core in vitro functional assays utilized to characterize the activity of this compound at opioid receptors, complete with detailed experimental protocols, summarized quantitative data, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and functional potencies of this compound at human and rat opioid receptors as determined by various functional assays.
Table 1: Binding Affinity of this compound at Opioid Receptors [1][4][5]
| Receptor | Radioligand | Cell Line/Tissue | Kᵢ (nM) | Reference(s) |
| Human μ-Opioid | [³H]DAMGO | Recombinant CHO or HEK293 | 1.46 ± 0.10 | [1] |
| Human μ-Opioid | Not Specified | Human Receptor | 3.7 ± 0.7 | [5] |
| Human κ-Opioid | [³H]U69593 | Recombinant CHO | 22.01 ± 1.52 | [1] |
| Human κ-Opioid | Not Specified | Human Receptor | 31.9 ± 1.9 | [5] |
| Human δ-Opioid | [³H]DPDPE | Recombinant CHO | 398.6 ± 43.25 | [1] |
| Human δ-Opioid | Not Specified | Human Receptor | 527 ± 70 | [5] |
Table 2: Functional Activity of this compound at Opioid Receptors [1][3]
| Assay | Receptor | Parameter | Value | Eₘₐₓ (%) | Reference(s) |
| [³⁵S]GTPγS Binding | Rat μ-Opioid | EC₅₀ (nM) | Not Determined | 45.8 ± 1.1 | [1] |
| [³⁵S]GTPγS Binding | Human κ-Opioid | EC₅₀ (nM) | Not Determined | 33.6 ± 2.4 | [1] |
| [³⁵S]GTPγS Binding | Rat δ-Opioid | EC₅₀ (nM) | Not Determined | 26.1 ± 1.0 | [1] |
| β-Arrestin Recruitment | Human μ-Opioid | EC₅₀ (nM) | No activity observed | No activity observed | [3] |
| Antagonist Activity | Rat μ-Opioid | Kₑ (nM) | 10.4 ± 4.9 | - | [1] |
| Antagonist Activity | Human κ-Opioid | Kₑ (nM) | 324.1 ± 23.6 | - | [1] |
Key In Vitro Functional Assays and Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are fundamental in determining the affinity of a ligand for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the test compound (this compound).
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human opioid receptor of interest (μ, κ, or δ).
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Assay Procedure:
-
In a 96-well plate, combine:
-
Cell membranes (typically 10-20 µg of protein per well).
-
Radioligand at a concentration near its Kd value (e.g., 2.0 nM [³H]DAMGO for MOR, 1.5 nM [³H]U69593 for KOR, or 1.1 nM [³H]DPDPE for DOR).[1]
-
Varying concentrations of this compound or a reference compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone).
-
-
Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G protein-coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G protein. This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated Gα subunits and can be quantified.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Prepare cell membranes from CHO or HEK293 cells expressing the opioid receptor of interest as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
In a 96-well plate, add the following reagents in order to a final volume of 200 µL:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
GDP to a final concentration of 10-30 µM.
-
Varying concentrations of this compound or a reference agonist (e.g., DAMGO for MOR, U50,488H for KOR).
-
Cell membranes (10-20 µg of protein per well).
-
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Millipore MAPH NOB) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
-
Detection and Data Analysis:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Subtract the non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values to obtain specific binding.
-
Plot the specific [³⁵S]GTPγS binding as a percentage of the maximal response of a full agonist against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
cAMP Accumulation Assay
Activation of Gi/o-coupled receptors, such as the opioid receptors, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The cAMP accumulation assay measures this inhibitory effect.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Culture and Plating:
-
Use CHO or HEK293 cells stably expressing the opioid receptor of interest.
-
Seed the cells into a 96-well or 384-well plate and allow them to adhere and grow to confluence.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. Incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound or a reference agonist.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells using the lysis buffer provided with a commercial cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or luminescence-based kits, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each well based on the standard curve.
-
Normalize the data as a percentage of the forskolin-stimulated response (representing 0% inhibition).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Determine the IC₅₀ (potency) and Eₘₐₓ (efficacy) values by fitting the data to a sigmoidal dose-response curve.
-
β-Arrestin Recruitment Assay (Tango Assay)
The Tango assay is a transcriptional-based method to measure the recruitment of β-arrestin to an activated GPCR. It is particularly useful for investigating biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G protein) over another (e.g., β-arrestin).
Experimental Protocol: PRESTO-Tango β-Arrestin Recruitment Assay
-
Cell Line and Plasmids:
-
Utilize the HTLA cell line, which stably expresses a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein.[6]
-
Transiently transfect the HTLA cells with a plasmid encoding the human μ-opioid receptor fused to a TEV protease cleavage site and a transcription factor (tTA).
-
-
Cell Culture and Transfection:
-
Culture HTLA cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in 10 cm dishes and transfect them with the MOR-Tango plasmid using a suitable transfection reagent (e.g., FuGENE 6).
-
-
Assay Procedure:
-
24 hours post-transfection, harvest the cells, and seed them into a 384-well white, clear-bottom plate at a density of 20,000 cells per well.
-
Allow the cells to attach for at least 4 hours.
-
Add varying concentrations of this compound, a reference agonist (e.g., morphine), or a partial agonist (e.g., buprenorphine).
-
Incubate the plate for 16-24 hours at 37°C in a CO₂ incubator.
-
-
Luciferase Detection and Data Analysis:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add a luciferase substrate reagent (e.g., Bright-Glo) to each well.
-
Measure the luminescence signal using a plate reader.
-
Normalize the data to the response of a reference full agonist.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ values.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways of this compound at the μ- and κ-opioid receptors, a typical experimental workflow, and the logical relationship of its dual activity.
References
- 1. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 4. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Dezocine: A Comprehensive Technical Guide on its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dezocine is a potent analgesic with a unique and complex pharmacological profile, distinguishing it from traditional opioid medications. Initially introduced in the United States and later becoming a leading analgesic in China, its distinct mechanism of action has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the pharmacodynamic and pharmacokinetic properties of this compound, consolidating current research findings into a comprehensive resource for researchers, scientists, and professionals in drug development. This document details its interactions with opioid receptors and monoamine transporters, presents quantitative data in structured tables, outlines key experimental methodologies, and visualizes its signaling pathways and mechanisms of action.
Pharmacodynamics
This compound's analgesic efficacy is attributed to its multi-target mechanism of action, primarily involving opioid receptors and monoamine reuptake transporters.[1] Unlike classic opioids, this compound exhibits a mixed agonist-antagonist profile at opioid receptors and also functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3]
Opioid Receptor Interactions
This compound interacts with mu (μ), kappa (κ), and delta (δ) opioid receptors, albeit with varying affinities and functional activities.[1][2] It displays a higher affinity for the μ-opioid receptor (MOR) and κ-opioid receptor (KOR) compared to the δ-opioid receptor (DOR).[1][4]
Partial Agonism at the μ-Opioid Receptor (MOR): this compound acts as a partial agonist at the MOR.[2][5] This property is believed to contribute to its potent analgesic effects while exhibiting a ceiling effect for respiratory depression, a significant adverse effect associated with full MOR agonists like morphine.[6][7] Studies suggest that this compound is a biased agonist at the MOR, preferentially activating G-protein signaling pathways over the β-arrestin pathway.[7] This bias may further contribute to its favorable side-effect profile, as β-arrestin recruitment is linked to many of the undesirable effects of opioids.[6][7]
Partial Agonist/Antagonist Activity at the κ-Opioid Receptor (KOR): The activity of this compound at the KOR has been a subject of evolving research, with some studies initially identifying it as an antagonist and later evidence suggesting it is a partial agonist.[1][2] As a partial agonist, it can produce a limited agonist effect while also antagonizing the effects of full KOR agonists.[8] This dual action at the KOR may contribute to its analgesic properties and potentially mitigate the dysphoric and psychotomimetic effects associated with strong KOR activation.[2][9]
Low Affinity for the δ-Opioid Receptor (DOR): this compound demonstrates a significantly lower affinity for the DOR compared to MOR and KOR, suggesting a less prominent role for this receptor in its overall pharmacological profile.[1][2]
Inhibition of Norepinephrine and Serotonin Reuptake
A pivotal aspect of this compound's pharmacodynamics is its ability to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT) by blocking the norepinephrine transporter (NET) and the serotonin transporter (SERT).[2][3] This SNRI activity is thought to contribute significantly to its efficacy, particularly in neuropathic pain models, by enhancing descending inhibitory pain pathways.[10][11]
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative pharmacodynamic parameters of this compound from various in vitro studies.
Table 1: this compound Binding Affinities (Ki) at Opioid Receptors
| Receptor Subtype | Ki (nM) | Reference |
| μ-Opioid Receptor (MOR) | 1.46 ± 0.10 | [1] |
| 3.7 ± 0.7 | [2] | |
| κ-Opioid Receptor (KOR) | 22.01 ± 1.52 | [1] |
| 31.9 ± 1.9 | [2] | |
| δ-Opioid Receptor (DOR) | 398.6 ± 43.25 | [1] |
| 527 ± 70 | [2] |
Table 2: this compound Functional Activity at Monoamine Transporters
| Transporter | Parameter | Value | Reference |
| Norepinephrine Transporter (NET) | pKi | 6.00 ± 0.10 | [2][3] |
| pIC50 | 5.68 ± 0.11 | [2] | |
| Serotonin Transporter (SERT) | pKi | 6.96 ± 0.08 | [2][3] |
| pIC50 | 5.86 ± 0.17 | [2] |
Pharmacokinetics
This compound exhibits predictable pharmacokinetic properties following parenteral administration. It is characterized by rapid distribution and a relatively short elimination half-life.[12][13]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is rapidly and almost completely absorbed after intramuscular (IM) and subcutaneous (SQ) administration, with a bioavailability of approximately 97% following deltoid IM injection.[13]
-
Distribution: It has a large apparent volume of distribution, averaging around 6 L/kg, indicating extensive tissue distribution.[12] this compound is highly protein-bound, with a mean binding of 91.6%.[12]
-
Metabolism: this compound is metabolized in the liver, primarily through glucuronidation.[5]
-
Excretion: The metabolites are mainly excreted through the kidneys.[5]
Quantitative Pharmacokinetic Data
The table below presents a summary of the key human pharmacokinetic parameters for this compound.
Table 3: Human Pharmacokinetic Parameters of this compound (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-life (t½β) | ~4 hours | [12] |
| 2.6 - 2.8 hours | [13] | |
| Volume of Distribution (Vzβ) | ~6 L/kg | [12] |
| Total Clearance (CL) | ~1.5 L/h/kg | [12] |
| Protein Binding | 91.6 ± 0.8% | [12] |
| Bioavailability (IM) | 97% | [13] |
Signaling Pathways and Mechanisms of Action
The multifaceted mechanism of this compound can be visualized through its distinct signaling pathways.
Key Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the pharmacodynamic and pharmacokinetic properties of this compound.
Opioid Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for different opioid receptor subtypes.
-
Objective: To quantify the affinity of this compound for μ, κ, and δ opioid receptors.
-
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of an unlabeled ligand.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-protein signaling through opioid receptors.[1][14]
-
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a partial agonist at opioid receptors.[14]
-
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (containing MgCl₂, NaCl, and a buffering agent).
-
Filtration apparatus or scintillation proximity assay (SPA) beads.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.
-
Add varying concentrations of this compound to the membranes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated [³⁵S]GTPγS binding to the Gα subunit (e.g., 60 minutes at 30°C).
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS using either filtration or SPA technology.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[14]
-
Monoamine Reuptake Inhibition Assay
This assay quantifies the inhibitory effect of this compound on NET and SERT.
-
Objective: To determine the IC50 values of this compound for norepinephrine and serotonin reuptake.
-
Materials:
-
Cells stably expressing human NET or SERT (e.g., HEK293 cells).
-
Radiolabeled neurotransmitters ([³H]norepinephrine or [³H]serotonin).
-
This compound at various concentrations.
-
Uptake buffer.
-
Scintillation counter.
-
-
Procedure:
-
Plate the NET- or SERT-expressing cells in a multi-well plate.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubate for a short period to allow for neurotransmitter uptake (e.g., 10-20 minutes at 37°C).
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of uptake at each this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vivo Analgesia Models
Animal models of pain are crucial for evaluating the analgesic efficacy of this compound.
-
Objective: To assess the antinociceptive effects of this compound in models of acute and chronic pain.
-
Models:
-
Hot Plate Test (Thermal Pain): Measures the latency of a mouse or rat to react to a heated surface after drug administration.[1]
-
Tail Flick Test (Thermal Pain): Measures the time it takes for an animal to move its tail away from a radiant heat source.[1]
-
Formalin Test (Inflammatory Pain): Involves injecting a dilute formalin solution into the paw and observing the animal's pain behaviors (licking, biting) in two distinct phases.[1]
-
Chronic Constriction Injury (CCI) or Spared Nerve Ligation (SNL) (Neuropathic Pain): Surgical models that mimic chronic nerve pain, where mechanical allodynia (pain from a non-painful stimulus) is measured using von Frey filaments.[10][15]
-
-
General Procedure:
-
Acclimatize animals to the testing environment.
-
Establish a baseline pain response.
-
Administer this compound or a vehicle control via a specific route (e.g., intraperitoneal, subcutaneous).
-
Measure the pain response at various time points after drug administration.
-
Analyze the data to determine the dose-dependent analgesic effect of this compound.
-
Quantification of this compound in Biological Samples
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common and sensitive method for quantifying this compound concentrations in plasma for pharmacokinetic studies.[16][17]
-
Objective: To determine the concentration-time profile of this compound in plasma.
-
Procedure:
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) or perform liquid-liquid extraction to isolate this compound.[16][17]
-
Chromatographic Separation: Separate this compound from other plasma components using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with formic acid).[16][17]
-
Mass Spectrometric Detection: Use a mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound and an internal standard.[17]
-
Data Analysis: Construct a calibration curve to determine the concentration of this compound in the unknown samples.
-
Conclusion
This compound's unique pharmacodynamic profile as a partial agonist at MOR and KOR, combined with its SNRI activity, positions it as a valuable analgesic with a potentially improved safety profile compared to conventional opioids. Its pharmacokinetic characteristics support its clinical use for the management of moderate to severe pain. This technical guide provides a consolidated resource of its core properties, offering a foundation for further research and development in the field of pain management. The detailed experimental protocols and visualizations of its mechanisms of action are intended to aid researchers in designing and interpreting studies related to this compound and other novel analgesics.
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The opioid receptor binding of this compound, morphine, fentanyl, butorphanol and nalbuphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of this compound on morphine tolerance and opioid receptor expression in a rat model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single- and multiple-dose pharmacokinetics of this compound in patients with acute or chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of this compound, a new analgesic: effect of dose and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, this compound, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: Dezocine in Rodent Models of Pain
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dezocine is a potent analgesic with a unique mixed agonist-antagonist profile at opioid receptors.[1] It acts as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[1][2] Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its analgesic efficacy, particularly in chronic pain states.[2] This distinct pharmacological profile suggests its potential as an effective pain therapeutic with a potentially lower risk of certain side effects associated with traditional opioids, such as respiratory depression and dependence.[1][3] These application notes provide a comprehensive overview of this compound dosage and administration in various rodent models of pain, along with detailed experimental protocols.
Data Presentation: this compound Dosage and Efficacy
The following tables summarize the effective doses of this compound in different rodent pain models, categorized by the type of pain.
Table 1: this compound in Acute Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Analgesic Effect (ED₅₀) | Reference(s) |
| Tail-Flick Test | Rat | Intraperitoneal (i.p.) | - | 0.53 mg/kg | [4] |
| Intramuscular (i.m.) | - | 0.12 mg/kg | [4] | ||
| Oral (p.o.) | - | 2.05 mg/kg | [4] | ||
| Mouse | Intrathecal (i.t.) | 0.3125 - 2.5 µg | - | [4][5] | |
| Hot Plate Test | Mouse | - | - | 0.08 mg/kg (52°C), 0.16 mg/kg (55°C) | [4] |
| Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | - | 0.2 mg/kg | [4] |
Table 2: this compound in Neuropathic Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Measured Outcome | Reference(s) |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | Low, Medium, High Doses | Dose-dependent decrease in pain scores, increase in MWT and TWL | [6] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg | Attenuation of mechanical and thermal hyperalgesia | [4] | |
| Spinal Nerve Ligation (SNL) | Rat | Subcutaneous (s.c.) | - | ED₅₀: 0.6 mg/kg (mechanical), 0.3 mg/kg (thermal) | [4] |
| Peripheral Nerve Compression | Rat | Intraperitoneal (i.p.) | 0.1 mg/kg | Significant increase in mechanical pain threshold | [4] |
Table 3: this compound in Inflammatory Pain Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Measured Outcome | Reference(s) |
| Complete Freund's Adjuvant (CFA) | Rat | Subcutaneous (s.c.) | 0.4 µg/kg | Significant increase in inflammatory pain threshold | [4] |
| Formalin Test | Rat | Intraperitoneal (i.p.) | 3 mg/kg | Reduced pain score in phase 2 | [5] |
| Capsaicin-Induced Sensitization | Rat | Subcutaneous (s.c.) | - | ED₅₀: 0.38 mg/kg (male), 0.26 mg/kg (female) | [4] |
Experimental Protocols
Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents and is particularly useful for evaluating the efficacy of centrally acting analgesics.[7][8]
Objective: To measure the latency of a rodent's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile, Columbus Instruments).
-
Animal enclosure (clear cylinder) to keep the animal on the heated surface.
-
Timer.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[7]
-
Apparatus Setup: Set the hot plate temperature to a constant, non-injurious level, typically between 52°C and 55°C.[4][7]
-
Baseline Latency: Gently place each animal individually on the hot plate and immediately start the timer. Observe the animal for nocifensive behaviors such as hind paw licking, flicking, or jumping.[7] The time from placement on the plate to the first sign of a nocifensive response is recorded as the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (e.g., 30 seconds) must be established.[7] If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60 minutes), repeat the hot plate test and record the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing thermal pain sensitivity, primarily reflecting a spinal reflex to a thermal stimulus.[9][10]
Objective: To measure the latency of tail withdrawal from a radiant heat source.
Materials:
-
Tail-flick apparatus with a radiant heat source.
-
Animal restrainer.
-
Timer.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Habituate the animals to the restrainer for several days before the experiment to minimize stress.[11]
-
Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source, typically 4-7 cm from the distal end.[11] Activate the heat source and start the timer. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency.[11]
-
Cut-off Time: A cut-off time (e.g., 15-20 seconds) should be set to avoid tissue damage.[10][11]
-
Drug Administration: Administer this compound or vehicle control.
-
Post-treatment Latency: At specified time points after administration, measure the tail-flick latency again.
-
Data Analysis: The analgesic effect can be quantified using the %MPE formula as described for the hot plate test.
Formalin Test
The formalin test is a model of tonic, persistent pain that is valuable for differentiating between analgesic effects on acute nociception and inflammatory pain.[12][13] The test elicits a biphasic pain response: an early, acute phase followed by a late, inflammatory phase.[14]
Objective: To quantify pain-related behaviors following an intraplantar injection of formalin.
Materials:
-
Syringes with fine-gauge needles (e.g., 30G).
-
Observation chamber with a transparent floor and a mirror to allow for an unobstructed view of the animal's paws.
-
Video recording equipment (optional, but recommended for unbiased scoring).[16]
-
Timer.
-
Experimental animals (mice or rats).
-
This compound solution and vehicle control.
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle control prior to the formalin injection, with the pre-treatment time depending on the route of administration.
-
Formalin Injection: Gently restrain the animal and inject a small volume (e.g., 20-50 µL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.[14]
-
Observation and Scoring: Immediately after the injection, return the animal to the observation chamber and start the timer. Record the cumulative time the animal spends licking, biting, or shaking the injected paw.[5] The observation period is typically 60 minutes.
-
Phases of Pain Response:
-
Data Analysis: The total time spent in nocifensive behaviors is calculated for each phase. The analgesic effect of this compound is determined by the reduction in this time compared to the vehicle-treated group.
Visualizations
Signaling Pathway of this compound's Analgesic Action
Caption: this compound's multimodal mechanism of action for analgesia.
Experimental Workflow: Hot Plate Test
Caption: Workflow for the hot plate analgesia test.
Experimental Workflow: Formalin Test
Caption: Workflow for the biphasic formalin pain test.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. painphysicianjournal.com [painphysicianjournal.com]
- 6. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Differential responses to morphine-induced analgesia in the tail-flick test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Application Notes and Protocols: A Comparative Analysis of Intravenous and Intramuscular Dezocine Administration for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the comparative pharmacology of Dezocine when administered via intravenous (IV) and intramuscular (IM) routes. This document is intended to guide research and development by summarizing key pharmacokinetic and pharmacodynamic data, and by providing detailed experimental protocols based on published literature.
This compound is a potent analgesic with a mixed agonist-antagonist profile at opioid receptors.[1] Understanding the distinct characteristics of its different parenteral administration routes is crucial for optimizing its clinical application and for the design of future studies.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound following intravenous and intramuscular administration.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
| Bioavailability | 100% (by definition) | ~97% | [2] |
| Time to Peak Plasma Concentration (Tmax) | Immediate | Approximately 0.6 hours | [2] |
| Elimination Half-Life (t½) | 2.6 - 2.8 hours | Not explicitly stated, but rapid and complete absorption suggests a similar elimination phase. | [2] |
| Clearance | Decreases slightly with increasing dose. | Not explicitly stated. | [2] |
Table 2: Pharmacodynamic Profile: Analgesic Efficacy
| Parameter | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
| Onset of Analgesia | Rapid | Rapid | [3] |
| Duration of Analgesia | Dose-dependent; significant pain relief for up to 4-5 hours with 5-10 mg doses. | Longer duration of analgesia compared to butorphanol in chronic cancer pain. Preoperative administration of 0.1 mg/kg provided effective postoperative analgesia. | [1][4][5] |
| Analgesic Potency | 5 mg and 10 mg doses provide significant pain relief. 10 mg is superior to 1 mg butorphanol. | A single 10 or 15 mg injection is more effective than placebo for 4-6 hours in postoperative pain. | [6][7] |
| Clinical Efficacy | Effective for moderate to severe postoperative pain. | Effective for postoperative pain and chronic cancer pain. | [1][3][4] |
Table 3: Comparative Adverse Effects Profile
| Adverse Effect | Intravenous (IV) Administration | Intramuscular (IM) Administration | Reference(s) |
| General Incidence | Side effects are generally few, mild, and moderate. | Side effect profile was similar to placebo in a study on postoperative pain. Less toxicity than butorphanol in chronic cancer pain. | [1][4][7] |
| Sedation | Mild to moderate sedation observed. | Similar sedation levels to other active treatments. | [4][6] |
| Nausea and Vomiting | Incidence not significantly different from placebo in some studies. | Similar incidence to placebo in a study on postoperative pain after laparoscopic cholecystectomy. | [4][5] |
| Respiratory Depression | A "ceiling" effect is observed with increasing dosage. | Not explicitly detailed in direct comparison, but the systemic effects are expected to be similar to IV administration after absorption. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature, designed to be adaptable for research purposes.
Protocol 1: Comparative Pharmacokinetic Analysis of IV and IM this compound
Objective: To determine and compare the pharmacokinetic profiles of this compound following a single intravenous and intramuscular dose.
Materials:
-
This compound sterile solution for injection.
-
Syringes and needles for IV and IM administration.
-
Heparinized blood collection tubes.
-
Refrigerated centrifuge.
-
-20°C freezer for plasma storage.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for this compound quantification.
Procedure:
-
Subject Recruitment: Recruit healthy, consenting volunteers according to institutional ethical guidelines.
-
Dosing:
-
IV Group: Administer a single dose of this compound (e.g., 5 mg) as a slow intravenous injection over a standardized period (e.g., 2 minutes).
-
IM Group: Administer a single dose of this compound (e.g., 10 mg) via deep intramuscular injection into the deltoid or gluteal muscle.
-
-
Blood Sampling:
-
Collect venous blood samples into heparinized tubes at the following time points: pre-dose (0), and at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.[8]
-
-
Sample Processing:
-
Immediately after collection, gently invert the blood tubes several times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 1500 x g for 10-15 minutes in a refrigerated centrifuge to separate the plasma.
-
Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.
-
Store the plasma samples at -20°C or lower until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated HPLC or LC-MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) for both administration routes using appropriate software.
-
Protocol 2: Double-Blind, Placebo-Controlled Trial of Analgesic Efficacy
Objective: To compare the analgesic efficacy and safety of IV and IM this compound for the management of acute postoperative pain.
Materials:
-
This compound sterile solution for injection.
-
Placebo (e.g., normal saline) in identical vials.
-
Syringes and needles for IV and IM administration.
-
Visual Analog Scale (VAS) and Verbal Rating Scale (VRS) for pain assessment.
-
Data collection forms.
Procedure:
-
Patient Selection: Enroll patients experiencing moderate to severe pain following a standardized surgical procedure, who have provided informed consent.
-
Randomization and Blinding:
-
Randomly assign patients to receive either IV this compound, IM this compound, or a corresponding placebo.
-
The study should be double-blinded, where neither the patient nor the investigator is aware of the treatment allocation.
-
-
Drug Administration:
-
IV Group: Administer the assigned dose of this compound (e.g., 5 or 10 mg) or placebo intravenously.
-
IM Group: Administer the assigned dose of this compound (e.g., 10 or 15 mg) or placebo intramuscularly.
-
-
Pain Assessment:
-
Assess pain intensity at baseline (pre-dose) and at regular intervals post-administration (e.g., 15, 30, 60 minutes, and then hourly for up to 6 hours).[4]
-
Visual Analog Scale (VAS): A 100 mm horizontal line with "no pain" at one end and "worst possible pain" at the other. Instruct patients to mark the line at the point that represents their current pain intensity.
-
Verbal Rating Scale (VRS): A scale with descriptive words for pain intensity (e.g., 0 = no pain, 1 = mild pain, 2 = moderate pain, 3 = severe pain). Ask patients to choose the word that best describes their current pain level.
-
-
Adverse Effect Monitoring:
-
Systematically record any adverse events reported by the patient or observed by the study staff throughout the study period. This includes, but is not limited to, sedation, nausea, vomiting, dizziness, and any local reactions at the injection site.
-
-
Data Analysis:
-
Compare the pain intensity scores and the incidence of adverse effects between the treatment groups using appropriate statistical methods.
-
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action at opioid receptors and neurotransmitter transporters.
Experimental Workflow
Caption: Workflow for a comparative clinical trial of IV versus IM this compound.
Logical Relationships
Caption: Relationship between administration route, pharmacokinetics, pharmacodynamics, and clinical outcome of this compound.
References
- 1. Comparison of intramuscular this compound with butorphanol and placebo in chronic cancer pain: a method to evaluate analgesia after both single and repeated doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound, a new analgesic: effect of dose and route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intravenous this compound for postoperative pain: a double-blind, placebo-controlled comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preoperative administration of intramuscular this compound reduces postoperative pain for laparoscopic cholecystectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Double-blind comparison of intravenous doses of this compound, butorphanol, and placebo for relief of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preoperative administration of intramuscular this compound reduces postoperative pain for laparoscopic cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Celecoxib, this compound and Dexmedetomidine in Beagle Plasma Using UPLC-MS/MS Method and the Application in Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dezocine's Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezocine is a potent analgesic with a unique mixed agonist-antagonist profile at opioid receptors.[1] It functions as a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[1][2] Additionally, emerging evidence suggests that this compound also inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects, particularly in chronic pain states.[2][3] This multimodal mechanism of action makes this compound a compound of significant interest for the management of moderate to severe pain, with a potentially favorable side-effect profile compared to traditional opioids.[4][5]
These application notes provide detailed in vivo experimental protocols to comprehensively evaluate the analgesic efficacy and potential side effects of this compound. The described assays cover acute thermal and chemical pain, as well as a chronic neuropathic pain model, providing a robust framework for preclinical assessment.
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound in various preclinical pain models.
Table 1: Efficacy of this compound in Acute Pain Models
| Pain Model | Animal Species | Route of Administration | ED50 (mg/kg) | Reference |
| Hot Plate Test | Mouse | Subcutaneous (sc) | 0.06 | [6] |
| Tail-Flick Test | Rat | Intraperitoneal (ip) | 0.53 | [6] |
| Tail-Flick Test | Rat | Intramuscular (im) | 0.12 | [6] |
| Tail-Flick Test | Rat | Oral (po) | 2.05 | [6] |
| Acetic Acid Writhing | Mouse | Subcutaneous (sc) | 0.2 | [6] |
| Formalin Test (Phase I) | Mouse | Subcutaneous (sc) | 0.4 | [6] |
| Formalin Test (Phase II) | Mouse | Subcutaneous (sc) | 0.4 | [6] |
Table 2: Efficacy of this compound in Chronic Pain Models
| Pain Model | Animal Species | Route of Administration | ED50 (mg/kg) | Endpoint | Reference |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (ip) | 1.3 | Mechanical Allodynia | [4] |
| Bone Cancer Pain | Rat | Intraperitoneal (ip) | 1.6 | Mechanical Allodynia | [4] |
| Spinal Nerve Ligation (SNL) | Rat | Subcutaneous (sc) | 0.6 | Mechanical Allodynia | [6] |
| Spinal Nerve Ligation (SNL) | Rat | Subcutaneous (sc) | 0.3 | Thermal Hyperalgesia | [6] |
Experimental Protocols
Hot Plate Test for Thermal Nociception
This method assesses the response to a thermal stimulus, primarily mediated by central analgesic pathways.[7]
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 52-55°C.[2][8] The apparatus should be enclosed by a transparent cylinder to confine the animal.[7]
-
Animals: Male or female mice (e.g., Swiss albino, 20-30g).[9]
-
Procedure:
-
Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.[2]
-
Determine the baseline latency by placing each mouse individually on the hot plate and starting a timer.
-
The endpoint is the latency (in seconds) to the first sign of nociception, which can be either licking of the hind paw or jumping.[7][8]
-
A cut-off time (typically 30-60 seconds) must be established to prevent tissue damage.[8][10] If the animal does not respond within this time, it should be removed, and the latency recorded as the cut-off time.
-
Administer this compound or the vehicle control at the desired doses and routes.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the response latency.[9]
-
-
Data Analysis: The analgesic effect is expressed as the increase in latency time compared to the baseline or vehicle-treated group.
Tail-Flick Test for Spinal Analgesia
This test measures the latency of a spinal reflex to a thermal stimulus applied to the tail.[11]
-
Apparatus: A tail-flick analgesiometer that focuses a beam of high-intensity light on the ventral surface of the tail.[1][12] The intensity of the light should be adjusted to elicit a baseline tail flick latency of 2-4 seconds.
-
Animals: Male or female rats or mice.[1]
-
Procedure:
-
Gently restrain the animal, allowing the tail to be exposed.
-
Place the tail over the light source of the apparatus.
-
Activate the light source and the timer simultaneously.
-
The endpoint is the time taken for the animal to flick its tail away from the heat source.[11] The timer stops automatically when the tail moves.
-
Establish a cut-off time (usually 10-15 seconds) to prevent tissue injury.[11][12]
-
After determining the baseline latency, administer this compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
-
Data Analysis: Analgesia is indicated by a significant increase in the tail-flick latency compared to baseline or control values.
Formalin Test for Inflammatory Pain
The formalin test induces a biphasic pain response, modeling both acute nociceptive pain (Phase I) and inflammatory pain (Phase II).[3]
-
Apparatus: A transparent observation chamber.
-
Animals: Male or female mice.[4]
-
Procedure:
-
Acclimatize the mice to the observation chamber for at least 20 minutes before the injection.[3]
-
Administer this compound or vehicle at the desired pre-treatment time.
-
Inject 20 µL of a 1-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[3][4]
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:
-
-
Data Analysis: The analgesic effect is determined by the reduction in the duration of licking/biting in each phase compared to the vehicle-treated group.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This surgical model mimics peripheral nerve injury, leading to chronic neuropathic pain symptoms like allodynia and hyperalgesia.[14][15]
-
Surgical Protocol:
-
Anesthetize the rat (e.g., with isoflurane).[15]
-
Make a skin incision at the mid-thigh level of the left hind leg.
-
Expose the common sciatic nerve by blunt dissection through the biceps femoris muscle.[14][15]
-
Proximal to the sciatic trifurcation, loosely tie four ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them.[15][16] The ligatures should be tightened until a brief twitch in the hind paw is observed.[16]
-
Close the muscle layer and skin with sutures and wound clips, respectively.[14]
-
Allow the animals to recover for several days to a week for the neuropathic pain to develop.
-
-
Assessment of Analgesic Efficacy:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing force to the plantar surface of the hind paw. A lower PWT in the injured paw compared to the contralateral paw indicates allodynia. The efficacy of this compound is assessed by its ability to increase the PWT.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves method). A radiant heat source is focused on the plantar surface of the paw, and the withdrawal latency is recorded. A shorter latency in the injured paw indicates hyperalgesia. This compound's efficacy is determined by its ability to prolong the paw withdrawal latency.
-
-
Data Analysis: Compare the paw withdrawal threshold or latency in this compound-treated animals to vehicle-treated animals at different time points after drug administration.
Rotarod Test for Sedative Effects
This test is used to assess motor coordination and can indicate sedative side effects of a drug.[17]
-
Apparatus: An accelerating rotarod treadmill for mice.[18]
-
Animals: Male or female mice.
-
Procedure:
-
Habituate the mice to the rotarod for at least two training sessions on the day before testing. The rod is typically set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 300 seconds.[19][20]
-
On the test day, record the baseline latency to fall for each mouse.
-
Administer this compound or vehicle.
-
At specific time points after administration (e.g., 30 minutes), place the mice on the accelerating rotarod and record the time they remain on the rod.[18]
-
-
Data Analysis: A significant decrease in the latency to fall from the rod in the this compound-treated group compared to the vehicle group suggests motor impairment or sedation.
Mandatory Visualizations
Caption: Experimental workflow for in vivo assessment of this compound.
Caption: this compound's proposed mechanism of action signaling pathway.
References
- 1. Tail flick test - Wikipedia [en.wikipedia.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Formalin Murine Model of Pain [bio-protocol.org]
- 4. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. criver.com [criver.com]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. jcdr.net [jcdr.net]
- 10. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 16. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. mmpc.org [mmpc.org]
Application Notes and Protocols for the Synergistic Use of Dezocine with Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
Dezocine, a synthetic opioid analgesic, presents a unique pharmacological profile as a partial agonist at the μ-opioid receptor and an antagonist at the κ-opioid receptor.[1] Furthermore, it possesses the ability to inhibit the reuptake of norepinephrine and serotonin, which contributes to its analgesic effects.[1][2] This multifaceted mechanism of action makes this compound a compelling candidate for combination therapy, aiming to achieve synergistic or additive analgesic effects while potentially mitigating the adverse effects associated with traditional opioid analgesics. These notes provide an overview of key combinations, supporting data, and detailed experimental protocols.
This compound in Combination with μ-Opioid Agonists
The co-administration of this compound with pure μ-opioid agonists such as morphine and sufentanil has been investigated to enhance postoperative analgesia and reduce opioid-related side effects.
1.1. This compound and Morphine
A prospective, randomized, double-blinded clinical trial has demonstrated that a low concentration of this compound combined with morphine can enhance postoperative analgesia following thoracotomy.[3] The combination has been shown to decrease the incidence of postoperative nausea and pruritus compared to morphine alone.[3]
Table 1: Clinical Trial Data for this compound and Morphine Combination in Post-Thoracotomy Pain [3]
| Group | Drug Combination (Patient-Controlled Analgesia) | Cumulative Morphine Consumption | Incidence of Nausea | Incidence of Pruritus |
| Group M | Morphine (1 mg/mL) | Baseline | Statistically Higher | Statistically Higher |
| Group MD1 | Morphine (1 mg/mL) + this compound (0.05 mg/mL) | Similar to Group M | Lower than Group M | Lower than Group M |
| Group MD2 | Morphine (1 mg/mL) + this compound (0.1 mg/mL) | Similar to Group M | Lower than Group M | Lower than Group M |
1.2. This compound and Sufentanil
The combination of this compound and sufentanil has been shown to produce an additive analgesic effect in patients undergoing gynecological laparoscopic surgery.[4][5] Isobolographic analysis confirmed this additive interaction at various dose ratios.[4][5] While a large-scale propensity score matching study found no significant advantage in analgesic efficacy over sufentanil alone, it did note a lower incidence of nausea and vomiting in the combination group.[6]
Table 2: Median Effective Dose (ED50) for this compound and Sufentanil in Postoperative Pain [4][5]
| Drug | ED50 (95% Confidence Interval) |
| This compound (alone) | 3.92 mg (3.01 - 4.64 mg) |
| Sufentanil (alone) | 3.71 μg (2.78 - 4.39 μg) |
| This compound + Sufentanil | Additive effect observed at 1:3, 1:1, and 3:1 ratios |
1.3. This compound and Oxycodone
In patients with advanced lung cancer suffering from severe bone metastasis pain, the combination of this compound and oxycodone has been reported to effectively relieve pain and improve the quality of life.
Table 3: Clinical Outcomes of this compound and Oxycodone Combination for Cancer Pain
| Outcome Measure | This compound Alone | This compound + Oxycodone |
| Pain Scores | Baseline | Significantly Lower |
| Quality of Life Scores (Insomnia, Loss of Appetite) | Baseline | Significantly Improved |
| Adverse Reactions (Nausea, Vomiting, Dizziness) | 10.00% | 20.00% (not statistically significant) |
This compound in Combination with α2-Adrenergic Agonists
2.1. This compound and Dexmedetomidine
Preclinical studies have demonstrated an additive analgesic effect when this compound is co-administered intrathecally with dexmedetomidine, a potent α2-adrenergic receptor agonist.[7][8] This suggests that combining these two agents could be a promising strategy for managing acute nociception, with each drug acting through distinct receptor systems in the spinal cord.[7][8]
Table 4: Preclinical Data for Intrathecal this compound and Dexmedetomidine in a Mouse Pain Model [7][8]
| Drug/Combination | Dose Range (Intrathecal) | Analgesic Effect (Tail Withdrawal Latency) |
| This compound | 0.3125 - 1.25 μg | Dose-dependent increase |
| Dexmedetomidine | 0.04 - 1 μg | Dose-dependent increase |
| This compound (0.625 μg) + Dexmedetomidine (0.04 μg) | Fixed Doses | More potent than individual drugs; additive effect |
Experimental Protocols
Protocol 1: Evaluation of this compound and Sufentanil Combination for Postoperative Pain in Gynecological Laparoscopic Surgery[4][5]
-
Study Design: A prospective, randomized, double-blinded clinical trial.
-
Participants: 150 patients undergoing gynecological laparoscopic surgery.
-
Groups:
-
Group D: this compound alone
-
Group S: Sufentanil alone
-
Group DS1: this compound and Sufentanil (3:1 ratio)
-
Group DS2: this compound and Sufentanil (1:1 ratio)
-
Group DS3: this compound and Sufentanil (1:3 ratio)
-
-
Methodology:
-
Patients were randomly assigned to one of the five groups (n=30 per group) in the post-anesthesia care unit.
-
The initial intravenous dose for Group D was 5 mg of this compound, and for Group S was 5 μg of sufentanil.
-
For the combination groups, the initial doses were fractions of the individual doses based on the specified ratios.
-
The up-and-down sequential allocation method was used to determine the median effective dose (ED50) for each group.
-
Analgesic success was defined as a verbal rating score (VRS) of less than 4 out of 10 at 15 minutes after administration.
-
Isobolographic analysis was performed to determine the nature of the interaction between this compound and sufentanil.
-
-
Primary Outcome: Determination of the ED50 for each group.
Protocol 2: Preclinical Assessment of Intrathecal this compound and Dexmedetomidine in a Mouse Model of Acute Pain[8][9]
-
Animal Model: Male adult C57 mice.
-
Study Design: Randomized allocation into 19 experimental groups.
-
Methodology:
-
Intrathecal Administration: this compound and/or dexmedetomidine were administered intrathecally.
-
Dose-Response Assessment: To establish dose-dependent effects, mice were divided into saline control, this compound (0.3125, 0.625, or 1.25 μg), and dexmedetomidine (0.04, 0.2, or 1 μg) groups.
-
Interaction Study:
-
A fixed dose of this compound (0.625 μg) was combined with varying doses of dexmedetomidine (0.04, 0.2, or 1 μg).
-
A fixed dose of dexmedetomidine (0.04 μg) was combined with varying doses of this compound (0.3125, 0.625, or 1.25 μg).
-
-
Nociceptive Testing: The tail-flick test was used to measure the antinociceptive effects of the administered agents. The tail withdrawal latency was recorded.
-
-
Primary Outcome: Measurement of tail withdrawal latency to assess the analgesic effects and the nature of the drug interaction.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways for synergistic analgesia with this compound.
Caption: General experimental workflow for this compound combination studies.
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low Concentration of this compound in Combination With Morphine Enhance the Postoperative Analgesia for Thoracotomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Interaction of Analgesic Effects of this compound and Sufentanil for Relief of Postoperative Pain: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Postoperative analgesic effect of this compound combined with sufentanil: A propensity score matching study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Additive analgesic effect of dexmedetomidine and this compound administered intrathecally in a mouse pain model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dezocine in Neuropathic and Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dezocine in preclinical models of neuropathic and inflammatory pain. This compound, a mixed agonist-antagonist opioid analgesic, has demonstrated significant efficacy in alleviating pain in these models, suggesting its potential as a therapeutic agent for chronic pain conditions.[1][2][3][4] This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways.
Introduction to this compound's Mechanism of Action in Pain
This compound exerts its analgesic effects through a multi-target mechanism. It acts as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[5][6] Additionally, this compound inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), which contributes to its analgesic properties, particularly in neuropathic pain states.[2][5][7] This unique pharmacological profile distinguishes it from traditional opioid agonists and may contribute to a lower incidence of common opioid-related side effects.[1][8]
Application in Neuropathic Pain Models
This compound has been shown to be effective in various rodent models of neuropathic pain, including the Chronic Constriction Injury (CCI) and Spinal Nerve Ligation (SNL) models.[3][4] It has been demonstrated to alleviate both mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).[2][3]
Quantitative Data Summary: Neuropathic Pain
| Pain Model | Species | This compound Dose/Route | Key Findings | Reference |
| Chronic Constriction Injury (CCI) | Rat | 2.5, 5.0, 10.0 mg/kg, i.p. | Dose-dependently increased Mechanical Withdrawal Threshold (MWT) and Thermal Withdrawal Latency (TWL). Decreased expression of GFAP, Cx43, IL-6, and MCP-1.[1] | [1] |
| Chronic Constriction Injury (CCI) | Rat | 3 mg/kg, i.p. | Significantly attenuated CCI-induced thermal and mechanical pain hypersensitivity.[2] | [2] |
| Chronic Constriction Injury (CCI) | Rat | ED50: 1.3 mg/kg, i.p. | Alleviated mechanical allodynia.[9] | [9] |
| Spinal Nerve Ligation (SNL) | Rat | ED50: 0.6 mg/kg (s.c.) for mechanical antiallodynia; 0.3 mg/kg (s.c.) for thermal antihyperalgesia. | Produced time and dose-dependent mechanical and thermal analgesia.[4] | [4] |
| Bone Cancer Pain | Rat | ED50: 1.6 mg/kg, i.p. | Alleviated mechanical allodynia.[9] | [9] |
| Bone Cancer Pain | Rat | ED50: 0.6 mg/kg (s.c.) | Reduced mechanical allodynia.[4] | [4] |
Experimental Protocol: Chronic Constriction Injury (CCI) Model
This protocol describes the induction of neuropathic pain using the CCI model in rats and the subsequent evaluation of this compound's analgesic effects.
Materials:
-
This compound
-
Anesthetic (e.g., isoflurane, pentobarbital sodium)
-
4-0 chromic gut sutures
-
Standard surgical instruments
-
Behavioral testing equipment (von Frey filaments, radiant heat source)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12/12 hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before surgery.[10]
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.
-
Surgical Procedure:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Carefully dissect the nerve from the surrounding connective tissue.
-
Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting circulation.[10]
-
In sham-operated animals, the sciatic nerve is exposed but not ligated.
-
-
Post-operative Care: Suture the muscle and skin layers. Administer an antibiotic (e.g., penicillin) to prevent infection.[1] Allow the animals to recover for a set period (e.g., 4-7 days) for the neuropathic pain to develop.[1]
-
Drug Administration:
-
Dissolve this compound in sterile saline.
-
Administer this compound via the desired route (e.g., intraperitoneal injection). Doses can range from 2.5 to 10.0 mg/kg.[1]
-
-
Behavioral Testing:
-
Mechanical Allodynia (von Frey Test): Assess the paw withdrawal threshold (PWT) in response to stimulation with calibrated von Frey filaments.
-
Thermal Hyperalgesia (Hargreaves Test): Measure the paw withdrawal latency (PWL) in response to a radiant heat source.
-
Conduct baseline measurements before surgery and at multiple time points after drug administration (e.g., 30, 60, 90, 120 minutes).[2]
-
Signaling Pathways in Neuropathic Pain
This compound's analgesic effect in neuropathic pain is mediated by a combination of opioid receptor activation and monoamine reuptake inhibition. The inhibition of norepinephrine reuptake enhances the descending noradrenergic inhibitory pathway, which plays a crucial role in pain modulation.[3][11]
Figure 1: this compound's mechanism in neuropathic pain.
Application in Inflammatory Pain Models
This compound has also demonstrated efficacy in reducing inflammatory pain. The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is commonly used to evaluate the anti-inflammatory and analgesic effects of compounds.
Quantitative Data Summary: Inflammatory Pain
| Pain Model | Species | This compound Dose/Route | Key Findings | Reference |
| Complete Freund's Adjuvant (CFA) | Rat | 0.4 µg/kg, s.c. | Significantly alleviated CFA-induced decreases in PWT and PWL. Suppressed the upregulation of p-p65, p-ERK1/2, COX-2, PGE2, IL-1β, and TNF-α.[12][13] | [12][13] |
| Formalin Test (Phase II) | Mouse | 3 mg/kg, i.p. | Decreased pain score in the inflammatory phase (Phase II).[4] | [4] |
| Formalin Test (Phase I & II) | Mouse | ED50: 0.4 mg/kg (s.c.) for both phases. | Produced significant analgesic effect in both neurogenic (Phase I) and inflammatory (Phase II) phases.[4] | [4] |
Experimental Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This protocol details the induction of inflammatory pain using CFA in rats and the assessment of this compound's therapeutic effects.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
Behavioral testing equipment (Dynamic Plantar Aesthesiometer)
-
Reagents and equipment for Western blot, RT-qPCR, and ELISA
Procedure:
-
Animal Acclimatization: As described in the CCI protocol.
-
Induction of Inflammation: Subcutaneously inject 100 µl of CFA into the plantar surface of the right hind paw. The control group receives an injection of 100 µl of saline.[12][13]
-
Drug Administration:
-
Behavioral Testing:
-
Biochemical Analysis:
-
At the end of the experiment, euthanize the animals and harvest the ipsilateral lumbar spinal cords.
-
Use Western blot analysis to measure the protein levels of p-p65, p-ERK1/2, and COX-2.[12][13]
-
Use RT-qPCR to measure the mRNA levels of IL-1β and TNF-α.[12][13]
-
Use ELISA to determine the expression of PGE2, IL-1β, and TNF-α.[12][13]
-
Signaling Pathways in Inflammatory Pain
In inflammatory pain, this compound's analgesic effect is associated with the inhibition of pro-inflammatory signaling pathways, such as the ERK1/2-COX-2 pathway, leading to a reduction in the production of inflammatory mediators.[12][13]
Figure 2: this compound's effect on inflammatory signaling.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in preclinical pain models.
Figure 3: General experimental workflow.
Conclusion
This compound demonstrates significant analgesic efficacy in both neuropathic and inflammatory pain models. Its unique mechanism of action, involving both opioid and monoaminergic systems, makes it a promising candidate for the treatment of complex chronic pain conditions. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further research is warranted to fully elucidate its long-term effects and translate these preclinical findings into clinical applications.
References
- 1. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Descending noradrenergic influences on pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antinociceptive effects of this compound on complete Freund's adjuvant-induced inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antinociceptive effects of this compound on complete Freund's adjuvant-induced inflammatory pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Dezocine in Preclinical Postoperative Pain Management: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of Dezocine in animal models of postoperative pain. It includes detailed application notes, experimental protocols, and a summary of quantitative data from various studies. This information is intended to guide researchers in designing and conducting preclinical studies to evaluate the analgesic efficacy of this compound.
Introduction
This compound is a potent analgesic with a unique mixed agonist-antagonist profile at opioid receptors.[1][2] It acts as a partial agonist at both the µ-opioid receptor (MOR) and the κ-opioid receptor (KOR).[3][4] Additionally, this compound has been shown to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT), contributing to its analgesic effects, particularly in neuropathic pain states.[3][5][6] This multifaceted mechanism of action makes this compound a compound of significant interest for postoperative pain management. Preclinical studies in animal models are crucial for elucidating its analgesic properties and translational potential.
Mechanism of Action
This compound's analgesic effects are mediated through a combination of opioid receptor modulation and monoamine reuptake inhibition. At the spinal level, activation of MOR by this compound inhibits the transmission of nociceptive signals.[1] Its activity at KOR also contributes to its antinociceptive effects.[4] Furthermore, by blocking the reuptake of norepinephrine and serotonin in the spinal cord, this compound enhances the activity of descending inhibitory pain pathways, which further dampens the pain signals ascending to the brain.[3][6]
Figure 1: this compound's multimodal mechanism of action in pain modulation.
Quantitative Data Summary
The following tables summarize the effective doses and analgesic effects of this compound observed in various animal models of pain.
Table 1: Analgesic Efficacy of this compound in Different Pain Models
| Pain Model | Animal Species | Route of Administration | Effective Dose (ED50) | Outcome Measure | Reference |
| Hot Plate Test | Mouse | Subcutaneous (sc) | 0.06 (0.049–0.081) mg/kg | Increased paw withdrawal latency | [1] |
| Tail Flick Test | Rat | Intraperitoneal (ip) | 0.53 (0.37–0.76) mg/kg | Increased tail withdrawal latency | [1] |
| Tail Flick Test | Rat | Intramuscular (im) | 0.12 (0.08–0.17) mg/kg | Increased tail withdrawal latency | [1] |
| Tail Flick Test | Rat | Oral (po) | 2.05 (1.71–2.45) mg/kg | Increased tail withdrawal latency | [1] |
| Tail Flick Test | Mouse | Intrathecal (it) | 0.3125–1.25 μg | Increased tail withdrawal latency | [1][7] |
| Formalin Test (Phase I) | Mouse | Subcutaneous (sc) | 0.4 (0.2–1.0) mg/kg | Reduced nociceptive behaviors | [1] |
| Formalin Test (Phase II) | Mouse | Subcutaneous (sc) | 0.4 (0.2–0.9) mg/kg | Reduced nociceptive behaviors | [1] |
| CFA-Induced Inflammatory Pain | Rat | Subcutaneous (sc) | 0.4 µg/kg | Increased pain threshold | [1] |
| Capsaicin-Induced Pain | Rat (Male) | Subcutaneous (sc) | 0.38 (0.29–0.49) mg/kg | Increased pain threshold | [1] |
| Capsaicin-Induced Pain | Rat (Female) | Subcutaneous (sc) | 0.26 (0.18–0.38) mg/kg | Increased pain threshold | [1] |
| Chronic Constriction Injury (CCI) | Mouse | Intraperitoneal (ip) | 3 mg/kg | Attenuated mechanical allodynia and thermal hyperalgesia | [1] |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (ip) | 1.3 mg/kg | Alleviated mechanical allodynia | [3][8] |
| Bone Cancer Pain (BCP) | Rat | Intraperitoneal (ip) | 1.6 mg/kg | Alleviated mechanical allodynia | [3][8] |
Table 2: Effects of this compound on Mechanical and Thermal Thresholds in a Rat CCI Model [6][9]
| Treatment Group | Dose (mg/kg, ip) | Mechanical Withdrawal Threshold (MWT) | Thermal Withdrawal Latency (TWL) |
| Sham | 0 (Saline) | Baseline | Baseline |
| Model (CCI + Saline) | 0 (Saline) | Significantly Decreased | Significantly Decreased |
| This compound D1 | 2.5 | Increased | Increased |
| This compound D2 | 5.0 | Significantly Increased | Significantly Increased |
| This compound D3 | 10.0 | Markedly Increased | Markedly Increased |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources and represent standard practices in the field.
Animal Models of Postoperative Pain
a) Plantar Incision Model (Acute Postoperative Pain)
This model mimics the localized inflammatory pain experienced after surgery.
-
Animals: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Anesthesia: Isoflurane (2-3% in oxygen).
-
Procedure:
-
After inducing anesthesia, place the animal on a warming pad to maintain body temperature.
-
Place the right hind paw in a supine position and sterilize the plantar surface with 70% ethanol.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the foot, starting 0.5 cm from the proximal edge of the heel.
-
The underlying plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with two mattress sutures using 5-0 nylon.
-
Allow the animal to recover in a warmed cage.
-
-
Pain Assessment: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are typically assessed at baseline and at various time points post-surgery (e.g., 2, 4, 24, 48 hours).
b) Chronic Constriction Injury (CCI) Model (Neuropathic Pain)
This model is used to study chronic postoperative neuropathic pain.[6][9]
-
Animals: Male Sprague-Dawley rats (180-220 g).
-
Anesthesia: Intraperitoneal injection of 10% chloral hydrate (10 ml/kg) or isoflurane.[9]
-
Procedure:
-
Anesthetize the rat and make a small incision on the lateral aspect of the mid-thigh.
-
Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.
-
Proximal to the trifurcation of the sciatic nerve, place four loose ligatures (4-0 chromic gut) around the nerve with about 1 mm spacing between them.
-
The ligatures should be tightened to the point where they just barely constrict the nerve, causing a slight indentation.
-
Close the muscle layer and skin with sutures.
-
-
Pain Assessment: Mechanical allodynia and thermal hyperalgesia are typically assessed starting from day 3 post-surgery and can be monitored for several weeks.
Pain Behavior Assessment
Figure 2: General experimental workflow for assessing this compound's analgesic effects.
a) Mechanical Allodynia: Von Frey Test [10][11][12]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus. The animals are placed in individual Plexiglas chambers on an elevated wire mesh floor.
-
Procedure:
-
Acclimate the animals to the testing environment for at least 30 minutes before testing.
-
Apply the von Frey filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold (PWT).[11] Start with a filament in the middle of the force range and increase or decrease the filament strength based on the animal's response.
-
The force in grams required to elicit a withdrawal response is recorded.
-
b) Thermal Hyperalgesia: Hargreaves Test (Plantar Test)
-
Apparatus: A radiant heat source (e.g., Hargreaves apparatus) that applies a focused beam of light to the plantar surface of the paw.
-
Procedure:
-
Acclimate the animals in the testing chambers.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the animal withdraws its paw. The time to withdrawal is the paw withdrawal latency (PWL).
-
A cut-off time (usually 20-30 seconds) is set to prevent tissue damage.
-
Perform three measurements per paw with at least a 5-minute interval between measurements and average the latencies.
-
c) Inflammatory Pain: Formalin Test [1]
-
Procedure:
-
Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two distinct phases:
-
Phase 1 (Acute/Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
This compound or vehicle is typically administered 30 minutes before the formalin injection.
-
d) Inflammatory Pain: Carrageenan-Induced Paw Edema [13][14][15][16][17]
-
Procedure:
-
Measure the baseline paw volume or thickness using a plethysmometer or digital calipers.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume or thickness at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The increase in paw volume or thickness is an indicator of inflammation.
-
This compound or vehicle is typically administered 30 minutes prior to the carrageenan injection.
-
Drug Preparation and Administration
-
This compound Preparation: this compound is typically dissolved in sterile saline or another appropriate vehicle. The concentration should be adjusted to allow for the desired dose to be administered in a reasonable volume (e.g., 5-10 ml/kg for intraperitoneal injection in rats).
-
Routes of Administration:
-
Intraperitoneal (ip): A common route for systemic administration in rodents.
-
Subcutaneous (sc): Another common route for systemic delivery.
-
Intravenous (iv): For rapid onset of action.
-
Intrathecal (it): For direct administration to the spinal cord, allowing for the investigation of spinal mechanisms of action. This requires a specific surgical procedure to implant a catheter.
-
Conclusion
This compound demonstrates significant analgesic efficacy in a variety of preclinical models of postoperative pain, including acute inflammatory, and neuropathic pain states. Its unique mechanism of action, involving both opioid receptor modulation and monoamine reuptake inhibition, provides a strong rationale for its clinical use in managing moderate to severe postoperative pain. The protocols and data presented in this document serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of this compound. Careful consideration of the appropriate animal model, pain assessment method, and drug administration route is essential for obtaining robust and clinically relevant data.
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Additive analgesic effect of dexmedetomidine and this compound administered intrathecally in a mouse pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 12. mmpc.org [mmpc.org]
- 13. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. criver.com [criver.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 17. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dezocine Solutions in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation, handling, and stability testing of Dezocine solutions for laboratory use. The information is intended to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is an opioid analgesic with a unique mixed agonist-antagonist profile at opioid receptors.[1][2] It functions as a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[2] This dual action provides effective pain relief with a reduced risk of certain side effects commonly associated with traditional opioids.[2] Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its analgesic effects.[1][2][3] Understanding its stability and proper preparation is crucial for its use in research and development.
Preparation of this compound Solutions
The following protocols are for the preparation of this compound solutions in a common laboratory diluent, 0.9% sodium chloride.
Materials:
-
This compound powder (or commercial sterile solution, e.g., 5 mg/mL)
-
0.9% Sodium Chloride for injection
-
Sterile volumetric flasks
-
Sterile syringes and needles
-
0.22 µm syringe filters (if starting from powder)
-
Polyolefin bags or glass bottles for storage
Protocol for Preparing this compound Solutions in 0.9% Sodium Chloride:
This protocol is adapted from established stability studies.[4][5]
-
To prepare a 0.6 mg/mL stock solution, accurately weigh 60 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of HPLC-grade water and sonicate the mixture until the this compound is completely dissolved.
-
Add HPLC-grade water to bring the final volume to 100 mL. This stock solution can be stored at -20°C.[4]
-
To prepare working solutions of desired concentrations (e.g., 0.3, 0.45, and 0.6 mg/mL), a commercial formulation of this compound for injection (5 mg/mL) can be used.[4]
-
For a 100 mL final volume, remove the corresponding volume of 0.9% sodium chloride from the infusion bag or bottle.
-
Inject the required volume of the 5 mg/mL this compound solution into the 0.9% sodium chloride. For example, to prepare a 0.3 mg/mL solution, inject 6 mL of the 5 mg/mL this compound solution into 94 mL of 0.9% sodium chloride.
-
Ensure thorough mixing by inverting the container several times.[4]
Stability of this compound Solutions
This compound solutions in 0.9% sodium chloride have demonstrated high stability under various storage conditions.[4][5][6]
| Concentration (in 0.9% NaCl) | Storage Container | Temperature | Duration | Stability |
| 0.3, 0.45, 0.6 mg/mL | Polyolefin bags, Glass bottles | 25°C | 72 hours | >97% of initial concentration retained[4][5] |
| 0.3, 0.45, 0.6 mg/mL | Polyolefin bags, Glass bottles | 4°C | 14 days | >97% of initial concentration retained[4][5] |
| 5.0 mg/100 mL (with 0.3 mg/100 mL ramosetron) | PVC bags, Glass bottles | 4°C or 25°C | 14 days | >96% of initial concentration retained[6] |
| 40 mg/100 mL (with 5 mg/100 mL tropisetron) | Polyolefin bags, Glass bottles | 4°C or 25°C | 14 days | >98% of initial concentration retained[7] |
Key Stability Findings:
-
No significant changes in pH, color, or precipitation were observed during the stability testing periods.[4][5][6]
-
This compound is considered stable if it maintains at least 90% of its initial concentration.[4][5]
Experimental Protocols for Stability Testing
Physical Stability Assessment
Methodology:
-
Visually inspect the prepared this compound solutions at predetermined time points (e.g., 0, 24, 48, 72 hours for room temperature studies; 0, 1, 3, 7, 14 days for refrigerated studies).
-
Check for any changes in color, clarity, and for the presence of any particulate matter or precipitation against both a black and white background.
-
Measure the pH of the solution at each time point using a calibrated pH meter.
Chemical Stability Assessment using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated stability-indicating HPLC method.[4]
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, degasser, auto-injector, column oven, and a diode array detector.
-
Column: Phenomenex C18 column (4.6 × 150 mm, 5 µm).
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (78:20:2, v/v/v).
-
pH Adjustment: Adjust the mobile phase pH to 3.0 with 85% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 20 µL.
-
Temperature: Ambient room temperature.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in HPLC-grade water at known concentrations (e.g., 6.0, 18.0, 60.0, 90.0, 120.0, and 240.0 µg/mL) from a stock solution (e.g., 0.6 mg/mL).
-
Sample Preparation: At each stability time point, withdraw an aliquot of the test solution. Dilute the sample with HPLC-grade water to a concentration that falls within the range of the standard curve (a 1:4 dilution was used for concentrations of 0.3-0.6 mg/mL).[4]
-
Analysis: Inject the prepared standards and samples onto the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the standard curve. The percentage of the initial concentration remaining is then calculated.
Forced Degradation Studies
To ensure the analytical method is stability-indicating, forced degradation studies are performed.
Methodology: [4]
-
Acidic Degradation: Mix a 0.5 mg/mL this compound solution in water with 1 N hydrochloric acid (v/v) and incubate at 60°C for 4 hours.
-
Basic Degradation: Mix a 0.5 mg/mL this compound solution in water with 1 N sodium hydroxide (v/v) and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix a 0.5 mg/mL this compound solution in water with 3% hydrogen peroxide (v/v) and incubate at 60°C for 4 hours.
-
Analysis: After incubation, cool the samples to room temperature, readjust the pH if necessary, and dilute to a final concentration of 100 µg/mL with water before injecting into the HPLC system. The chromatograms should show separation of the this compound peak from any degradation product peaks.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound solution preparation and stability testing.
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound's multimodal action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability study of this compound in 0.9% sodium chloride solutions for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical compatibility and chemical stability of this compound and ramosetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compatibility and stability of this compound and tropisetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Dezocine in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dezocine is a potent opioid analgesic with a mixed agonist-antagonist profile at opioid receptors. It is utilized for the management of moderate to severe pain. The accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical drug monitoring. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) techniques.
Mechanism of Action: Signaling Pathway
This compound exerts its analgesic effects through a complex interaction with the endogenous opioid system. It acts as a partial agonist at the mu-opioid receptor (μOR) and an antagonist or partial agonist at the kappa-opioid receptor (κOR). This dual activity contributes to its analgesic efficacy while potentially mitigating some of the undesirable side effects associated with full μOR agonists. The binding of this compound to the μ-opioid receptor initiates a G-protein mediated signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission. At the kappa-opioid receptor, its antagonistic action is thought to modulate dysphoric and psychotomimetic effects that can be induced by κOR agonists.
Analytical Techniques and Data Presentation
The primary methods for the quantification of this compound in biological samples are LC-MS/MS and GC-MS due to their high sensitivity and selectivity. Below is a summary of typical validation parameters reported in the literature for these methods.
Table 1: Quantitative Data Summary for this compound Analysis
| Parameter | LC-MS/MS (Plasma) | GC-MS (Urine - Adapted) |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 10 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% |
| Extraction Recovery | > 85% | > 80% |
| Matrix Effect | Minimal | To be evaluated |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is based on a validated method for the analysis of this compound in rat plasma and is adaptable for human plasma with appropriate validation.[1]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
2. UPLC-MS/MS Instrumental Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (To be optimized, e.g., m/z 288.2 > 158.1)
-
Internal Standard (IS): (e.g., this compound-d5) Precursor ion > Product ion
-
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Protocol 2: Quantification of this compound in Human Urine by GC-MS (Adapted Protocol)
As no specific validated method for this compound in human urine was found, this protocol is adapted from general methods for opioid analysis in urine. This method must be fully validated for this compound before use.
1. Sample Preparation: Solid-Phase Extraction (SPE)
2. GC-MS Instrumental Conditions
-
GC System: Agilent 7890B or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium
-
Inlet Temperature: 250 °C
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 1 min
-
Ramp: 20 °C/min to 280 °C, hold for 5 min
-
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: To be determined for the derivatized this compound and internal standard.
3. Method Validation
Thorough validation is critical for this adapted method. Key parameters to assess include:
-
Hydrolysis Efficiency: Ensure complete cleavage of any this compound glucuronide conjugates.
-
Derivatization Efficiency: Optimize derivatization conditions for complete reaction.
-
Selectivity: Check for interferences from endogenous urine components.
-
Linearity, Accuracy, Precision, Recovery, and Matrix Effect: As per standard bioanalytical method validation guidelines.
Conclusion
The LC-MS/MS method for plasma provides a sensitive and specific approach for the quantification of this compound. For urine analysis, a GC-MS method with SPE and derivatization is a viable option, but requires rigorous validation. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. It is imperative that any analytical method used for quantitative purposes is fully validated to ensure the reliability and accuracy of the results.
References
Application Notes and Protocols: Dezocine in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dezocine
This compound is a structurally unique opioid analgesic with a complex pharmacological profile, setting it apart from traditional opioid agonists like morphine. It is clinically used for managing moderate to severe pain, particularly in perioperative settings.[1][2] Its distinct mechanism of action involves interactions with multiple targets, including opioid receptors and monoamine transporters, which contributes to its potent analgesic effects and a potentially favorable side effect profile, including a lower risk of addiction and respiratory depression.[1][3][4]
Pharmacologically, this compound is characterized as a partial agonist at the μ-opioid receptor (MOR) and a mixed agonist/antagonist at the κ-opioid receptor (KOR).[5][6] Furthermore, it has been identified as an inhibitor of both norepinephrine (NET) and serotonin (SERT) reuptake.[1][7][8] This multi-target engagement is believed to be responsible for its efficacy in various pain models, including neuropathic and inflammatory pain, and may also confer antidepressant-like properties.[9][10] Studies in rodent models are crucial for elucidating the behavioral consequences of this unique pharmacology and exploring its therapeutic potential beyond analgesia.
Mechanism of Action
This compound's behavioral effects are a direct result of its complex interaction with several key central nervous system targets.
-
μ-Opioid Receptor (MOR) Partial Agonism: this compound binds to MORs, activating G-protein signaling pathways associated with analgesia.[4][11] However, as a partial agonist, it exhibits a "ceiling effect," which may limit some of the severe side effects seen with full MOR agonists, such as respiratory depression.[3][8] Notably, this compound is considered a G-protein biased agonist at the MOR, showing minimal activation of the β-arrestin pathway, which is linked to adverse effects like tolerance and dependence.[1][12]
-
κ-Opioid Receptor (KOR) Activity: The activity of this compound at the KOR is complex, with reports describing it as both a partial agonist and an antagonist.[5][8][13] KOR antagonism is associated with antidepressant-like effects and may mitigate the dysphoria and aversive states typically produced by KOR agonists.[6][14]
-
Norepinephrine and Serotonin Reuptake Inhibition: this compound inhibits NET and SERT, increasing the synaptic availability of norepinephrine and serotonin.[5][15] This mechanism is similar to that of some antidepressant medications and is thought to contribute significantly to its analgesic effects, particularly in chronic and neuropathic pain states, as well as its potential antidepressant activity.[7][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical behavioral studies of this compound in mice and rats.
Table 1: Analgesic Efficacy of this compound in Rodent Pain Models
| Species | Pain Model | Test | Route | Effective Dose / ED₅₀ | Reference |
|---|---|---|---|---|---|
| Rat | Tail Flick | Tail Withdrawal | IP | 0.53 mg/kg | [5] |
| Rat | Tail Flick | Tail Withdrawal | IM | 0.12 mg/kg | [5] |
| Rat | Tail Flick | Tail Withdrawal | PO | 2.05 mg/kg | [5] |
| Rat | Capsaicin-induced | Analgesia | SC | Male: 0.38 mg/kg, Female: 0.26 mg/kg | [5] |
| Rat | Spinal Nerve Ligation (SNL) | Mechanical Allodynia | SC | 0.6 mg/kg | [5] |
| Rat | Spinal Nerve Ligation (SNL) | Thermal Hyperalgesia | SC | 0.3 mg/kg | [5] |
| Rat | Chronic Constriction (CCI) | Mechanical & Thermal | IP | 3 mg/kg | [7] |
| Rat | Bone Cancer Pain | Mechanical Allodynia | SC | 0.6 mg/kg | [5] |
| Mouse | Hot Plate (52°C) | Tail Withdrawal | SC | 0.08 mg/kg | [5] |
| Mouse | Hot Plate (55°C) | Tail Withdrawal | SC | 0.16 mg/kg | [5] |
| Mouse | Tail Flick | Tail Withdrawal | IT | 0.625 - 2.5 µg | [5] |
| Mouse | Acetic Acid-induced | Writhing | IP | 0.11 mg/kg |
| Mouse | Formalin Test (Phase II) | Nociception | IP | 0.34 mg/kg | |
Table 2: Effects of this compound in Other Behavioral Assays
| Species | Behavioral Assay | Effect | Route | Dose | Reference |
|---|---|---|---|---|---|
| Mouse | Forced Swim Test | ↓ Immobility Time | IP | 0.3 - 3.0 mg/kg | [10] |
| Mouse | Tail Suspension Test | ↓ Immobility Time | IP | 0.3 - 3.0 mg/kg | [10] |
| Rat | Morphine CPP | Reduces reinstatement | IP | 1.25 mg/kg | [16] |
| Rat | Morphine Withdrawal | Alleviates symptoms | IP | 1.25 mg/kg |[16] |
Table 3: Receptor Binding Affinities (Ki, nM)
| Receptor Target | This compound Ki (nM) | Reference |
|---|---|---|
| μ-Opioid Receptor (MOR) | 3.7 ± 0.7 | [8] |
| κ-Opioid Receptor (KOR) | 31.9 ± 1.9 | [8] |
| δ-Opioid Receptor (DOR) | 527 ± 70 | [8] |
| Norepinephrine Transporter (NET) | pKi = 6.00 ± 0.10 | [5] |
| Serotonin Transporter (SERT) | pKi = 6.96 ± 0.08 |[5] |
Experimental Protocols
A standardized experimental workflow is critical for reproducible results in behavioral pharmacology.
Protocol: Neuropathic Pain (Chronic Constriction Injury Model)
This protocol assesses the analgesic effects of this compound on mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.[7][17]
-
Animals: Male Sprague-Dawley rats (200-250g).[7] House animals in a temperature-controlled environment with a 12:12h light/dark cycle and ad libitum access to food and water. Acclimate for at least one week before surgery.[7][18]
-
Apparatus:
-
Mechanical Allodynia: Von Frey filaments of varying forces.
-
Thermal Hyperalgesia: Plantar test apparatus with a radiant heat source.
-
-
Drug Preparation: Dissolve this compound in sterile saline (0.9% NaCl). Doses such as 3 mg/kg are administered via intraperitoneal (IP) injection.[7]
-
Procedure:
-
Surgery (CCI): Anesthetize the rat (e.g., 10% chloral hydrate).[17] Expose the sciatic nerve on one side and place four loose ligatures around it. Close the incision. The sham group undergoes the same procedure without nerve ligation.[7]
-
Baseline Testing: Before surgery, measure the baseline paw withdrawal threshold (PWT) using von Frey filaments and paw withdrawal latency (PWL) using the plantar test.
-
Post-operative Testing: Perform behavioral tests at set time points (e.g., days 1, 3, 7, 10) after surgery.[7]
-
Drug Administration: Administer this compound or vehicle (e.g., daily IP injection).[7] Conduct behavioral testing at the time of peak drug effect (e.g., 30 minutes post-injection).
-
-
Data Analysis: Analyze PWT and PWL using a two-way ANOVA with treatment and time as factors, followed by post-hoc tests. A p-value < 0.05 is considered significant.[7]
Protocol: Antidepressant-Like Effects (Forced Swim & Tail Suspension Tests)
These protocols are used to screen for antidepressant-like activity in mice.[10]
-
Animals: Male ICR or C57BL/6 mice (8-10 weeks old).[10][18] Acclimate and handle animals as described previously.
-
Apparatus:
-
Forced Swim Test (FST): A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.
-
Tail Suspension Test (TST): A chamber or box where the mouse can be suspended by its tail using tape, preventing it from climbing.
-
-
Drug Preparation: Prepare this compound solutions (e.g., 0.3, 1.0, 3.0 mg/kg) in sterile saline for IP injection.[10]
-
Procedure:
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before testing.
-
Forced Swim Test:
-
Place the mouse gently into the water-filled cylinder for a 6-minute session.
-
Record the session. The last 4 minutes are scored for immobility (floating passively with only minor movements to keep the head above water).
-
-
Tail Suspension Test:
-
Suspend the mouse by its tail from a ledge or bar for a 6-minute session.
-
Record the session and score the duration of immobility.
-
-
-
Data Analysis: Compare the immobility time between drug-treated and vehicle groups using a one-way ANOVA followed by Dunnett's test. A significant reduction in immobility suggests an antidepressant-like effect.[10] A separate locomotor activity test should be run to rule out confounding effects of motor stimulation.[10]
Protocol: Rewarding Effects (Conditioned Place Preference)
The Conditioned Place Preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug, or its ability to modulate the rewarding effects of other drugs.[14][19]
-
Animals: Male Sprague-Dawley rats (200-220g).[9]
-
Apparatus: A three-chamber CPP box. The two outer conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns, floor textures). A central, neutral chamber connects them.
-
Drug Preparation: Prepare solutions of this compound (e.g., 1.25 mg/kg), morphine (for conditioning and reinstatement), and vehicle (saline) for IP or subcutaneous (SC) injection.[14][16]
-
Procedure: The protocol consists of three phases:
-
Pre-Conditioning (Baseline): On Day 1, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. Animals showing a strong unconditioned preference for one side are typically excluded.
-
Conditioning: This phase usually lasts 6-8 days.
-
On "drug" days, administer the conditioning drug (e.g., morphine) and confine the rat to one of the outer chambers for 30-45 minutes.
-
On "vehicle" days, administer saline and confine the rat to the opposite chamber for the same duration. The pairings are counterbalanced across animals.
-
-
Post-Conditioning (Test): The day after the last conditioning session, place the rat in the central chamber (drug-free state) and allow free access to all chambers for 15 minutes. Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a CPP.
-
Extinction & Reinstatement (Optional): To test this compound's effect on relapse, the CPP can be extinguished by repeatedly exposing the animal to the apparatus without the drug until the preference is lost. Then, administer this compound prior to a priming dose of morphine to see if it blocks the reinstatement of the preference.[14][16]
-
-
Data Analysis: Calculate a preference score (Time in drug-paired chamber - Time in pre-conditioning). Compare scores between groups using t-tests or ANOVA.[14]
Disclaimer: These protocols are intended as a guide. Researchers should adapt them based on specific experimental goals, institutional guidelines (IACUC), and pilot data.
References
- 1. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The clinical application progress of multimodal analgesia strategy in enhanced recovery after surgery: a narrative review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Anti-Nociception Effect of this compound in a Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antidepressant-like effects of this compound in mice: involvement of 5-HT1A and κ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PathWhiz [smpdb.ca]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound modulates the reinstatement of conditioned place preference in morphine-dependent rats via the dopamine reward circuitry [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound modulates the reinstatement of conditioned place preference in morphine-dependent rats via the dopamine reward circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Antidepressant-Like Effects of Dezocine in vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dezocine is a mixed agonist-antagonist opioid analgesic that has demonstrated potential antidepressant-like properties in preclinical studies.[1][2][3] Its unique pharmacological profile, which includes interaction with opioid receptors and modulation of monoaminergic systems, makes it a compound of interest for investigating novel antidepressant therapies.[1][2][4] this compound acts as a partial agonist at the μ-opioid receptor (MOR) and a partial agonist/antagonist at the κ-opioid receptor (KOR).[3][4][5] Furthermore, it inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT), which is a well-established mechanism for many clinically effective antidepressants.[1][2][4][6][7][8]
These application notes provide a comprehensive overview of the methodologies used to investigate the antidepressant-like effects of this compound in preclinical in vivo models. The protocols detailed below are based on established rodent models of depression-like behavior, including the Forced Swim Test (FST) and the Tail Suspension Test (TST).
Mechanism of Action & Signaling Pathways
This compound's antidepressant-like effects are believed to be mediated through a multi-target mechanism. The primary pathways involved include:
-
Opioid Receptor Modulation: this compound's interaction with μ- and κ-opioid receptors is a key aspect of its pharmacological profile.[1][2][5][6]
-
Monoamine Reuptake Inhibition: this compound inhibits the norepinephrine transporter (NET) and the serotonin transporter (SERT), leading to increased synaptic availability of these neurotransmitters.[1][2][3][7]
-
5-HT1A Receptor Involvement: Studies suggest that the antidepressant-like effects of this compound involve the 5-HT1A receptor.[1][2][9]
-
Glutamatergic System: While less explored for this compound specifically, the glutamatergic system is a key player in the pathophysiology of depression and may be indirectly modulated by this compound's effects on other neurotransmitter systems.[10][11][12]
Below is a diagram illustrating the proposed signaling pathways for this compound's antidepressant-like effects.
References
- 1. Antidepressant-like effects of this compound in mice: involvement of 5-HT1A and κ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Case report: this compound’s rapid and sustained antidepressant effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual activation of 5-HT1A and μ-opioid receptors mediates this compound's antidepressant effects in mice with comorbid pain and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound modulates the reinstatement of conditioned place preference in morphine-dependent rats via the dopamine reward circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamatergic System in Depression and Its Role in Neuromodulatory Techniques Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The glutamatergic system in the development of stress-induced depression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: The Ceiling Effect of Dezocine on Respiratory Depression
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the ceiling effect of Dezocine on respiratory depression. It includes frequently asked questions, troubleshooting advice for common experimental issues, quantitative data summaries, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the "ceiling effect" of this compound on respiratory depression?
The "ceiling effect" refers to the phenomenon where increasing the dose of this compound beyond a certain point does not produce a corresponding increase in its respiratory depressant effects.[1][2] In clinical studies involving healthy subjects, this compound's depression of the respiratory response to CO2 was found to be dose-related up to 30 mg/70 kg.[1] However, an additional 10 mg/70 kg dose did not increase the level of depression, demonstrating a plateau or "ceiling".[1] This characteristic is a key safety feature that distinguishes this compound and other mixed agonist-antagonist analgesics from full mu-opioid receptor (MOR) agonists like morphine, which can cause dose-dependent respiratory depression that can be fatal.[1][3]
Q2: What is the primary mechanism behind this compound's ceiling effect?
The ceiling effect of this compound on respiratory depression is primarily attributed to its unique interaction with the mu-opioid receptor (MOR).[4][5] this compound functions as a partial agonist at the MOR.[4][6][7] Unlike full agonists (e.g., morphine), which have high intrinsic activity and can produce a maximal response when bound to the receptor, partial agonists have lower intrinsic activity.[6] Therefore, even when all MORs are occupied by this compound at high doses, the resulting physiological response (including respiratory depression) is submaximal and cannot increase further, creating the ceiling effect.[5]
Q3: How does this compound's complete receptor binding and functional profile contribute to its effects?
This compound's pharmacological profile is complex, involving interactions with multiple receptors, which collectively influence its therapeutic and side-effect profile.
-
Mu-Opioid Receptor (MOR): this compound is a partial agonist with high affinity for the MOR.[4][6] This interaction is responsible for its analgesic effects and the ceiling on respiratory depression.[5][7]
-
Kappa-Opioid Receptor (KOR): There has been some debate, with earlier studies suggesting KOR antagonism and more recent functional assays indicating it is a partial agonist at the KOR as well.[4][6][7] This dual partial agonism at MOR and KOR is believed to contribute to its potent analgesia.[3][6][7]
-
Delta-Opioid Receptor (DOR): this compound has a significantly lower affinity for the DOR compared to MOR and KOR.[4][8]
-
Monoamine Transporters: this compound also inhibits the reuptake of norepinephrine (NET) and serotonin (SERT), a mechanism that may contribute to its analgesic efficacy, particularly in chronic pain states.[4][8]
The partial agonism at the MOR is the critical factor for the respiratory ceiling effect.
Q4: My in vivo experiment is not showing a clear ceiling effect for this compound. What are some potential troubleshooting steps?
If you are not observing the expected ceiling effect, consider the following experimental variables:
-
Dose Range: Ensure your dose-response curve includes sufficiently high doses. The ceiling effect becomes apparent only when doses exceed the level required for maximal effect. Clinical studies in humans observed the ceiling at doses above 30 mg/70 kg.[1] Equivalent dose ranges in your animal model must be established.
-
Species Differences: The pharmacokinetics and pharmacodynamics of this compound can vary between species. The specific dose at which the ceiling occurs may differ from what is reported in human or other animal studies. A thorough dose-finding study in your specific model is crucial.
-
Measurement Sensitivity: The method used to measure respiratory depression must be sensitive enough to detect a plateau.
-
Whole-body plethysmography is a robust method for conscious animals, providing detailed data on respiratory rate and tidal volume.[9]
-
Arterial blood gas analysis (measuring pO2 and pCO2) is a direct and sensitive measure of respiratory function but is more invasive.[10][11]
-
Pulse oximetry (measuring O2 saturation) is less invasive but may be less sensitive to subtle changes in ventilation compared to hypercapnic challenges.[12]
-
-
Concomitant Medications: Co-administration of other central nervous system depressants (e.g., benzodiazepines, anesthetics) can potentiate respiratory depression and may mask the intrinsic ceiling effect of this compound.[11] Ensure this compound is evaluated as a single agent first.
Q5: How does this compound's respiratory depression profile compare to a full mu-agonist like morphine?
The primary difference lies in their dose-response curves for respiratory depression.
-
This compound (Partial Agonist): Exhibits a ceiling effect. Respiratory depression increases with the dose up to a certain point and then plateaus.[1][2] This makes it a safer option concerning overdose risk.[3]
-
Morphine (Full Agonist): Does not have a ceiling effect. Respiratory depression continues to increase with the dose, which can lead to respiratory arrest and death at high doses.[5][12]
While equianalgesic doses of this compound and morphine can produce a similar degree of respiratory depression initially, this compound's effect is limited at higher doses, unlike morphine.[1][2]
Quantitative Data Summary
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound vs. Morphine
| Compound | Mu-Opioid Receptor (MOR) Ki (nM) | Kappa-Opioid Receptor (KOR) Ki (nM) | Delta-Opioid Receptor (DOR) Ki (nM) | Data Source(s) |
| This compound | 1.46 - 3.7 | 22.01 - 31.9 | 398.6 - 527 | [4][6][8] |
| Morphine | 2.8 | 55.96 | 648.8 | [5] |
Lower Ki values indicate higher binding affinity.
Table 2: Human Dose-Response Data for this compound
| Effect | Dose Range | Observation | Data Source(s) |
| Respiratory Depression | Up to 30 mg/70 kg (IV) | Depression increases with dose. | [1] |
| > 30 mg/70 kg (IV) | No further increase in depression observed (Ceiling). | [1] | |
| Analgesia | 0.15 - 0.30 mg/kg (IV) | Analgesia increases with dose. | [2] |
| > 0.30 mg/kg (IV) | No significant further increase in analgesia (Ceiling). | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Respiratory Depression in Rodents using Whole-Body Plethysmography
This protocol describes a non-invasive method to measure respiratory parameters in conscious rodents to assess a dose-dependent ceiling effect.[9]
Objective: To determine the dose-response relationship of this compound on respiratory function and identify a ceiling effect.
Methodology:
-
Animal Acclimation: Acclimate male CD-1 mice or Sprague-Dawley rats to the whole-body plethysmography chambers for at least 2-3 consecutive days prior to the experiment. This reduces stress-induced artifacts. Place the animal in the chamber for 30-60 minutes during each acclimation session.
-
Baseline Measurement: On the day of the experiment, place the animal in the chamber and allow a 30-minute stabilization period. Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for 15-30 minutes.
-
Drug Administration:
-
Divide animals into groups.
-
Vehicle Group: Administer the vehicle (e.g., saline) via the chosen route (e.g., intraperitoneal, subcutaneous).
-
This compound Groups: Administer escalating doses of this compound (e.g., 1, 3, 10, 30 mg/kg). The dose range should be wide enough to potentially demonstrate a plateau.
-
Positive Control Group: Administer a full MOR agonist like morphine (e.g., 10 mg/kg) to confirm the model's sensitivity to opioid-induced respiratory depression.
-
-
Post-Dosing Monitoring: Immediately after administration, return the animal to the plethysmography chamber and record respiratory parameters continuously for at least 90-120 minutes.
-
Data Analysis:
-
Calculate the percentage change from baseline for each respiratory parameter at various time points.
-
Plot the peak respiratory depression (e.g., maximum decrease in minute ventilation) against the log of the this compound dose.
-
Analyze the resulting dose-response curve. A ceiling effect is demonstrated if the curve flattens at higher doses, indicating no further increase in respiratory depression. Compare this to the linear dose-response of the morphine group.
-
Protocol 2: In Vitro Assessment of Functional Activity using [35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor binding, allowing for the quantification of a compound's intrinsic activity (e.g., full vs. partial agonist).[6][7]
Objective: To characterize this compound as a partial agonist at the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer Preparation: Prepare an assay buffer containing GDP (to ensure G-proteins are in an inactive state) and other necessary components (e.g., MgCl2, NaCl).
-
Incubation: In a microplate, combine the cell membranes, assay buffer, various concentrations of this compound, and the radiolabeled [35S]GTPγS.
-
Include a basal group (no drug) to measure baseline G-protein activation.
-
Include a positive control group with a full MOR agonist (e.g., DAMGO) to determine the maximum possible stimulation (100% activity).
-
-
Reaction: Incubate the mixture at 30°C for 60 minutes to allow for receptor binding and G-protein activation, which results in the binding of [35S]GTPγS to the Gα subunit.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis:
-
Plot the specific binding of [35S]GTPγS against the log concentration of the drug.
-
Calculate the maximal stimulation (Emax) for this compound relative to the maximal stimulation produced by the full agonist DAMGO (defined as 100%).
-
A result where this compound's Emax is significantly below 100% confirms its status as a partial agonist.[6]
-
Visualizations
References
- 1. Ceiling respiratory depression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ventilatory and analgesic effects of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Developing an animal model to detect drug–drug interactions impacting drug-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing an animal model to detect drug-drug interactions impacting drug-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
Dezocine Preclinical Research: A Technical Support Center for Managing Side Effects
For researchers, scientists, and drug development professionals utilizing Dezocine in preclinical studies, this technical support center provides essential guidance on managing its side effects. The following information, presented in a question-and-answer format, addresses common issues encountered during animal experiments and offers troubleshooting strategies to ensure data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in preclinical models?
A1: In preclinical research, the most frequently reported side effects of this compound include sedation, respiratory depression (though with a ceiling effect), and effects on gastrointestinal motility.[1][2][3][4] Other potential effects noted in some studies include dizziness and neurobehavioral changes.[5]
Q2: How does this compound's mechanism of action contribute to its side-effect profile?
A2: this compound exhibits a unique pharmacological profile as a partial agonist at the mu-opioid receptor (MOR) and a mixed agonist/antagonist at the kappa-opioid receptor (KOR).[6] It also functions as a norepinephrine and serotonin reuptake inhibitor. This combination is thought to contribute to its potent analgesic effects while mitigating some of the severe side effects associated with full mu-opioid agonists like morphine. For instance, its partial agonism at the MOR is linked to a ceiling effect for respiratory depression.[7][8] Furthermore, this compound is considered a G-protein biased agonist at the MOR, with minimal recruitment of the β-arrestin pathway, which is associated with many of the adverse effects of opioids.
Q3: Is there a ceiling effect for this compound-induced respiratory depression?
A3: Yes, preclinical and clinical studies have demonstrated a ceiling effect for respiratory depression with this compound.[7][8] This means that beyond a certain dose, further increases in the dose of this compound do not lead to greater respiratory depression. In rats, PaCO2 levels increased with doses up to 2 mg/kg, but no further significant respiratory depression was observed at higher dosages.[4]
Q4: How do the gastrointestinal side effects of this compound compare to other opioids like morphine?
A4: Preclinical studies in rats suggest that while this compound can impair small intestinal propulsion, its effect on intestinal smooth muscle contraction is less pronounced compared to morphine and sufentanil.[1][2][9][10][11][12] Morphine and sufentanil dose-dependently increase the contractile tension of isolated rat small intestine smooth muscle, whereas this compound has no significant effect on this parameter.[1][2][10][11] However, all three opioids have been shown to decrease the propulsive rate of methylene blue in the rat intestinal tract.[1][2][10]
Troubleshooting Guides
Managing Respiratory Depression
Problem: An animal is showing signs of respiratory distress after this compound administration (e.g., slowed breathing rate, cyanosis of the ears or paws, gasping).
Immediate Actions:
-
Assess the Animal: Immediately observe the animal's respiratory rate and effort. A significant decrease from baseline is a cause for concern.
-
Administer Naloxone: If respiratory depression is severe, administer the opioid antagonist naloxone. A typical dose for reversal in rodents is in the range of 0.01 to 0.1 mg/kg, administered subcutaneously or intraperitoneally.[13] Note that due to naloxone's shorter half-life, repeated doses may be necessary.[14]
-
Provide Supportive Care: Ensure the animal is in a well-ventilated area. Gentle tactile stimulation can also help to stimulate breathing.
-
Monitor Closely: Continuously monitor the animal's respiratory status until it returns to normal.
Observational Checklist for Opioid-Induced Adverse Effects in Rodents:
| Sign | Observation | Severity (Mild/Moderate/Severe) | Action Taken |
| Respiratory Rate | Count breaths per minute. | ||
| Respiratory Effort | Note any gasping, labored breathing. | ||
| Skin/Extremity Color | Check for bluish tint (cyanosis). | ||
| Activity Level | Observe for lethargy, unresponsiveness. | ||
| Posture | Note any abnormal or hunched posture. | ||
| Grooming | Assess for lack of normal grooming behavior. |
Managing Sedation
Problem: An animal appears overly sedated, is unresponsive to mild stimuli, or is unable to maintain an upright posture.
Troubleshooting Steps:
-
Differentiate from Anesthesia: Ensure the animal is sedated and not in a state of unintended anesthesia. Check for a response to a gentle stimulus, such as a light touch.
-
Ensure Safety: Place the animal in a cage with soft bedding and no obstacles to prevent injury. Ensure easy access to food and water.
-
Monitor Vital Signs: Periodically check the animal's respiratory rate and body temperature. Profound sedation can sometimes be accompanied by hypothermia.
-
Consider Dose Adjustment: If excessive sedation is a recurring issue, consider reducing the dose of this compound in subsequent experiments.
-
Rule out other causes: Ensure the observed sedation is not a symptom of another underlying issue.
A commonly used sedation scoring system:
-
0: Wide awake
-
1: Easy to rouse
-
2: Easy to rouse but unable to remain awake
-
3: Difficult to rouse
Aim for a sedation score of less than 2. A score of 2 or higher may indicate early opioid-induced ventilatory impairment.[15]
Managing Gastrointestinal Effects
Problem: Animals are showing signs of decreased gastrointestinal motility, such as reduced fecal output or abdominal bloating.
Mitigation Strategies:
-
Monitor Fecal Output: Quantify fecal pellets produced over a set period to assess changes in gut motility.
-
Ensure Hydration: Provide easy access to a hydration source, as dehydration can exacerbate constipation.
-
Dietary Considerations: Ensure a standard diet is provided.
-
Charcoal Meal Test: To quantitatively assess gastrointestinal transit, a charcoal meal transit test can be performed.[16][17]
Data Presentation
Table 1: Analgesic Potency (ED50) of this compound in Various Preclinical Pain Models
| Pain Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Tail Flick Test | Rat | Intraperitoneal | 0.53 | [18] |
| Tail Flick Test | Rat | Intramuscular | 0.12 | [18] |
| Tail Flick Test | Rat | Oral | 2.05 | [18] |
| Tail Contraction (53°C) | Mouse | Not Specified | 0.33 | [18] |
| Abdominal Constriction | Mouse | Subcutaneous | 0.2 | [18] |
| Formalin Test (Phase I) | Mouse | Subcutaneous | 0.4 | [18] |
| Formalin Test (Phase II) | Mouse | Subcutaneous | 0.4 | [18] |
| Capsaicin-Induced Hyperalgesia | Rat (Male) | Subcutaneous | 0.38 | [18] |
| Capsaicin-Induced Hyperalgesia | Rat (Female) | Subcutaneous | 0.26 | [18] |
Table 2: Comparative Effects of this compound and Morphine on Gastrointestinal Function in Rats
| Parameter | Control | This compound (1.04 mg/kg) | Morphine (1.04 mg/kg) | Sufentanil (2.08 mg/kg) | Reference |
| Intestinal Propulsion Rate (%) | 57.1% | 42.1% | 45.6% | 43.7% | [1][2] |
| Change in Contractile Tension | No Change | No Significant Change | Significant Increase | Significant Increase | [1][2][10] |
Experimental Protocols
Tail-Flick Test Protocol (Rat)
Objective: To assess the analgesic effect of this compound by measuring the latency of a rat to flick its tail in response to a thermal stimulus.
Materials:
-
Tail-flick analgesiometer with a radiant heat source.
-
Rat restrainer.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Acclimate the rats to the testing room and the restrainer for at least 15-20 minutes before the experiment.
-
Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail such that the radiant heat source is focused on a specific point on the tail (e.g., 2-3 cm from the tip).
-
Stimulus Application: Activate the heat source and start the timer.
-
Response Measurement: Stop the timer as soon as the rat flicks its tail. This is the tail-flick latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time (typically 10-12 seconds) should be established. If the rat does not flick its tail by the cut-off time, the heat source is turned off, and the latency is recorded as the cut-off time.
-
Repeat Baseline: Take 2-3 baseline readings for each animal, with a sufficient interval between readings to allow the tail to cool.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-Drug Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement.
-
Data Analysis: Calculate the percentage increase in reaction time (Index of Analgesia) to evaluate the drug's effect.[19]
Hot Plate Test Protocol (Mouse)
Objective: To evaluate the analgesic properties of this compound by measuring the reaction time of a mouse to a heated surface.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Transparent cylinder to confine the mouse to the hot plate.
-
This compound solution and vehicle control.
-
Syringes and needles for administration.
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes.
-
Baseline Measurement: Gently place a mouse on the hot plate and immediately start a timer. Place the transparent cylinder over the mouse.
-
Observe Nocifensive Behaviors: Observe the mouse for nocifensive behaviors, such as hind paw licking, hind paw flicking, or jumping.
-
Record Latency: Stop the timer at the first sign of a nocifensive behavior and record the latency.
-
Cut-off Time: Use a cut-off time (typically 30 seconds) to prevent tissue damage. If no response is observed by the cut-off time, remove the mouse and record the latency as the cut-off time.
-
Drug Administration: Administer this compound or vehicle control.
-
Post-Drug Measurement: At specified time points after drug administration, repeat the hot plate test and record the latency.
Chronic Constriction Injury (CCI) of the Sciatic Nerve Protocol (Rat)
Objective: To create a model of neuropathic pain to test the efficacy of this compound.
Materials:
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments (scalpel, scissors, forceps, retractors).
-
Chromic gut sutures (e.g., 4-0 or 5-0).
-
Wound clips or sutures for skin closure.
-
Antiseptic solution.
Procedure:
-
Anesthesia: Anesthetize the rat using an approved anesthetic protocol.
-
Surgical Preparation: Shave and disinfect the skin over the lateral aspect of the thigh.
-
Incision: Make a skin incision on the dorsal aspect of the pelvis.
-
Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.
-
Ligation: Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.[1][2][9]
-
Closure: Close the muscle layer with sutures and the skin incision with wound clips or sutures.[1][2][9]
-
Post-operative Care: Allow the animal to recover in a clean cage. Monitor for signs of infection or distress. Behavioral testing for allodynia and hyperalgesia can typically begin a few days after surgery.
Visualizations
Caption: this compound's dual mechanism of action.
References
- 1. Divergent Effect of this compound, Morphine and Sufentanil on Intestinal Motor Function in Rats [medsci.org]
- 2. Divergent Effect of this compound, Morphine and Sufentanil on Intestinal Motor Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anesthetic potency of this compound and its interaction with morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Pharmacological profiles of opioid ligands at Kappa opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceiling respiratory depression by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ventilatory and analgesic effects of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ichgcp.net [ichgcp.net]
- 11. Effect of morphine, sufentanil and this compound on contraction and motor function of intestinal smooth muscle in rats [xuebao.shsmu.edu.cn]
- 12. conductscience.com [conductscience.com]
- 13. Zimhi (naloxone) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 14. Naloxone dosage for opioid reversal: current evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cec.health.nsw.gov.au [cec.health.nsw.gov.au]
- 16. ijper.org [ijper.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
Optimizing Dezocine dosage to minimize adverse effects in animal studies
Technical Support Center: Dezocine Animal Studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using this compound in animal studies. The focus is on optimizing dosage to achieve desired analgesic effects while minimizing potential adverse reactions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound, and how does it relate to its side effect profile?
A1: this compound has a unique and complex pharmacological profile. It functions as a mixed agonist-antagonist at opioid receptors and also interacts with neurotransmitter systems.[1]
-
Mu-Opioid Receptor (MOR): this compound is a partial agonist at the MOR. This means it activates the receptor to produce analgesia, but its maximal effect is less than that of full agonists like morphine.[2][3] This partial agonism contributes to a "ceiling effect" for respiratory depression, making it potentially safer at higher doses compared to other opioids.[3][4]
-
Kappa-Opioid Receptor (KOR): It acts as an antagonist at the KOR.[1][2] By blocking this receptor, this compound can mitigate undesirable side effects like dysphoria, anxiety, and hallucinations that are sometimes associated with kappa agonists.[1]
-
Neurotransmitter Transporters: this compound inhibits the reuptake of norepinephrine (NE) and serotonin (5-HT) by binding to their respective transporters (NET and SERT).[3][5][6] This non-opioid mechanism contributes to its analgesic efficacy, particularly in neuropathic pain models.[4][7]
This multi-target action allows for potent analgesia with a potentially reduced incidence of certain adverse effects commonly seen with pure opioid agonists.[6]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dezocine Tolerance and Dependence in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential for dezocine to induce tolerance and dependence in animal models.
Frequently Asked Questions (FAQs)
Q1: Does this compound induce analgesic tolerance in animal models?
Yes, studies have shown that repeated administration of this compound can lead to the development of tolerance to its analgesic effects in various animal models, including rats and mice. However, the degree of tolerance may be less than that observed with traditional mu-opioid receptor agonists like morphine. For instance, one study found that while tolerance to this compound's analgesic effect developed, it was not accompanied by significant changes in the expression of mu-opioid receptors or beta-arrestin 2 in the spinal cord, unlike morphine.
Q2: What is a common experimental protocol to assess analgesic tolerance to this compound?
A common method is to repeatedly administer this compound to rodents and measure the analgesic effect at set time points using tests like the tail-flick or hot-plate test. A decrease in the analgesic effect over time, often quantified as an increase in the dose required to produce a given effect (ED50), indicates the development of tolerance.
Troubleshooting Guides
Issue: Inconsistent results in analgesic tolerance studies.
-
Possible Cause 1: Dosing Regimen. The dose and frequency of this compound administration are critical. Sub-chronic or chronic administration is necessary to induce tolerance. Ensure your dosing schedule is consistent and sufficient to induce a measurable effect.
-
Troubleshooting: Review the literature for established protocols. A typical approach involves twice-daily injections for several consecutive days.
-
Possible Cause 2: Animal Model. The species and strain of the animal can influence the development of tolerance.
-
Troubleshooting: Ensure the animal model you are using is appropriate and report the species and strain in your methodology.
-
Possible Cause 3: Analgesic Assay. The sensitivity of the analgesic assay can affect the results.
-
Troubleshooting: Calibrate your equipment and ensure baseline measurements are stable before starting the experiment. Consider using multiple assays to confirm your findings.
Issue: Difficulty in observing withdrawal symptoms.
-
Possible Cause 1: Low Dependence Liability. this compound has been shown to have a lower dependence potential compared to pure mu-opioid agonists. Spontaneous withdrawal symptoms may be mild or absent.
-
Troubleshooting: Consider using a precipitated withdrawal model by administering an opioid antagonist like naloxone to unmask withdrawal behaviors.
-
Possible Cause 2: Observation Period. The timing of observation for withdrawal symptoms is crucial.
-
Troubleshooting: For precipitated withdrawal, observe the animals immediately after naloxone administration. For spontaneous withdrawal, observations should be made at various time points after the last this compound dose.
Experimental Protocols & Data
Assessment of Analgesic Tolerance
A widely used method to evaluate analgesic tolerance is the tail-flick test in rats.
-
Baseline Measurement: The baseline tail-flick latency is determined for each animal before drug administration.
-
Drug Administration: Animals are repeatedly injected with this compound (e.g., subcutaneously) at a specific dose and schedule (e.g., twice daily for 7 days).
-
Tolerance Assessment: The analgesic effect is measured at regular intervals (e.g., daily, before the morning injection) by measuring the tail-flick latency after a test dose of this compound.
-
Data Analysis: The development of tolerance is indicated by a rightward shift in the dose-response curve or a decrease in the maximum possible effect (%MPE) over time.
Quantitative Data on Analgesic Tolerance
| Animal Model | This compound Dose | Duration | Outcome | Reference |
| Rats | 10 mg/kg, s.c., twice daily | 7 days | Development of tolerance to the analgesic effect. | |
| Mice | Not specified | Not specified | This compound showed a lower tolerance-forming liability than morphine. |
Assessment of Physical Dependence
Physical dependence can be assessed through precipitated and spontaneous withdrawal models.
-
Drug Administration: Animals are treated with this compound for an extended period (e.g., several days to weeks).
-
Precipitated Withdrawal: An opioid antagonist (e.g., naloxone) is administered to the animals. Immediately after, they are observed for withdrawal signs such as jumping, wet dog shakes, teeth chattering, and ptosis. These signs are often quantified using a rating scale.
-
Spontaneous Withdrawal: this compound administration is abruptly stopped, and animals are observed for withdrawal signs over a period of time (e.g., 24-72 hours).
Quantitative Data on Physical Dependence
| Animal Model | This compound Dose | Withdrawal Model | Outcome | Reference |
| Rats | Up to 3.2 mg/kg/h, i.v. infusion | Spontaneous & Naloxone-precipitated | Mild withdrawal signs in spontaneous withdrawal; naloxone precipitated clear withdrawal signs. | |
| Monkeys | 0.01-0.1 mg/kg, i.v. | Self-administration | Maintained self-administration, suggesting reinforcing effects. |
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: General experimental workflow for assessing tolerance and dependence.
Caption: Simplified signaling pathway for this compound's mixed opioid receptor activity.
Dezocine Drug-Drug Interaction Potential: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the drug-drug interaction (DDI) potential of Dezocine with other central nervous system (CNS) agents. The content is structured to address common experimental challenges and provide clear, actionable protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common questions and potential issues that may arise during the in vitro evaluation of this compound's DDI potential.
CYP450 Inhibition/Induction Assays
Q1: I am not seeing any inhibition of CYP3A4 by this compound in my initial screen. Does this mean there is no interaction potential?
A1: Not necessarily. While initial screens are useful, several factors could lead to a false negative. Consider the following:
-
Concentration Range: Ensure the tested concentrations of this compound are clinically relevant and bracket the expected therapeutic concentrations.
-
Time-Dependent Inhibition (TDI): this compound or its metabolites might be TDI inhibitors. A standard IC50 assay without a pre-incubation step will not detect TDI. It is crucial to perform an IC50 shift assay with a pre-incubation period (e.g., 30 minutes) in the presence of NADPH to assess this.
-
Solubility: Poor solubility of this compound at higher concentrations can lead to an underestimation of its inhibitory potential. Visually inspect your incubation wells for precipitation. If solubility is an issue, adjusting the solvent concentration (while keeping it low, typically ≤0.5%) or using a different vehicle might be necessary.
-
Metabolism of this compound: If this compound is rapidly metabolized by the in vitro system (e.g., human liver microsomes), its effective concentration might decrease during the incubation, leading to an underestimation of inhibition. Shorter incubation times may be required.
Q2: My positive control for CYP2D6 inhibition is showing weaker than expected inhibition. What could be the cause?
A2: This is a common issue that points to a problem with the assay system itself.
-
Reagent Quality: Verify the activity and storage conditions of your recombinant CYP enzymes or human liver microsomes. Repeated freeze-thaw cycles can diminish enzyme activity.
-
Cofactor Concentration: Ensure that the concentration of the NADPH regenerating system is optimal and not rate-limiting.
-
Substrate Concentration: The substrate concentration should ideally be at or below its Km value for the specific CYP isoform to ensure sensitivity to inhibitors.
-
Incubation Time: The incubation should be within the linear range of metabolite formation. If the reaction has proceeded to saturation, the inhibitory effect of your positive control will be less apparent.
Q3: How do I investigate the potential for CYP induction by this compound?
A3: CYP induction is typically assessed using fresh human hepatocytes. The basic workflow involves treating hepatocytes with a range of this compound concentrations for 48-72 hours. The induction potential is then evaluated by measuring the increase in CYP enzyme activity (using probe substrates) and/or mRNA levels (using qRT-PCR) compared to a vehicle control. Positive controls like rifampicin (for CYP3A4) and omeprazole (for CYP1A2) should be included.
UGT Inhibition Assays
Q1: I am observing significant variability in my UGT inhibition data for this compound. What are the potential sources of this variability?
A1: UGT assays can be more challenging than CYP assays. Key factors contributing to variability include:
-
Microsome Activation: UGT enzymes are located within the lumen of the endoplasmic reticulum. Therefore, microsomal membranes need to be permeabilized to allow substrates and cofactors access to the active site. Alamethicin is commonly used for this purpose. Ensure that the concentration and pre-incubation time with alamethicin are optimized.
-
Cofactor Stability: UDPGA, the cofactor for UGT enzymes, can be labile. Prepare it fresh and keep it on ice.
-
Substrate Inhibition: Some UGT substrates can exhibit substrate inhibition at higher concentrations, complicating kinetic analysis. It's important to characterize the enzyme kinetics of your probe substrate before conducting inhibition studies.
-
Protein Concentration: High protein concentrations can lead to non-specific binding of the test compound. It is advisable to use the lowest protein concentration that provides a robust and linear signal.
Q2: How do I select the appropriate probe substrates for UGT inhibition studies with this compound?
A2: It is important to screen this compound against a panel of key UGT isoforms involved in drug metabolism. Commonly used probe substrates for regulatory-relevant UGTs include:
-
UGT1A1: Estradiol or Bilirubin
-
UGT1A3: Chenodeoxycholic acid
-
UGT1A4: Trifluoperazine
-
UGT1A6: Naphthol
-
UGT1A9: Propofol
-
UGT2B7: Zidovudine (AZT) or Morphine
-
UGT2B15: S-Oxazepam
Transporter Inhibition Assays
Q1: My this compound transporter inhibition results are inconsistent between experiments. What should I check?
A1: Transporter assays are sensitive to experimental conditions.
-
Cell Monolayer Integrity: For assays using cell monolayers (e.g., Caco-2 or MDCK cells), it is crucial to ensure the integrity of the monolayer. This can be assessed by measuring the transepithelial electrical resistance (TEER) or the permeability of a non-transported marker like Lucifer yellow.
-
Test Compound Cytotoxicity: High concentrations of this compound might be cytotoxic, compromising cell membrane integrity and leading to misleading results. A cytotoxicity assay should be performed at the tested concentrations.
-
Non-Specific Binding: this compound might bind non-specifically to the assay plates or other components, reducing its effective concentration. Using low-binding plates and including control experiments to assess recovery can help mitigate this.
-
Transporter Expression Levels: Ensure consistent expression and activity of the transporter in your cell line from passage to passage.
Data Presentation: this compound DDI Potential
The following tables summarize the available quantitative data on the drug-drug interaction potential of this compound.
Table 1: Inhibition of Cytochrome P450 (CYP) Enzymes by this compound
| CYP Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| CYP1A2 | Phenacetin | Data not available | Data not available | Data not available |
| CYP2B6 | Bupropion | Data not available | Data not available | Data not available |
| CYP2C8 | Amodiaquine | Data not available | Data not available | Data not available |
| CYP2C9 | Diclofenac | Data not available | Data not available | Data not available |
| CYP2C19 | S-Mephenytoin | Data not available | Data not available | Data not available |
| CYP2D6 | Dextromethorphan | Data not available | Data not available | Data not available |
| CYP3A4 | Midazolam | Data not available | Data not available | Data not available |
Table 2: Inhibition of UDP-Glucuronosyltransferase (UGT) Enzymes by this compound
| UGT Isoform | Probe Substrate | IC50 (µM) | Ki (µM) | Inhibition Type |
| UGT1A1 | Estradiol | Data not available | Data not available | Data not available |
| UGT1A3 | Chenodeoxycholic acid | Data not available | Data not available | Data not available |
| UGT1A4 | Trifluoperazine | Data not available | Data not available | Data not available |
| UGT1A9 | Propofol | Data not available | Data not available | Data not available |
| UGT2B7 | Zidovudine (AZT) | Data not available | Data not available | Data not available |
Table 3: Inhibition of Drug Transporters by this compound
| Transporter | Probe Substrate | Cell System | pIC50 | IC50 (µM) | pKi | Ki (nM) |
| NET | Norepinephrine | HEK293 | 5.68 ± 0.11[1] | ~2.09 | 6.00 ± 0.10[1] | ~1000 |
| SERT | Serotonin | HEK293 | 5.86 ± 0.17[1] | ~1.38 | 6.96 ± 0.08[1] | ~110 |
| P-gp (MDR1) | Digoxin | Caco-2/MDCK | Data not available | Data not available | Data not available | Data not available |
| BCRP | Prazosin | MDCK-BCRP | Data not available | Data not available | Data not available | Data not available |
| OATP1B1 | Estradiol-17β-glucuronide | HEK293/CHO | Data not available | Data not available | Data not available | Data not available |
| OATP1B3 | Cholecystokinin-8 | HEK293/CHO | Data not available | Data not available | Data not available | Data not available |
| OCT2 | Metformin | HEK293/CHO | Data not available | Data not available | Data not available | Data not available |
| MATE1 | Metformin | HEK293/CHO | Data not available | Data not available | Data not available | Data not available |
| MATE2-K | Metformin | HEK293/CHO | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key in vitro DDI experiments are provided below. These protocols are based on general best practices and should be optimized for your specific laboratory conditions.
Protocol 1: In Vitro CYP450 Inhibition IC50 Determination
-
Materials:
-
Human liver microsomes (HLM) or recombinant CYP enzymes.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
CYP isoform-specific probe substrates and their corresponding metabolites.
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in a 96-well plate. Include a vehicle control (DMSO).
-
Add HLM or recombinant CYP enzymes to each well and pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a mixture of the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time within the linear range of metabolite formation.
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the formation of the metabolite using LC-MS/MS.
-
Calculate the percent inhibition at each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
-
Protocol 2: In Vitro UGT Inhibition IC50 Determination
-
Materials:
-
Human liver microsomes (HLM) or recombinant UGT enzymes.
-
This compound stock solution.
-
UGT isoform-specific probe substrates.
-
UDPGA (uridine 5'-diphosphoglucuronic acid).
-
Alamethicin (for microsomal activation).
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4) with MgCl2.
-
Acetonitrile with an internal standard.
-
96-well plates.
-
-
Procedure:
-
Pre-incubate HLM with alamethicin on ice to activate the UGT enzymes.
-
Prepare serial dilutions of this compound in a 96-well plate, including a vehicle control.
-
Add the activated HLM or recombinant UGT enzymes to each well.
-
Add the probe substrate to each well and pre-warm the plate at 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a predetermined linear incubation time.
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as described in the CYP inhibition protocol.
-
Analyze the formation of the glucuronide metabolite by LC-MS/MS.
-
Calculate the IC50 value as described previously.
-
Protocol 3: In Vitro Transporter Inhibition (Uptake Transporter)
-
Materials:
-
HEK293 or CHO cells stably transfected with the transporter of interest (e.g., OATP1B1, OCT2).
-
Wild-type (non-transfected) cells as a control.
-
This compound stock solution.
-
Radiolabeled or fluorescent probe substrate for the transporter.
-
Known inhibitor of the transporter as a positive control.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Lysis buffer.
-
Scintillation fluid and counter or fluorescence plate reader.
-
24- or 48-well plates.
-
-
Procedure:
-
Seed both transfected and wild-type cells in plates and grow to confluence.
-
On the day of the experiment, wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or vehicle control at 37°C.
-
Initiate the uptake by adding the probe substrate.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells.
-
Measure the amount of substrate in the lysate by scintillation counting or fluorescence.
-
Calculate the transporter-specific uptake by subtracting the uptake in wild-type cells from that in transfected cells.
-
Determine the IC50 value for this compound's inhibition of transporter-specific uptake.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vitro CYP450 inhibition assay.
Caption: Workflow for in vitro UGT inhibition assay.
Caption: Workflow for in vitro uptake transporter inhibition assay.
Caption: Logical relationships in this compound's DDI potential.
References
Technical Support Center: Overcoming Challenges in the Oral Bioavailability of Dezocine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the oral delivery of Dezocine.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The poor oral bioavailability of this compound is primarily attributed to two main factors:
-
Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the liver before it can reach systemic circulation. This process, known as the first-pass effect, involves both cytochrome P450 (CYP450) mediated oxidation and glucuronidation of the phenolic hydroxyl group, rapidly reducing the concentration of the active drug.[1][2][3]
-
Formulation Challenges: this compound is a hydrophobic molecule with limited aqueous solubility, which can hinder its dissolution in the gastrointestinal tract, a critical step for drug absorption.[1][2][3][4] Its salt form is soluble at 20 mg/ml, and a 2% solution has a pH of 4.6.[5]
Q2: What are the key physicochemical properties of this compound to consider for formulation development?
A2: Understanding the physicochemical properties of this compound is crucial for designing effective oral delivery systems. Key parameters are summarized in the table below.
| Property | Value | Implication for Oral Bioavailability |
| Molecular Weight | 245.36 g/mol | Favorable for passive diffusion. |
| LogP | 3.3 - 3.7 | High hydrophobicity, which can lead to poor aqueous solubility but good membrane permeability. |
| Solubility | 0.014 g/L | Low aqueous solubility, potentially limiting dissolution rate.[6] |
| pKa | Not explicitly found, but it has a primary amine, suggesting it is a weak base. | The ionization state will vary in the gastrointestinal tract, affecting solubility and permeability. |
| BCS Classification | Not officially classified, but based on its high permeability (inferred from LogP) and low solubility, it is likely a BCS Class II compound. | For BCS Class II drugs, the primary hurdle to oral bioavailability is the dissolution rate. |
Q3: What formulation strategies can be explored to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the challenges of low solubility and extensive first-pass metabolism for drugs like this compound. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of hydrophobic drugs.
-
Nanotechnology: Formulations such as solid lipid nanoparticles (SLNs) and polymeric nanoparticles can enhance the surface area for dissolution and potentially alter the drug's absorption pathway, partially bypassing first-pass metabolism. A nano-formulation of this compound using cyclodextrin has been explored for intranasal delivery, which could be adapted for oral administration.[1][4][7]
-
Amorphous Solid Dispersions: By dispersing this compound in a polymer matrix in an amorphous state, the dissolution rate can be significantly increased compared to its crystalline form.
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption.
-
Metabolism Inhibitors: Co-administration with inhibitors of relevant CYP450 enzymes or glucuronidation could reduce first-pass metabolism, but this approach requires careful consideration of potential drug-drug interactions.
Q4: Are there any alternatives to oral administration being explored for this compound?
A4: Yes, due to the significant challenges with oral delivery, alternative routes that bypass the gastrointestinal tract and first-pass metabolism have been investigated. Intranasal delivery has shown promise, with studies demonstrating that a nano-formulation of this compound can achieve higher plasma and brain concentrations compared to intraperitoneal injection.[1][4][7] Transdermal patches and intramuscular/subcutaneous depots are also being explored.[1]
Troubleshooting Guides
Problem 1: Low and variable plasma concentrations of this compound after oral administration in preclinical studies.
| Potential Cause | Troubleshooting Step |
| Poor Dissolution | * Characterize the solid-state properties of the this compound powder (e.g., crystallinity, particle size). * Consider micronization or nano-milling to increase the surface area. * Formulate this compound as an amorphous solid dispersion or in a lipid-based system (e.g., SEDDS). |
| Extensive First-Pass Metabolism | * Conduct an in vitro metabolism study using liver microsomes to identify the specific CYP450 isozymes involved. * Co-administer with a known inhibitor of the identified enzymes in preclinical models to confirm the extent of metabolic clearance (use with caution and for research purposes only). * Explore formulations that promote lymphatic transport (e.g., lipid-based systems) to partially bypass the portal circulation. |
| Efflux by Transporters | * Perform a Caco-2 permeability assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of transporters like P-glycoprotein. * If efflux is confirmed, consider co-formulating with a P-gp inhibitor. |
Problem 2: Difficulty in detecting and quantifying this compound in plasma samples.
| Potential Cause | Troubleshooting Step |
| Insufficient Assay Sensitivity | * Develop and validate a highly sensitive analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][10] The lower limit of quantification should be in the low ng/mL range.[9][10] * Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to concentrate the analyte and remove interfering substances.[9] |
| Rapid Clearance | * this compound has a short half-life (around 2-4 hours).[11] Ensure that the blood sampling schedule is frequent enough, especially in the initial hours after administration, to capture the absorption phase and peak plasma concentration (Cmax). |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To determine the metabolic stability of this compound and identify the primary metabolic pathways.
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it in phosphate buffer to the desired final concentration (typically 1-10 µM).
-
Pre-warm the human liver microsomes and the NADPH regenerating system to 37°C.
-
In a microcentrifuge tube, combine the phosphate buffer, this compound solution, and human liver microsomes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
To identify metabolites, analyze the samples in full scan mode and look for potential metabolic products (e.g., hydroxylated or glucuronidated this compound).
Protocol 2: Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)
-
This compound
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system
Methodology:
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Prepare a transport buffer (HBSS with HEPES) and dissolve this compound and control compounds in it.
-
Apical to Basolateral (A-B) Permeability:
-
Add the this compound solution to the apical (upper) chamber of the Transwell insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and analyze the concentration of this compound by LC-MS/MS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add the this compound solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 is indicative of active transport.
Visualizations
Caption: Experimental workflow for evaluating novel oral formulations of this compound.
Caption: Pathway of oral this compound absorption and first-pass metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. transpopmed.org [transpopmed.org]
- 3. scispace.com [scispace.com]
- 4. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound | C16H23NO | CID 3033053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.kab.ac.ug [library.kab.ac.ug]
- 9. LC-MS/MS Method for Simultaneous Quantification of Dexmedetomidine, this compound, and Midazolam in Rat Plasma and Its Application to Their Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single- and multiple-dose pharmacokinetics of this compound in patients with acute or chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Dezocine Behavioral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in behavioral assays involving dezocine.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a mixed agonist-antagonist opioid analgesic.[1] It primarily acts as a partial agonist at the mu-opioid receptor (MOR) and as an antagonist or partial agonist at the kappa-opioid receptor (KOR).[1][2][3][4] This dual action contributes to its analgesic effects while potentially mitigating some of the undesirable side effects associated with full mu-opioid agonists, such as severe respiratory depression and addiction potential.[1][3] Additionally, this compound has been found to inhibit the reuptake of norepinephrine and serotonin, which may also contribute to its analgesic and potential antidepressant-like effects.[1][3][5][6]
Q2: Why am I observing a ceiling effect in my dose-response study with this compound?
A "ceiling effect," where increasing doses of this compound fail to produce a greater analgesic response, is a known characteristic of this compound, particularly in thermal nociceptive assays like the hot-plate test.[2][7] This phenomenon is attributed to its partial agonism at the mu-opioid receptor.[2][3] Unlike full agonists, partial agonists have a lower intrinsic activity at the receptor, meaning that even at saturating concentrations, they cannot produce the maximal possible response. Some studies have reported that in the hot-plate test, this compound produced a maximum antinociception of around 60%, and increasing the dosage did not increase this effect.[5][7]
Q3: My results show a bell-shaped dose-response curve. Is this normal for this compound?
Yes, a bell-shaped dose-response curve has been observed with this compound in some behavioral assays, such as the hot-plate test.[7] This means that as the dose increases, the analgesic effect initially increases but then decreases at higher doses. This complex response may be due to the interplay of its activities at different receptors. For instance, its activity at kappa-opioid receptors or other targets at higher concentrations might counteract the mu-opioid-mediated analgesia.[7][8]
Q4: I am seeing inconsistent results in the conditioned place preference (CPP) test. What could be the cause?
Interpreting CPP results with this compound can be complex. While it has shown potential in reducing morphine-induced CPP reinstatement, its own rewarding properties appear to be limited.[9][10] Several factors could contribute to inconsistent results:
-
Dose Selection: The rewarding or aversive effects of this compound can be dose-dependent.
-
Animal Strain and Species: Different rodent strains can exhibit varying sensitivities to opioids.
-
Experimental Protocol: Variations in the conditioning schedule, apparatus, and handling procedures can significantly impact the outcome.
-
Prior Opioid Exposure: The animal's history of opioid exposure can alter its response to this compound.[4] Studies in monkeys suggest that this compound is less likely to be self-administered compared to other opioids.[4]
Q5: Can this compound antagonize the effects of other opioids?
Yes, due to its partial agonist nature at the mu-opioid receptor, this compound can act as an antagonist when co-administered with full mu-opioid agonists like morphine.[3][4] It competes with the full agonist for receptor binding, thereby reducing the overall analgesic effect of the full agonist.[4] This is an important consideration when designing experiments involving co-administration of this compound with other opioids.
Troubleshooting Guides
Issue 1: Lower than Expected Analgesic Efficacy in Thermal Pain Assays (Hot-Plate, Tail-Flick)
| Potential Cause | Troubleshooting Step |
| Ceiling Effect | Acknowledge that this compound's partial agonism at MOR leads to a ceiling effect.[2][7] Do not expect a linear dose-response at higher doses. Consider using a wider range of lower doses to fully characterize the ascending part of the dose-response curve. |
| Bell-Shaped Dose-Response | Your effective dose might be in the lower to mid-range. Higher doses may be less effective.[7] Test a broader dose range, including lower concentrations, to identify the peak effective dose. |
| Route of Administration | The bioavailability and metabolism of this compound can vary with the route of administration (e.g., intraperitoneal, subcutaneous, intravenous).[5] Ensure the chosen route is appropriate and consistent across all experimental groups. Refer to established protocols for recommended routes and corresponding effective doses. |
| Timing of Behavioral Testing | The peak analgesic effect of this compound has a specific time course. Ensure that the behavioral test is conducted at the time of peak effect after drug administration.[7] |
Issue 2: Paradoxical or No Effect in Models of Neuropathic or Inflammatory Pain
| Potential Cause | Troubleshooting Step |
| Complex Pain Mechanism | Neuropathic and inflammatory pain involve different mechanisms than acute thermal pain. The efficacy of this compound in these models can be influenced by its effects on norepinephrine and serotonin reuptake.[3][11] Consider the specific pain model and the known involvement of these neurotransmitter systems. |
| Inappropriate Pain Model | The chosen animal model may not be sensitive to the analgesic mechanisms of this compound. Review the literature to select a pain model where this compound has shown efficacy. For example, this compound has demonstrated dose-dependent analgesic effects in chronic constriction injury (CCI) and bone cancer pain (BCP) models.[11][12][13] |
| Concomitant Medications | If other drugs are being administered, consider potential drug-drug interactions. As a partial MOR agonist, this compound can antagonize the effects of full MOR agonists.[3][4] |
Issue 3: Unclear Results in Conditioned Place Preference (CPP) or Self-Administration Studies
| Potential Cause | Troubleshooting Step |
| Low Abuse Potential | This compound has a demonstrably lower abuse potential compared to full mu-opioid agonists.[3][10] Do not expect strong rewarding effects. The experimental design should be sensitive enough to detect subtle preference or aversion. |
| Dose Selection | The rewarding and aversive effects of this compound are dose-dependent. A narrow dose range may miss the desired effect. Conduct a thorough dose-response study to identify a dose that produces a measurable effect. |
| Experimental Design Flaws | CPP and self-administration protocols are highly sensitive to environmental and procedural variables. Ensure that the experimental design is robust, well-controlled, and consistent across all animals. This includes factors like the conditioning schedule, apparatus design, and handling. |
| Antagonistic Properties | This compound's kappa-opioid receptor antagonism may contribute to its reduced rewarding properties and potential to alleviate withdrawal symptoms from other opioids.[9] Consider this when interpreting results, especially in animals with a history of opioid dependence. |
Quantitative Data Summary
Table 1: Analgesic Efficacy of this compound in Different Pain Models
| Pain Model | Assay | Species | Route of Administration | ED₅₀ (mg/kg) | Reference |
| Acute Pain | Abdominal Constriction | Mouse | s.c. | 0.2 | [7][8] |
| Acute Pain | Formalin Test (Phase I) | Mouse | s.c. | 0.4 | [7] |
| Acute Pain | Formalin Test (Phase II) | Mouse | s.c. | 0.4 | [7] |
| Acute Thermal Pain | Hot-Plate Test | Mouse | s.c. | Not obtainable due to ceiling effect | [7] |
| Neuropathic Pain | Chronic Constriction Injury | Rat | i.p. | 1.3 | [11][12] |
| Cancer Pain | Bone Cancer Pain | Rat | i.p. | 1.6 | [11] |
Table 2: Receptor Binding Affinities (Ki) and Functional Activities (pIC₅₀) of this compound
| Target | Assay | Ki (nM) | pIC₅₀ | Reference |
| Mu-Opioid Receptor | Competitive Binding | 3.7 ± 0.7 | [2] | |
| Kappa-Opioid Receptor | Competitive Binding | 31.9 ± 1.9 | [2] | |
| Delta-Opioid Receptor | Competitive Binding | 527 ± 70 | [2] | |
| Norepinephrine Transporter (NET) | Neurotransmitter Uptake | 5.68 ± 0.11 | [2][5] | |
| Serotonin Transporter (SERT) | Neurotransmitter Uptake | 5.86 ± 0.17 | [2][5] |
Experimental Protocols
Hot-Plate Test
-
Apparatus: A commercially available hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each animal on the hot plate and start a timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous).
-
Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Conditioned Place Preference (CPP)
-
Apparatus: A three-chamber CPP box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber in the middle.
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the central chamber and allow it to freely explore all three chambers for a set duration (e.g., 15 minutes). Record the time spent in each chamber to determine any initial bias.
-
Conditioning Phase (Days 2-7): This phase typically lasts for several days and involves pairing one chamber with the drug and the other with the vehicle.
-
On drug conditioning days, administer this compound and confine the animal to one of the conditioning chambers for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for the same duration. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Post-Conditioning (Test for Preference): On day 8, place the animal in the central chamber (in a drug-free state) and allow it to freely explore all three chambers for the same duration as in the pre-conditioning phase. Record the time spent in each chamber.
-
Data Analysis: An increase in the time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning baseline indicates a rewarding effect (preference). A decrease suggests an aversive effect.
Visualizations
Caption: this compound's primary signaling mechanism at opioid receptors.
Caption: Logical workflow for troubleshooting unexpected this compound results.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of this compound in mice: involvement of 5-HT1A and κ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound modulates the reinstatement of conditioned place preference in morphine-dependent rats via the dopamine reward circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Experimental Design for Studying Dezocine's Long-Term Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments to study the long-term effects of Dezocine.
Frequently Asked Questions (FAQs)
Q1: What are the key pharmacological characteristics of this compound to consider when designing a long-term study?
A1: this compound is an atypical opioid analgesic with a unique pharmacological profile. It acts as a partial agonist at the µ-opioid receptor (MOR) and a mixed agonist-antagonist or partial agonist at the κ-opioid receptor (KOR).[1] Notably, it is a biased agonist at the µ-opioid receptor, activating G protein signaling without significantly recruiting β-arrestin, which may contribute to its favorable side-effect profile, including a lower potential for respiratory depression and dependence compared to full µ-opioid agonists.[1] Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its analgesic effects, particularly in chronic pain models.[2]
Q2: What are the most appropriate animal models for studying the long-term effects of this compound?
A2: The choice of animal model depends on the specific long-term effect being investigated.
-
For Analgesic Tolerance: Chronic pain models such as the Chronic Constriction Injury (CCI) model are suitable to assess if the analgesic effect of this compound diminishes over time.[3]
-
For Dependence and Withdrawal: Self-administration paradigms are considered the gold standard for assessing the abuse potential of opioids in animals.[4] Conditioned Place Preference (CPP) can also be used to evaluate the rewarding properties of the drug.[4] To study withdrawal, naloxone-precipitated withdrawal models are commonly employed.[5]
-
For Neuropathic Pain: The CCI model and other nerve injury models are appropriate for investigating this compound's long-term efficacy in managing neuropathic pain.[3]
Q3: How should this compound be prepared and stored for long-term experiments?
A3: this compound solutions for administration should be prepared under sterile conditions. Studies have shown that this compound solutions (0.3-0.6 mg/mL) in 0.9% sodium chloride are stable for up to 14 days when stored at 4°C and for 72 hours at 25°C, protected from light, in either glass bottles or polyolefin bags.[2][6] For long-term continuous administration via osmotic pumps, ensure the drug is soluble and stable in the chosen vehicle at 37°C for the duration of the experiment.
Troubleshooting Guides
Issue 1: High variability in behavioral assay results during a long-term study.
-
Question: We are observing significant variability in our hot plate and von Frey test results across different time points in our chronic this compound study. What could be the cause and how can we mitigate this?
-
Answer: High variability in behavioral assays can stem from several factors:
-
Habituation and Learned Behaviors: Repeated testing can lead to animals anticipating the stimulus, altering their response. To address this, ensure a proper habituation phase to the testing environment and apparatus before starting the experiment.[7]
-
Observer Bias: Unconscious bias from the experimenter can influence scoring. It is crucial that the person conducting the behavioral tests is blinded to the treatment groups.[7]
-
Environmental Factors: Changes in lighting, noise, and temperature in the testing room can affect animal behavior. Maintain consistent environmental conditions throughout the study.[7]
-
Animal Handling: Inconsistent or stressful handling can significantly impact behavioral outcomes. Handle animals gently and consistently throughout the experiment.[7]
-
Issue 2: Unexpected animal mortality during a long-term this compound study.
-
Question: We have experienced some unexpected deaths in our rodent cohort during a multi-week this compound administration study. What are the potential causes?
-
Answer: Unexpected mortality in long-term rodent studies can be multifactorial:
-
Spontaneous Disease: Underlying health issues unrelated to the treatment can arise in any long-term study. A thorough necropsy by a veterinarian is recommended to determine the cause of death.[8][9]
-
Chronic Stress: Repeated injections or other experimental procedures can induce chronic stress, which may compromise the animals' health.[10] Consider less stressful administration methods like osmotic pumps for continuous delivery.
-
Drug Toxicity: While this compound generally has a good safety profile, long-term administration of any compound can have unforeseen toxic effects. A thorough literature search for the specific animal model and dosage is crucial.
-
Husbandry Issues: Problems with housing, diet, or water can contribute to mortality. Ensure consistent and appropriate animal care throughout the study.
-
Issue 3: Osmotic pump failure or inconsistent drug delivery.
-
Question: We suspect our osmotic pumps are not delivering this compound consistently. How can we troubleshoot this?
-
Answer:
-
Pump Priming: Ensure pumps are properly primed according to the manufacturer's instructions before implantation. This is crucial for immediate and stable drug delivery.
-
Catheter Occlusion: If using a catheter, check for any kinks or blockages.
-
Pump Malfunction: At the end of the study, explant the pump and measure the residual volume to verify the delivery rate.[11] An excessive residual volume indicates a problem.
-
Formulation Issues: Ensure that the this compound formulation is stable and does not precipitate at 37°C for the duration of the infusion.
-
Data Presentation
Table 1: this compound Binding Affinity (Ki) at Opioid Receptors
| Receptor | Ki (nM) | Reference |
| µ-Opioid Receptor | 1.46 ± 0.10 | [12] |
| µ-Opioid Receptor | 3.7 ± 0.7 | [1] |
| κ-Opioid Receptor | 22.01 ± 1.52 | [12] |
| κ-Opioid Receptor | 31.9 ± 1.9 | [1] |
| δ-Opioid Receptor | 398.6 ± 43.25 | [12] |
| δ-Opioid Receptor | 527 ± 70 | [1] |
Table 2: Analgesic Efficacy (ED50) of this compound in Rodent Models
| Pain Model | Species | Route of Administration | ED50 (mg/kg) | Reference |
| Abdominal Constriction | Mouse | Subcutaneous (sc) | 0.2 (0.1-0.2) | [12] |
| Formalin Test (Phase I) | Mouse | Subcutaneous (sc) | 0.4 (0.2-1.0) | [1][12] |
| Formalin Test (Phase II) | Mouse | Subcutaneous (sc) | 0.4 (0.2-0.9) | [1][12] |
| Tail Flick | Rat | Intraperitoneal (ip) | 0.53 (0.37-0.76) | [1] |
| Tail Flick | Rat | Intramuscular (im) | 0.12 (0.08-0.17) | [1] |
| Tail Flick | Rat | Oral (po) | 2.05 (1.71-2.45) | [1] |
| Spinal Nerve Ligation (Mechanical) | Rat | Subcutaneous (sc) | 0.6 (0.3-1.3) | [1] |
| Spinal Nerve Ligation (Thermal) | Rat | Subcutaneous (sc) | 0.3 (0.1-0.4) | [1] |
| Bone Cancer Pain (Mechanical) | Rat | Subcutaneous (sc) | 0.6 (0.4-0.8) | [1] |
Experimental Protocols
1. Chronic Constriction Injury (CCI) Model for Neuropathic Pain
-
Objective: To induce a state of chronic neuropathic pain to evaluate the long-term analgesic effects of this compound.
-
Methodology:
-
Anesthetize the rodent (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to the trifurcation, with about 1 mm spacing between them.
-
The ligatures should be tightened to the point of briefly occluding epineural circulation.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7-14 days) for the neuropathic pain to develop before initiating long-term this compound treatment.
-
2. Naloxone-Precipitated Withdrawal
-
Objective: To assess the physical dependence on this compound after long-term administration.
-
Methodology:
-
Following a period of chronic this compound administration, place the animal in a clear observation chamber.
-
Allow a brief habituation period (e.g., 15-30 minutes).
-
Administer a subcutaneous injection of naloxone (an opioid antagonist) at a dose sufficient to precipitate withdrawal (e.g., 1-10 mg/kg).
-
Immediately begin observing and scoring withdrawal behaviors for a defined period (e.g., 30-60 minutes).
-
Common withdrawal signs to score in rodents include jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis, and diarrhea.
-
3. Western Blot for Opioid Receptor Expression
-
Objective: To quantify the protein expression levels of µ, κ, and δ opioid receptors in specific brain regions following long-term this compound treatment.
-
Methodology:
-
Euthanize the animal and rapidly dissect the brain regions of interest (e.g., periaqueductal gray, spinal cord) on ice.
-
Homogenize the tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Denature a standardized amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the opioid receptor of interest (e.g., anti-MOR, anti-KOR, or anti-DOR).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualization
Caption: this compound's dual mechanism of action at opioid receptors and neurotransmitter transporters.
Caption: General experimental workflow for studying the long-term effects of this compound in rodents.
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 5. Incidence Rates of Spontaneous Disease in Laboratory Mice Used at a Large Biomedical Research Institution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability study of this compound in 0.9% sodium chloride solutions for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cause-of-Death Analysis in Rodent Aging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Causes of death in rodent toxicity and carcinogenicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. malque.pub [malque.pub]
- 11. Osmotic Pump-based Drug-delivery for In Vivo Remyelination Research on the Central Nervous System [jove.com]
- 12. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Dezocine on Gastrointestinal Motility in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the impact of dezocine on gastrointestinal motility in laboratory animals.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on gastrointestinal motility in laboratory animals?
A1: this compound exhibits a divergent effect on gastrointestinal motility. While it does not significantly increase the contractile tension of isolated intestinal smooth muscle like traditional opioids such as morphine and sufentanil, it does impair intestinal propulsive motility in vivo.[1][2][3][4] This suggests that its mechanism of action on gut transit is not primarily through direct muscle contraction.
Q2: How does this compound's mechanism of action differ from that of morphine in the gastrointestinal tract?
A2: this compound is a mixed opioid receptor agonist-antagonist. It acts as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[2][5][6] In contrast, morphine is a full agonist at the µ-opioid receptor, which is primarily responsible for its strong inhibitory effects on gastrointestinal motility.[7] this compound's partial agonism at the MOR may contribute to its inhibitory effect on propulsive motility, while its KOR antagonism might modulate other effects. Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which could also influence its overall effect on gastrointestinal function.[6]
Q3: Does this compound cause constipation to the same extent as morphine?
A3: Based on preclinical data, this compound may cause less severe constipation compared to morphine. While both drugs inhibit intestinal propulsion, this compound does not cause the same dose-dependent increase in intestinal smooth muscle contraction as morphine.[2][8] This difference in effect on muscle contractility may translate to a milder constipating effect in clinical use.
Q4: Are there established animal models to study the gastrointestinal effects of this compound?
A4: Yes, several well-established rodent models are used. The most common include the charcoal meal transit test and the methylene blue propulsion assay to assess intestinal transit.[4][9] Gastric emptying can be evaluated using methods like the phenol red retention assay or non-invasive imaging techniques.[10] Colonic motility can be assessed using the colonic bead expulsion test.[11]
Q5: What are the known signaling pathways involved in this compound's effect on gut motility?
A5: this compound's effects are primarily mediated through opioid receptors in the enteric nervous system. As a partial agonist at the µ-opioid receptor, it likely activates G-protein signaling cascades that lead to the inhibition of adenylyl cyclase, reduced intracellular cAMP, and modulation of ion channel activity (activation of K+ channels and inhibition of Ca2+ channels).[12] This ultimately leads to decreased neurotransmitter release and reduced neuronal excitability. Unlike full agonists, this compound appears to be a biased ligand that does not significantly activate the β-arrestin pathway at the µ-opioid receptor, which may contribute to its different side-effect profile.[13] Its antagonism at the κ-opioid receptor would block the effects of endogenous or exogenous κ-agonists.
Troubleshooting Guides
This section addresses common issues encountered during in vivo gastrointestinal motility experiments involving opioids like this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in intestinal transit time (Charcoal Meal Assay) | 1. Inconsistent fasting times: Food in the GI tract significantly affects motility.[14][15] 2. Stress: Handling and gavage can induce stress, altering GI transit. 3. Variable charcoal meal administration: Inconsistent volume or technique can lead to variability. 4. Animal strain/sex/age differences: These factors can influence baseline motility. | 1. Standardize fasting period: A 6-hour fasting period is often sufficient for rats and mice to achieve results similar to an 18-hour fast with less stress.[15] 2. Acclimatize animals: Handle animals for several days before the experiment. Ensure a quiet and controlled environment. 3. Train for gavage: Use experienced personnel and a consistent technique for oral gavage. 4. Use homogenous groups: Ensure animals in all experimental groups are matched for strain, sex, and age. |
| No significant effect of a known pro-motility or anti-motility agent | 1. Incorrect drug dosage or administration route. 2. Timing of drug administration relative to the motility assay is not optimal. 3. Drug degradation. | 1. Verify dose calculations and administration route: Refer to literature for effective doses and routes for your specific animal model. 2. Optimize timing: The timing of drug administration should coincide with its peak effect during the motility measurement period. 3. Prepare fresh drug solutions: Ensure the stability of your compound under your experimental conditions. |
| Difficulty in identifying the leading edge of the charcoal meal | 1. Charcoal suspension is too dilute. 2. Interrupted transit: The charcoal bolus may not be continuous. | 1. Use an appropriate charcoal concentration: A common concentration is 5-10% charcoal in a 5-10% gum acacia or methylcellulose suspension. 2. Gentle handling of the intestine: When excising and measuring the intestine, handle it carefully to avoid disrupting the charcoal column. |
| Bead not expelled in the colonic bead expulsion test within the cut-off time in control animals | 1. Bead inserted too far. 2. Animal stress. 3. Dehydration. | 1. Standardize insertion depth: A consistent insertion depth (e.g., 2 cm) is crucial. 2. Acclimatize animals to the procedure. 3. Ensure free access to water before the experiment. |
| Opioid-induced constipation model is not consistently established | 1. Insufficient opioid dose. 2. Development of tolerance: With chronic administration, the constipating effect of opioids can diminish. 3. Dietary factors: The type of chow can influence fecal output and consistency. | 1. Perform a dose-response study: Determine the optimal dose of the opioid to induce a consistent and measurable delay in transit. 2. Consider the duration of treatment: For acute models, a single dose is sufficient. For chronic models, be aware of tolerance development and adjust the study design accordingly.[16] 3. Use a standardized diet across all experimental groups. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the impact of this compound and other opioids on gastrointestinal motility in laboratory animals.
Table 1: Effect on Intestinal Smooth Muscle Contraction (Isolated Rat Ileum)
| Drug | Concentration | Effect on Contractile Tension | Effect on Contraction Frequency | Reference |
| This compound | 1.7 - 10.2 mg/L | No significant change | No significant change | [2][8] |
| Morphine | 5 mg/L | No significant change | No significant change | [2][8] |
| 10 mg/L | Significant increase | No significant change | [2][8] | |
| 30 mg/L | Significant increase | No significant change | [2][8] | |
| Sufentanil | 20 µg/L | No significant change | No significant change | [2][8] |
| 40 µg/L | Significant increase | No significant change | [2][8] | |
| 120 µg/L | Significant increase | No significant change | [2][8] |
Table 2: Effect on Small Intestinal Propulsion (Methylene Blue Propulsion in Rats)
| Treatment | Dose (i.p.) | Propulsive Rate (%) | Reference |
| Control (Saline) | - | 57.1% | [2][8] |
| This compound | 1.04 mg/kg | 42.1% | [2][8] |
| Morphine | 1.04 mg/kg | 45.6% | [2][8] |
| Sufentanil | 2.08 µg/kg | 43.7% | [2][8] |
Table 3: Effect on Gastric Emptying and Colonic Motility
No specific quantitative data on the direct effect of this compound on gastric emptying or colonic motility in laboratory animals were found in the reviewed literature. However, it is reported that kappa-opioid receptor agonists generally do not inhibit gastric emptying and can inhibit colonic contraction by acting on the central nervous system.[1][2]
Detailed Experimental Protocols
Protocol 1: Charcoal Meal Small Intestinal Transit Assay in Mice
Objective: To assess the effect of a test compound on small intestinal transit time.
Materials:
-
Mice (e.g., C57BL/6, 8-10 weeks old)
-
Test compound (e.g., this compound) and vehicle
-
Charcoal meal: 10% charcoal suspension in 5% gum acacia or 1% methylcellulose
-
Oral gavage needles
-
Surgical scissors and forceps
-
Ruler
Procedure:
-
Fasting: Fast mice for 6-18 hours with free access to water. A 6-hour fast is often sufficient and reduces animal stress.[15]
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes for i.p. injection), administer 0.2-0.3 mL of the charcoal meal orally via gavage.
-
Transit Time: After a set time (e.g., 20-30 minutes) following charcoal administration, humanely euthanize the mice by cervical dislocation or CO₂ asphyxiation.
-
Dissection and Measurement: Immediately open the abdominal cavity and carefully excise the small intestine from the pyloric sphincter to the cecum.
-
Measurement: Lay the intestine flat on a moist surface without stretching and measure the total length of the small intestine.
-
Data Analysis: Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal. Calculate the intestinal transit as a percentage of the total length of the small intestine:
-
% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100
-
Protocol 2: Colonic Bead Expulsion Assay in Mice
Objective: To assess the effect of a test compound on colonic propulsive motility.
Materials:
-
Mice
-
Test compound and vehicle
-
Glass beads (3 mm diameter)
-
Forceps with protected tips
-
Individual cages
Procedure:
-
Acclimatization: Acclimate mice to individual housing for at least 24 hours before the experiment.
-
Drug Administration: Administer the test compound or vehicle.
-
Bead Insertion: At a predetermined time after drug administration, gently insert a single glass bead into the distal colon, approximately 2 cm from the anus. This can be done with lubricated forceps.
-
Observation: Place each mouse in a clean, individual cage without bedding and observe for the expulsion of the bead.
-
Data Recording: Record the time from bead insertion to expulsion. A cut-off time (e.g., 120 minutes) should be set, after which animals that have not expelled the bead are recorded as having a latency equal to the cut-off time.
-
Data Analysis: Compare the mean bead expulsion time between different treatment groups.
Signaling Pathways and Experimental Workflows
This compound's Signaling Pathway in Enteric Neurons
Caption: this compound's signaling in enteric neurons.
Experimental Workflow for Charcoal Meal Transit Assay
Caption: Workflow for the charcoal meal transit assay.
References
- 1. Action of opiates on gastrointestinal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Divergent Effect of this compound, Morphine and Sufentanil on Intestinal Motor Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divergent Effect of this compound, Morphine and Sufentanil on Intestinal Motor Function in Rats [medsci.org]
- 4. medsci.org [medsci.org]
- 5. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. ijper.org [ijper.org]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Refinement of the charcoal meal study by reduction of the fasting period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrointestinal motility, dysbiosis and opioid-induced tolerance: is there a link? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Dezocine versus morphine for analgesia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of dezocine and morphine, supported by experimental data from clinical trials and preclinical studies. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the distinct pharmacological profiles of these two potent analgesics.
Executive Summary
This compound, a mixed agonist-antagonist opioid, presents a unique pharmacological profile compared to the conventional full mu-opioid receptor agonist, morphine. While both provide effective analgesia, this compound's mechanism of action may offer a superior safety profile, particularly concerning respiratory depression and abuse potential. Preclinical and clinical data suggest that this compound's efficacy is comparable, and in some cases superior, to that of morphine for managing moderate to severe pain.[1] A key differentiator is this compound's "ceiling effect" for respiratory depression, where increasing doses beyond a certain point do not produce further respiratory compromise.[1]
Mechanism of Action
Morphine is a classic opioid agonist that primarily exerts its analgesic effects by binding to and activating the mu-opioid receptor (MOR).[2] This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and the transmission of pain signals.
This compound exhibits a more complex mechanism. It acts as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR).[3] Its partial agonism at the MOR provides analgesia with a reduced risk of euphoria and respiratory depression compared to full agonists like morphine.[1][3] By antagonizing the KOR, this compound may mitigate the dysphoria and psychotomimetic effects associated with kappa receptor activation.[3] Additionally, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its analgesic efficacy, particularly in chronic pain states.[3][4][5]
Comparative Efficacy: Experimental Data
Clinical trials have compared the analgesic efficacy of this compound and morphine across various pain models.
| Study Type | Pain Model | This compound Dose | Morphine Dose | Key Findings |
| Double-blind, Placebo-controlled | Postoperative Pain (IV) | 5 mg & 10 mg | 5 mg | This compound (5 mg and 10 mg) provided significantly greater pain relief than placebo for up to 4 and 5 hours, respectively. Morphine (5 mg) provided greater pain relief than placebo for up to 1 hour. This compound 5 mg was rated higher than morphine 5 mg.[6] |
| Double-blind, Placebo-controlled | Postoperative Pain (IM) | 5, 10, & 15 mg | 10 mg | This compound (10 mg and 15 mg) provided significantly better pain relief than morphine during the first hour. A higher percentage of patients in the this compound 10 mg and 15 mg groups had a satisfactory clinical response compared to the morphine 10 mg group.[7] |
| Double-blind, Multicenter | Acute Renal/Ureteral Colic (IM) | 10 mg & 15 mg | 10 mg | 10 mg of this compound was equipotent to 10 mg of morphine. 15 mg of this compound produced consistently better analgesia than 10 mg of morphine.[8] |
| Meta-analysis | Cancer Pain | Various | Various | No statistically significant difference in effective pain relief between this compound and morphine.[9] |
| Meta-analysis | Postoperative Pain | Various | Various | This compound provided a similar number of patients with at least 50% pain relief within 2-6 hours post-surgery compared to morphine. This compound was superior in the first hour.[10] |
Comparative Safety Profile: Experimental Data
A significant advantage of this compound appears to be its favorable side effect profile, particularly concerning respiratory depression and addiction potential.
| Adverse Effect | This compound | Morphine | Key Findings |
| Respiratory Depression | Exhibits a ceiling effect; no further respiratory depression observed at doses exceeding 0.3 mg/kg i.v. in humans.[1] | Dose-dependent respiratory depression is a major risk.[2] | This compound has a significantly lower risk of severe respiratory depression.[1][3] |
| Nausea and Vomiting | Commonly reported, but incidence may be lower than with morphine.[3] | Common adverse effect. | A meta-analysis on cancer pain found that the rate of adverse drug reactions with this compound was 56% less than that caused by morphine.[9][11] Another meta-analysis on postoperative pain found no significant difference in the incidence of postoperative nausea and vomiting between this compound and morphine.[10] |
| Addiction Potential | Lower risk of developing dependence and addiction due to its G-protein-biased partial agonist activity at MORs.[1] No known reports of this compound addiction in English literature.[12] | Known to have a high potential for dependence and addiction.[1] | This compound is not a controlled substance in the US.[12] |
| Sedation | Mild to moderate sedation observed at clinical doses.[1][6] | Sedation is a common side effect. | Both drugs can cause sedation. |
| Constipation | Lower incidence compared to morphine in animal studies.[1] | A common and often debilitating side effect. | This compound may have a more favorable gastrointestinal side effect profile. |
Experimental Protocols
The evaluation of analgesic efficacy and safety for compounds like this compound and morphine typically follows a rigorous, multi-phase clinical trial process.
Phase II/III Clinical Trial Design for Analgesic Efficacy
A common design for comparing two analgesics is a randomized, double-blind, placebo-controlled or active-comparator trial.
-
Patient Selection: Patients experiencing moderate to severe pain (e.g., postoperative, cancer-related) are recruited. Inclusion and exclusion criteria are strictly defined to ensure a homogenous study population.
-
Randomization: Participants are randomly assigned to receive either this compound, morphine, or a placebo.
-
Blinding: Both the investigators and the participants are unaware of the treatment allocation to prevent bias.
-
Drug Administration: The study drugs are administered via a specified route (e.g., intravenous, intramuscular) at predetermined doses.
-
Pain Assessment: Pain intensity and pain relief are measured at baseline and at regular intervals post-administration using validated scales such as the Visual Analog Scale (VAS) or a Numerical Rating Scale (NRS).
-
Data Analysis: Statistical methods are used to compare the changes in pain scores between the treatment groups. The primary endpoint is often the sum of pain intensity differences over a specified time period.
Human Experimental Pain Models
To assess the therapeutic efficacy of analgesics in a controlled setting, various human experimental pain models can be employed.[13][14] These models allow for the investigation of drug effects on different pain modalities and can bridge findings from basic research to clinical studies.[13][15] For opioids like this compound and morphine, tonic pain models with high intensity have been shown to be more sensitive in detecting analgesic effects than those using short-lasting pain stimuli.[13][14]
Conclusion
This compound presents a compelling alternative to morphine for the management of moderate to severe pain. Its unique mechanism as a mixed MOR partial agonist and KOR antagonist appears to translate into a clinical profile of potent analgesia with a reduced risk of severe adverse effects, most notably respiratory depression and addiction.[1][3] While its analgesic efficacy is comparable to morphine in various clinical settings, its improved safety profile makes it a subject of significant interest for future analgesic development and clinical application. Further well-designed, head-to-head clinical trials are warranted to fully elucidate the comparative benefits of this compound in diverse patient populations and pain states.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intravenous this compound for postoperative pain: a double-blind, placebo-controlled comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Double-blind placebo-controlled comparison of this compound and morphine for post-operative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind comparison of this compound and morphine in patients with acute renal and ureteral colic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the efficacy and safety between this compound injection and morphine injection for persistence of pain in Chinese cancer patients: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound for Preventing Postoperative Pain: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the efficacy and safety between this compound injection and morphine injection for persistence of pain in Chinese cancer patients: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 13. Human experimental pain models for assessing the therapeutic efficacy of analgesic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Translational pain research: Evaluating analgesic effect in experimental visceral pain models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dezocine and Buprenorphine: A Tale of Two Mixed Agonist-Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mixed agonist-antagonist opioids, dezocine and buprenorphine. By examining their pharmacological profiles, clinical efficacy, and side effect profiles, supported by experimental data, this document aims to be a valuable resource for researchers and professionals in the field of drug development and pain management.
At a Glance: Key Pharmacological and Clinical Characteristics
This compound and buprenorphine are both potent analgesics that exhibit a complex interaction with opioid receptors, acting as both agonists and antagonists. This dual action provides a unique therapeutic window, potentially offering significant pain relief with a reduced risk of the severe side effects associated with full mu-opioid receptor agonists.
Mechanism of Action and Receptor Binding Profile
The distinct clinical effects of this compound and buprenorphine are rooted in their unique interactions with various opioid receptors and other neurotransmitter systems.
This compound is characterized as a partial agonist at the mu-opioid receptor (MOR) and a partial agonist or antagonist at the kappa-opioid receptor (KOR).[1][2] Some studies have also highlighted its ability to inhibit the reuptake of norepinephrine and serotonin, which may contribute to its analgesic effects.[3][4]
Buprenorphine is a partial agonist at the MOR with a very high affinity and slow dissociation, which contributes to its long duration of action.[5] It acts as an antagonist at the kappa (KOR) and delta (DOR) opioid receptors.[6] Buprenorphine is also known to have a "ceiling effect" for respiratory depression, meaning that beyond a certain dose, the risk of respiratory depression does not increase.[5][7]
The following diagrams illustrate the signaling pathways of this compound and buprenorphine, highlighting their interactions with opioid receptors.
Quantitative Data: Receptor Binding Affinity and Functional Activity
The following tables summarize the receptor binding affinities (Ki) and functional activities of this compound and buprenorphine at various opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| This compound | 3.7 ± 0.7 | 31.9 ± 1.9 | 527 ± 70 | [3] |
| Buprenorphine | ~0.2 - 1.0 | High Affinity | High Affinity | [5][6] |
Note: Direct comparative Ki values for buprenorphine from a single study were not available in the searched literature. The values represent a range from available pharmacological data.
Table 2: Opioid Receptor Functional Activity
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| This compound | Partial Agonist | Partial Agonist / Antagonist | - | [1][2] |
| Buprenorphine | Partial Agonist | Antagonist | Antagonist | [6] |
Table 3: Monoamine Transporter Inhibition
| Compound | Norepinephrine Transporter (NET) (pIC50) | Serotonin Transporter (SERT) (pIC50) | Reference(s) |
| This compound | 5.68 ± 0.11 | 5.86 ± 0.17 | [3] |
| Buprenorphine | Not a primary mechanism | Not a primary mechanism |
Clinical Performance: A Comparative Overview
While direct head-to-head clinical trials comparing this compound and buprenorphine are limited in the publicly available literature, their performance can be inferred from studies comparing them to other opioids.
Analgesic Efficacy
A meta-analysis of randomized controlled trials indicates that this compound is a promising analgesic for postoperative pain, with efficacy comparable to or, in some instances, superior to morphine, particularly in the early postoperative period.[8][9][10] For instance, a greater number of patients treated with this compound reported at least 50% pain relief within the first hour after surgery compared to those who received morphine.[8][10]
A study comparing this compound with another mixed agonist-antagonist, nalbuphine, in elderly patients undergoing laparoscopic radical gastrectomy found that nalbuphine provided superior postoperative pain management, with lower pain scores and reduced need for rescue analgesia.[1]
Buprenorphine has demonstrated equivalent or greater clinical analgesic efficacy than conventional full opioid agonists in various clinical settings.[11][12] A systematic review and meta-analysis of randomized controlled trials concluded that buprenorphine significantly reduced pain intensity compared to other opioids for acute postoperative pain management.[13]
Table 4: Comparative Clinical Efficacy in Postoperative Pain
| Comparison | Key Findings | Reference(s) |
| This compound vs. Morphine | This compound showed similar or greater pain relief, especially in the first hour post-surgery. | [8][10] |
| This compound vs. Nalbuphine | Nalbuphine demonstrated superior postoperative pain management in elderly patients. | [1] |
| Buprenorphine vs. Full Agonists | Buprenorphine provided equivalent or superior analgesia. | [11][12][13] |
Side Effect Profile
The unique receptor profiles of this compound and buprenorphine contribute to their distinct side effect profiles.
This compound is associated with side effects such as nausea, vomiting, and sedation.[14] However, it is suggested to have a lower risk of severe respiratory depression and addiction potential compared to full mu-opioid agonists.[7] In a comparative study, the incidence of adverse reactions with this compound was significantly lower than with nalbuphine.[1]
Buprenorphine's side effects include nausea, vomiting, and dizziness.[10] A key feature is its ceiling effect on respiratory depression, making it a potentially safer option in terms of overdose risk compared to full agonists.[5][7] However, this protective effect can be diminished when combined with other central nervous system depressants.
Table 5: Common Adverse Events
| Adverse Event | This compound | Buprenorphine | Reference(s) |
| Nausea and Vomiting | Reported | Reported | [1][10][14] |
| Sedation/Drowsiness | Reported | Reported | [1][10] |
| Dizziness | Reported | Reported | [1][10] |
| Respiratory Depression | Lower risk, ceiling effect | Ceiling effect, risk with CNS depressants | [5][7] |
| Addiction Potential | Lower potential reported | Lower potential than full agonists | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize opioid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Cells expressing the target opioid receptor are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: The reaction mixture typically contains the cell membranes, a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR), and the unlabeled test compound at various concentrations in a suitable buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis of the competition binding data is used to calculate the IC50, which is then converted to the Ki value.[1]
[³⁵S]GTPγS Binding Assay
This functional assay measures the extent to which a compound activates a G-protein coupled receptor (GPCR), such as an opioid receptor.
Protocol Details:
-
Membrane Preparation: Similar to the radioligand binding assay, cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: Membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically after separation by filtration.
-
Data Analysis: The data is analyzed to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) of the compound, indicating its potency and efficacy as an agonist or partial agonist.[3]
Norepinephrine and Serotonin Reuptake Inhibition Assay
This assay determines a compound's ability to block the reuptake of norepinephrine and serotonin by their respective transporters.
Protocol Details:
-
Cell Culture: Cells expressing the norepinephrine transporter (NET) or serotonin transporter (SERT) are cultured.
-
Incubation: The cells are incubated with the test compound at various concentrations.
-
Addition of Radiolabeled Neurotransmitter: A radiolabeled neurotransmitter (e.g., [³H]norepinephrine or [³H]serotonin) is added to the cells.
-
Uptake Measurement: After a specific incubation period, the uptake of the radiolabeled neurotransmitter into the cells is stopped (e.g., by rapid washing with ice-cold buffer).
-
Quantification: The amount of radioactivity inside the cells is measured.
-
Data Analysis: The data is analyzed to determine the IC50 of the test compound for inhibiting neurotransmitter reuptake.
Logical Relationships: The Mixed Agonist-Antagonist Profile
The defining characteristic of both this compound and buprenorphine is their mixed agonist-antagonist activity at opioid receptors. This complex pharmacology is what sets them apart from traditional full opioid agonists.
Conclusion
This compound and buprenorphine represent important advancements in opioid pharmacology, offering potent analgesia with potentially improved safety profiles compared to traditional full mu-opioid agonists. Their mixed agonist-antagonist properties, particularly their partial agonism at the mu-opioid receptor, contribute to a ceiling effect on respiratory depression. This compound's additional activity as a norepinephrine and serotonin reuptake inhibitor may provide a broader spectrum of analgesic activity.
While direct comparative clinical trials are scarce, the available evidence suggests that both drugs are effective analgesics. The choice between this compound and buprenorphine for clinical use or further research and development will depend on the specific therapeutic context, considering their nuanced pharmacological differences and side effect profiles. Further head-to-head clinical trials are warranted to provide a more definitive comparison of their clinical performance.
References
- 1. e-century.us [e-century.us]
- 2. scispace.com [scispace.com]
- 3. This compound for Preventing Postoperative Pain: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The clinical analgesic efficacy of buprenorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buprenorphine versus full agonist opioids for acute postoperative pain management: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Postoperative pain relief: a double-blind comparison of this compound, butorphanol, and placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Double-blind placebo-controlled comparison of this compound and morphine for post-operative pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. S-EPMC4545891 - this compound for Preventing Postoperative Pain: A Meta-Analysis of Randomized Controlled Trials. - OmicsDI [omicsdi.org]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound on morphine tolerance and opioid receptor expression in a rat model of bone cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Dezocine vs. Traditional NSAIDs in the Management of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of dezocine and traditional nonsteroidal anti-inflammatory drugs (NSAIDs) in the context of inflammatory pain. The information presented is supported by experimental data to aid in research and drug development decisions.
Mechanisms of Action: A Tale of Two Pathways
This compound and traditional NSAIDs employ fundamentally different mechanisms to achieve analgesia in inflammatory pain states.
This compound: This synthetic opioid analgesic exhibits a unique, multi-faceted mechanism of action. It acts as a partial agonist at the µ-opioid receptor (MOR) and a κ-opioid receptor (KOR) antagonist . This mixed agonist-antagonist profile contributes to its analgesic effects while potentially mitigating some of the undesirable side effects associated with full µ-opioid agonists.[1][2] Furthermore, this compound also inhibits the reuptake of norepinephrine and serotonin, which can enhance its analgesic properties.[1][3]
Traditional NSAIDs: The primary mechanism of action for traditional NSAIDs is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) .[4][5] By blocking these enzymes, NSAIDs prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs, while the inhibition of the constitutively expressed COX-1 is associated with some of their common side effects, particularly gastrointestinal issues.[5][6]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and traditional NSAIDs.
Caption: Mechanism of Action of Traditional NSAIDs.
Caption: Mechanism of Action of this compound.
Comparative Efficacy in Preclinical Models of Inflammatory Pain
The following tables summarize the available quantitative data on the efficacy of this compound and traditional NSAIDs in established animal models of inflammatory pain. It is important to note that the data for this compound and NSAIDs are largely from separate studies, which may have variations in experimental conditions. Therefore, direct comparison of potencies should be made with caution.
Acetic Acid-Induced Writhing Test
This model assesses visceral inflammatory pain.
| Drug | Dose | Route of Administration | % Inhibition of Writhing | Reference |
| This compound | 0.2 mg/kg (ED50) | s.c. | 50% | [8] |
| Aspirin | 200 mg/kg | p.o. | 38.19% | [9] |
| Diclofenac Sodium | 50 mg/kg | i.p. | Not specified, used as positive control | [3] |
Formalin Test
This model evaluates both neurogenic (Phase I) and inflammatory (Phase II) pain.
| Drug | Phase | ED50 (mg/kg) | Route of Administration | Reference |
| This compound | Phase I | 0.4 (0.2–1.0) | s.c. | [10] |
| Phase II | 0.4 (0.2–0.9) | s.c. | [10] | |
| Morphine (for comparison) | Phase I | 5.1 (4.3–5.9) | Not specified | [8] |
| Phase II | 3.1 (2.8–3.3) | Not specified | [8] | |
| Aspirin | Phase I | 200 mg/kg (dose) | p.o. | 4.76% inhibition |
| Phase II | 200 mg/kg (dose) | p.o. | 67.33% inhibition |
Note: Data for Aspirin is presented as % inhibition at a specific dose, not as an ED50 value.
Carrageenan-Induced Paw Edema
This model is a classic test for acute inflammation.
| Drug | Dose | Route of Administration | % Inhibition of Paw Edema (at 3 hours) | Reference |
| Diclofenac | 30 mg/kg | p.o. | ~50-60% | [11] |
| Nimesulide | Not specified | Not specified | 50.00% (at 1 hour) | [12] |
| Indomethacin | 10 mg/kg | Not specified | 54% | [13] |
| Naproxen | 15 mg/kg | Not specified | 73% | [13] |
Note: Direct comparative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature.
Effect on Prostaglandin E2 (PGE2) Levels
PGE2 is a key inflammatory mediator.
| Drug | Model | Effect on PGE2 Levels | Reference |
| This compound | CFA-induced inflammatory pain in rats | Significantly decreased PGE2 protein level | [1] |
| NSAIDs (general) | Various inflammatory models | Inhibit PGE2 production by blocking COX enzymes | [14] |
| Celecoxib (COX-2 inhibitor) | Human chondrocytes | Down-regulates the expression of genes involved in PGE2 production |
Detailed Experimental Protocols
Acetic Acid-Induced Writhing Test
Objective: To assess the analgesic effect of a compound on visceral inflammatory pain.
Animal Model: Typically mice.[4]
Procedure:
-
Animals are divided into control, standard (e.g., an NSAID), and test groups.
-
The test compound or vehicle is administered, usually via oral (p.o.) or intraperitoneal (i.p.) route.
-
After a set absorption period (e.g., 30-60 minutes), a solution of acetic acid (commonly 0.6-1% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).[4]
-
The number of writhes is counted for a defined period (e.g., 10-20 minutes) following the acetic acid injection.[4]
-
The percentage inhibition of writhing is calculated for the treated groups compared to the control group.
Workflow Diagram:
Caption: Acetic Acid-Induced Writhing Test Workflow.
Formalin Test
Objective: To evaluate the analgesic efficacy of a compound on both acute neurogenic and persistent inflammatory pain.
Animal Model: Typically mice or rats.[5][6]
Procedure:
-
Animals are habituated to the observation chambers.
-
The test compound or vehicle is administered prior to the formalin injection.
-
A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[5]
-
The animal's behavior is observed, and the time spent licking, biting, or flinching the injected paw is recorded.
-
The observation period is divided into two phases: Phase I (typically the first 0-5 or 0-10 minutes) representing direct nociceptor activation, and Phase II (typically starting around 15-20 minutes and lasting for 20-40 minutes) reflecting inflammatory pain mechanisms.[5][6]
-
The total time spent in nociceptive behavior is calculated for each phase.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Preventing Postoperative Pain: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Characterization of this compound, a Potent Analgesic Acting as a κ Partial Agonist and μ Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jcdr.net [jcdr.net]
- 8. saspublishers.com [saspublishers.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Celecoxib can suppress expression of genes associated with PGE2 pathway in chondrocytes under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. transpopmed.org [transpopmed.org]
Head-to-Head Comparison: Dezocine and Tramadol's Dual Mechanism of Action
A Comprehensive Guide for Researchers and Drug Development Professionals
Dezocine and Tramadol are two centrally acting analgesics that offer a unique dual mechanism of action, distinguishing them from traditional opioid analgesics. Both drugs interact with the endogenous opioid system and modulate monoaminergic pathways, contributing to their analgesic efficacy. This guide provides a detailed head-to-head comparison of their pharmacological profiles, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters of this compound and Tramadol, including their binding affinities for opioid receptors and their potency in inhibiting monoamine reuptake transporters.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Reference(s) |
| This compound | 1.46 - 3.7 | 22.01 - 31.9 | 398.6 - 527 | [1][2] |
| Tramadol | 2400 | >10000 | >10000 | [3] |
| O-desmethyltramadol (+)-M1 | 3.4 | - | - | [3] |
Lower Ki values indicate higher binding affinity.
Table 2: Monoamine Reuptake Inhibition
| Compound | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Reference(s) |
| This compound | pKi: 6.00; pIC50: 5.68 | pKi: 6.96; pIC50: 5.86 | [1][4] |
| Tramadol | Weak inhibition by (-)-enantiomer | Weak inhibition by (+)-enantiomer | [5] |
pKi and pIC50 are negative logarithms of the inhibition constant and 50% inhibitory concentration, respectively. Higher values indicate greater potency.
Dual Mechanism of Action: A Comparative Overview
This compound and Tramadol achieve their analgesic effects through a combination of opioid receptor modulation and inhibition of norepinephrine and serotonin reuptake. However, the specifics of their interactions with these targets differ significantly.
This compound is characterized as a partial agonist at the µ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[1][2] Its partial agonism at the MOR is thought to contribute to its analgesic effects with a potential ceiling effect for respiratory depression, a common side effect of full MOR agonists.[4] The antagonism of the KOR may mitigate the dysphoric and psychotomimetic effects associated with KOR activation.[6] Furthermore, this compound inhibits the reuptake of both norepinephrine and serotonin, which can enhance descending inhibitory pain pathways.[1][4]
Tramadol , in contrast, is a weak agonist at the µ-opioid receptor.[3] A significant portion of its opioid-mediated analgesia is attributed to its active metabolite, O-desmethyltramadol (M1), which has a much higher affinity for the MOR.[3][5] Tramadol itself is a racemic mixture, with the (+)-enantiomer primarily inhibiting serotonin reuptake and the (-)-enantiomer primarily inhibiting norepinephrine reuptake.[5] This synergistic interaction between the two enantiomers and the active metabolite underlies its dual-action analgesia.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound and Tramadol and a typical experimental workflow for assessing analgesic efficacy.
Caption: Signaling pathway of this compound, illustrating its dual action on opioid receptors and monoamine transporters.
Caption: Signaling pathway of Tramadol, highlighting the role of its metabolite and enantiomers.
Caption: A generalized experimental workflow for evaluating the analgesic efficacy of compounds in preclinical models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used to characterize the dual mechanism of this compound and Tramadol.
Opioid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a test compound for a specific opioid receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., CHO or HEK293 cells transfected with MOR, KOR, or DOR)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR)
-
Test compound (this compound or Tramadol) at various concentrations
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., a high concentration of an unlabeled ligand like Naloxone)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare cell membrane homogenates expressing the target opioid receptor.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain the cell membranes, radioligand, and a high concentration of an unlabeled competitor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.[7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Monoamine Reuptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the reuptake of norepinephrine or serotonin into cells expressing the respective transporters (NET or SERT).
Materials:
-
Cell line stably expressing the human norepinephrine transporter (hNET) or serotonin transporter (hSERT) (e.g., HEK293 cells).[8]
-
Radiolabeled substrate (e.g., [³H]norepinephrine or [³H]serotonin).
-
Test compound (this compound or Tramadol) at various concentrations.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Inhibitor for defining non-specific uptake (e.g., a known potent reuptake inhibitor).
-
Cell lysis solution.
-
Scintillation fluid and counter.
Protocol:
-
Plate the hNET or hSERT expressing cells in a 96-well plate and allow them to grow to confluence.[8]
-
On the day of the assay, wash the cells with uptake buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.[8]
-
Initiate the uptake by adding the radiolabeled substrate to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity to determine the amount of substrate taken up by the cells.
-
Calculate the percentage of inhibition of reuptake for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific substrate uptake.
In Vivo Analgesic Assays
This test measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, indicating the analgesic effect of a compound.
Materials:
-
Tail-flick analgesia meter with a radiant heat source.
-
Animal restrainers.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound or Tramadol) at various doses.
-
Vehicle control.
Protocol:
-
Acclimatize the animals to the testing environment and the restrainers.[9]
-
Gently place the animal in the restrainer with its tail exposed and positioned over the heat source of the tail-flick meter.
-
Measure the baseline tail-flick latency by activating the heat source and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.[10]
-
Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, subcutaneous).
-
At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), repeat the tail-flick latency measurement.
-
The increase in tail-flick latency compared to the baseline and vehicle-treated group indicates an analgesic effect.
-
Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximum possible effect).
This test assesses the analgesic effect of a compound on both acute and inflammatory pain by observing the animal's response to a subcutaneous injection of formalin.
Materials:
-
Dilute formalin solution (e.g., 1-5%).
-
Observation chambers with mirrors for clear viewing of the animal's paws.
-
Test animals (e.g., mice or rats).
-
Test compound (this compound or Tramadol) at various doses.
-
Vehicle control.
-
Timer.
Protocol:
-
Acclimatize the animals to the observation chambers.[11]
-
Administer the test compound or vehicle prior to the formalin injection (the pre-treatment time will vary depending on the drug's pharmacokinetics).
-
Inject a small volume of dilute formalin solution into the plantar surface of one of the animal's hind paws.[11]
-
Immediately place the animal back into the observation chamber and start the timer.
-
Observe and record the amount of time the animal spends licking, biting, or shaking the injected paw.
-
The observation period is typically divided into two phases: Phase I (the first 0-5 minutes post-injection), representing acute nociceptive pain, and Phase II (approximately 15-40 minutes post-injection), representing inflammatory pain.[11]
-
A reduction in the duration of these pain behaviors in the drug-treated group compared to the vehicle group indicates an analgesic effect.
Conclusion
This compound and Tramadol both exhibit a dual mechanism of action involving opioid receptor modulation and monoamine reuptake inhibition, which contributes to their analgesic properties. However, they possess distinct pharmacological profiles. This compound acts as a µ-opioid partial agonist and κ-opioid antagonist with direct inhibitory effects on both norepinephrine and serotonin transporters. Tramadol is a weak µ-opioid agonist that relies on its more potent metabolite, O-desmethyltramadol, for its primary opioid effect, while its enantiomers are responsible for the separate inhibition of norepinephrine and serotonin reuptake. These differences in their molecular interactions likely translate to variations in their clinical efficacy, side-effect profiles, and therapeutic applications. A thorough understanding of these nuances, supported by robust experimental data, is essential for the continued development of safer and more effective analgesic therapies.
References
- 1. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity, potency and efficacy of tramadol and its metabolites at the cloned human mu-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tramadol - Wikipedia [en.wikipedia.org]
- 6. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diacomp.org [diacomp.org]
- 10. rjptsimlab.com [rjptsimlab.com]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
Dezocine's Synergistic Power: A Comparative Guide to Analgesic Combinations
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dezocine's analgesic synergy with other compounds, supported by experimental data. This compound, a mixed agonist-antagonist opioid, exhibits a unique pharmacological profile that, when combined with other analgesics, can offer enhanced pain relief and a potential reduction in side effects.
This compound's mechanism of action involves partial agonism at the mu-opioid receptor (MOR) and antagonism at the kappa-opioid receptor (KOR). Additionally, it inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects.[1][2] This multifaceted action provides a strong basis for its use in multimodal analgesia. This guide synthesizes preclinical and clinical findings to validate and compare the synergistic and additive effects of this compound when co-administered with other analgesic agents.
Comparative Analgesic Efficacy
The following tables summarize the quantitative data from key studies investigating the synergistic and additive analgesic effects of this compound in combination with other compounds.
Preclinical Data: Additive Effect with Dexmedetomidine
A study utilizing the mouse tail-flick test demonstrated an additive analgesic effect when this compound was co-administered intrathecally with dexmedetomidine, a selective alpha-2 adrenergic agonist.
| Compound Combination | Animal Model | Pain Assessment | Observation | Source |
| This compound + Dexmedetomidine | C57 Mice | Tail-Flick Test | Additive dose-dependent enhancement of tail withdrawal latency.[3] |
Table 1: Preclinical Evidence of this compound's Additive Analgesic Effect. This table highlights the findings from a preclinical study investigating the combination of this compound and dexmedetomidine.
Clinical Data: Additive and Synergistic Effects
Clinical trials have explored the combination of this compound with various analgesics in postoperative pain management, revealing both additive and synergistic interactions.
| Compound Combination | Study Design | Pain Model | Key Findings | Source |
| This compound + Sufentanil | Prospective, randomized, double-blinded | Postoperative pain after gynecological laparoscopy | Additive analgesic effect demonstrated by isobolographic analysis. The ED50 of this compound alone was 3.92 mg and sufentanil alone was 3.71 µg.[4] | [4] |
| This compound + Ketorolac | Randomized, double-blinded | Postoperative pain after laparoscopic hernia repair | Synergistic analgesic and sedative effects. The combination group showed significantly lower pain scores compared to a control group.[5] | [5] |
| This compound + Flurbiprofen Axetil | Prospective, observational | Postoperative pain after colorectal cancer surgery | Superior postoperative analgesic effect compared to sufentanil alone, with lower pain scores at 2 and 12 hours post-operation. | [6] |
Table 2: Clinical Evidence of this compound's Synergistic and Additive Analgesia. This table summarizes the results from clinical studies on the combination of this compound with sufentanil, ketorolac, and flurbiprofen axetil.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Preclinical Study: this compound and Dexmedetomidine Combination
Experimental Workflow for Tail-Flick Test
Caption: Workflow for assessing this compound and Dexmedetomidine synergy.
-
Animals: Male adult C57 mice, weighing approximately 25g, were used. The animals were housed ten per cage with free access to food and water and were maintained on a 12-hour light/dark cycle.
-
Drug Administration: this compound and dexmedetomidine were administered intrathecally. For dose-dependent effect studies, mice received either saline, this compound (0.3125, 0.625, or 1.25 μg), or dexmedetomidine (0.04, 0.2, or 1 μg). To assess interactions, a fixed dose of this compound (0.625 μg) was combined with varying doses of dexmedetomidine, and vice versa.
-
Pain Assessment (Tail-Flick Test): The antinociceptive effects were measured using the tail-flick test. The latency to tail withdrawal from a radiant heat source was recorded at 15, 30, and 60 minutes after drug administration.
Clinical Study: this compound and Sufentanil Combination
Experimental Workflow for Postoperative Pain Assessment
Caption: Workflow for the this compound and Sufentanil clinical trial.
-
Study Design: A prospective, randomized, double-blinded clinical trial was conducted with 150 patients undergoing gynecological laparoscopic surgery.[4]
-
Patient Groups: Patients were randomly assigned to one of five groups: this compound alone, sufentanil alone, or one of three different fixed-ratio combinations of this compound and sufentanil.[4]
-
Drug Administration and Efficacy Assessment: In the post-anesthesia care unit (PACU), pain intensity was assessed. The median effective dose (ED50) for successful analgesia was determined using Dixon's up-and-down sequential method.[4]
-
Interaction Analysis: Isobolographic analysis was used to characterize the nature of the interaction between this compound and sufentanil. The ED50 values of the individual drugs were plotted on the x and y axes, and the line connecting these points represents the line of additivity. The ED50 values of the combinations were then plotted on this graph to determine if the effect was additive, synergistic (below the line), or antagonistic (above the line).[4]
Signaling Pathways and Mechanism of Action
This compound's synergistic potential stems from its unique interactions with multiple pain-related signaling pathways.
This compound's Multifaceted Mechanism of Action
Caption: this compound's interaction with opioid and monoamine systems.
This compound's partial agonism at the MOR provides a baseline level of opioid-mediated analgesia.[2] Its antagonism at the KOR may mitigate some of the undesirable side effects associated with kappa agonism.[1] Crucially, the inhibition of norepinephrine and serotonin reuptake enhances the activity of descending inhibitory pain pathways, a mechanism distinct from traditional opioids.[2] This dual action on both the opioid and monoaminergic systems is a key contributor to its synergistic potential with other analgesics. When combined with a potent mu-opioid agonist like sufentanil, this compound's additive effect is likely due to its contribution through the monoaminergic pathways, complementing the primary opioid effect of sufentanil.[4] Similarly, its combination with an alpha-2 adrenergic agonist like dexmedetomidine results in an additive effect by targeting different, yet complementary, analgesic pathways.
Conclusion
The evidence presented in this guide indicates that this compound holds significant promise as a component of multimodal analgesic regimens. Its combination with other analgesics, such as sufentanil, dexmedetomidine, and ketorolac, has been shown to produce additive or synergistic effects, leading to enhanced pain relief. The unique mechanism of action of this compound, involving both opioid and monoaminergic systems, provides a strong rationale for these favorable interactions. For researchers and drug development professionals, these findings highlight the potential of this compound to improve postoperative pain management and reduce the reliance on single-agent high-dose opioid therapy. Further well-controlled, head-to-head comparative studies are warranted to fully elucidate the synergistic potential of this compound with a broader range of analgesic compounds.
References
- 1. drugs.com [drugs.com]
- 2. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Interaction of Analgesic Effects of this compound and Sufentanil for Relief of Postoperative Pain: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ketorolac tromethamine combined with this compound prior administration on hemodynamics and postoperative analgesia in patients undergoing laparoscopic hernia repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Abuse Liability of Dezocine Relative to Full Opioid Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the abuse liability of dezocine, a mixed agonist-antagonist opioid, with that of full mu-opioid receptor (MOR) agonists such as morphine. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the unique pharmacological profile of this compound and its potential for reduced abuse liability.
Executive Summary
This compound exhibits a distinct pharmacological profile as a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa-opioid receptor (KOR). This dual mechanism of action is believed to contribute to its lower abuse potential compared to full MOR agonists like morphine. Preclinical data consistently demonstrate that this compound has limited reinforcing effects, does not readily induce physical dependence, and shows a ceiling effect for respiratory depression. Furthermore, its unique G protein-biased agonism at the MOR, with minimal recruitment of β-arrestin, suggests a molecular mechanism underlying its favorable safety profile.
Pharmacological Profile and Mechanism of Action
This compound's abuse liability is intrinsically linked to its interactions with opioid receptors. Unlike full MOR agonists, which robustly activate the receptor and its downstream signaling pathways associated with reward and euphoria, this compound's effects are more nuanced.
Receptor Binding Affinity
The binding affinity of a drug to its target receptor is a key determinant of its pharmacological effects. This compound displays a high affinity for the MOR, comparable to that of some full agonists, but also possesses significant affinity for the KOR.
| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) |
| This compound | 3.7 ± 0.7[1] | 31.9 ± 1.9[1] | 527 ± 70[1] |
| Morphine | 1.0 - 10.0 (Range from various studies) | ~350 | ~2000 |
Note: Ki values can vary between studies due to different experimental conditions.
Signaling Pathways
The rewarding and addictive properties of full opioid agonists are primarily mediated by the activation of the MOR, which couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP), and modulation of ion channels, ultimately resulting in neuronal hyperpolarization and reduced neurotransmitter release. This signaling cascade, particularly in the brain's reward circuitry (e.g., the ventral tegmental area and nucleus accumbens), is central to their abuse potential.
This compound, as a partial MOR agonist, elicits a submaximal response even at saturating concentrations. Crucially, this compound is a G protein-biased agonist, meaning it preferentially activates the G protein signaling pathway without significantly engaging the β-arrestin pathway.[2][3] The β-arrestin pathway is implicated in the development of tolerance and some of the adverse effects of opioids.
In contrast, this compound's antagonism at the KOR is thought to counteract the dysphoric and aversive effects that can be produced by KOR activation, potentially contributing to a more favorable subjective experience and lower abuse liability.
Signaling Pathway of a Full Mu-Opioid Agonist (e.g., Morphine)
Caption: Signaling pathway of a full mu-opioid agonist.
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Preclinical Assessment of Abuse Liability
Standard preclinical models are used to predict the abuse potential of novel compounds. These include self-administration, conditioned place preference (CPP), and drug discrimination paradigms.
Intravenous Self-Administration
This model assesses the reinforcing effects of a drug, i.e., whether an animal will perform work (e.g., press a lever) to receive the drug. Full MOR agonists are readily self-administered by laboratory animals.
This compound:
-
In codeine-dependent macaque monkeys, this compound substituted for codeine in an intravenous self-administration paradigm. However, the dose-response curve (0.01–0.30 mg/kg/infusion) was shallow, and it was less potent than most other MOR agonists.[4]
-
Response rates for this compound were significantly lower than for other opioids, suggesting a lower reinforcing efficacy.[4]
-
A ceiling effect was observed, with higher doses (0.30 mg/kg/infusion) not increasing, and in some cases slightly reducing, the response rate.[4]
-
To date, there are no published studies demonstrating self-administration of this compound in drug-naïve animals.[4]
Full Opioid Agonists (e.g., Morphine):
-
Morphine is reliably self-administered by rats across a range of doses (e.g., 0.25, 0.5, 1, and 2 mg/kg/infusion).[5]
-
The dose-response curve for morphine self-administration typically follows an inverted "U" shape, with the number of infusions first increasing and then decreasing at higher doses due to satiation or aversive effects.
| Drug | Animal Model | Doses (mg/kg/infusion) | Outcome |
| This compound | Codeine-dependent macaques | 0.01 - 0.30 | Shallow dose-response, lower response rates than full agonists, ceiling effect.[4] |
| Morphine | Rats | 0.25 - 2.0 | Readily self-administered, inverted U-shaped dose-response curve.[5] |
Experimental Protocol: Intravenous Self-Administration in Rats
-
Surgery: Rats are surgically implanted with an indwelling catheter into the jugular vein, which is externalized on their back.
-
Apparatus: Animals are placed in operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to the catheter.
-
Acquisition: Rats are trained to press the active lever to receive an intravenous infusion of the drug. Each infusion is paired with a visual or auditory cue. A fixed-ratio (FR) schedule of reinforcement is typically used, where a set number of lever presses (e.g., FR1 or FR5) results in a single infusion.
-
Dose-Response Determination: Once stable self-administration is established, the dose of the drug per infusion is varied across sessions to determine the dose-response relationship.
-
Data Analysis: The primary dependent measure is the number of infusions earned per session at each dose.
Experimental Workflow: Intravenous Self-Administration
Caption: Workflow for intravenous self-administration studies.
Conditioned Place Preference (CPP)
The CPP paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment. An animal's preference for the drug-paired environment is then measured.
This compound:
-
Studies have shown that this compound can alleviate the reinstatement of morphine-induced CPP in rats, suggesting it may reduce the rewarding effects of full agonists.[6]
-
Direct evidence for this compound's ability to induce CPP on its own is limited in the publicly available literature.
Full Opioid Agonists (e.g., Morphine):
-
Morphine reliably induces a dose-dependent CPP in rats and mice.[7][8]
-
For example, in rats, subcutaneous doses of morphine (0.5-10 mg/kg) produce a significant increase in the time spent in the drug-paired chamber.[7]
| Drug | Animal Model | Doses (mg/kg) | Outcome |
| This compound | Rats | 1.25 | Attenuates reinstatement of morphine CPP.[6] |
| Morphine | Rats | 0.5 - 10.0 | Dose-dependent increase in time spent in drug-paired chamber.[7] |
Experimental Protocol: Conditioned Place Preference in Rats
-
Apparatus: A three-chamber apparatus is typically used, consisting of two conditioning chambers with distinct visual and tactile cues (e.g., different wall colors and floor textures) and a neutral central chamber.
-
Pre-Conditioning (Baseline): On the first day, rats are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, rats receive alternating injections of the drug and vehicle (e.g., saline). Following a drug injection, the animal is confined to one of the conditioning chambers. After a vehicle injection, it is confined to the other chamber. The drug-paired chamber is counterbalanced across animals.
-
Test Day: On the test day, no injections are given. The partitions between the chambers are removed, and the rat is placed in the central chamber and allowed to freely explore the entire apparatus for a set period.
-
Data Analysis: The time spent in each of the two conditioning chambers is recorded. A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a conditioned place preference.
Experimental Workflow: Conditioned Place Preference
Caption: Workflow for conditioned place preference studies.
Physical Dependence
Physical dependence is characterized by a withdrawal syndrome upon abrupt cessation of the drug or administration of an antagonist. Full MOR agonists are well-known to produce significant physical dependence.
This compound:
-
Following repeated dosing, this compound does not induce significant physical dependence in humans, monkeys, rats, or mice.
-
Spontaneous withdrawal symptoms are generally not observed upon cessation of this compound treatment.
-
Opioid antagonist-precipitated withdrawal is minimal.
Full Opioid Agonists (e.g., Morphine):
-
Chronic administration of morphine leads to profound physical dependence.
-
Abrupt cessation or administration of an antagonist (e.g., naloxone) precipitates a severe withdrawal syndrome, including behaviors like jumping, wet-dog shakes, and teeth chattering in rodents.
Conclusion
The available preclinical and clinical evidence strongly suggests that this compound has a significantly lower abuse liability than full MOR agonists. Its unique pharmacological profile as a partial, G protein-biased MOR agonist and a KOR antagonist likely underlies this favorable characteristic. The limited reinforcing effects in self-administration studies, the lack of significant physical dependence, and the ceiling effect on respiratory depression all point to a safer opioid analgesic with reduced potential for abuse and addiction. Further research, particularly quantitative dose-response studies for self-administration and CPP in drug-naïve animals, would provide a more complete picture of this compound's abuse potential. However, the current body of evidence positions this compound as a promising analgesic with a potentially important role in pain management, especially in the context of the ongoing opioid crisis.
References
- 1. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor [transpopmed.org]
- 3. researchgate.net [researchgate.net]
- 4. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain differences in the dose-response relationship for morphine self-administration and impulsive choice between Lewis and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates the reinstatement of conditioned place preference in morphine-dependent rats via the dopamine reward circuitry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility and validation of Dezocine's effects across different laboratories
Dezocine, a mixed agonist-antagonist opioid analgesic, has garnered significant attention for its potent pain-relieving properties and a seemingly favorable side-effect profile compared to traditional opioids like morphine.[1][2] Predominantly used in China, its unique pharmacological profile as a partial agonist at the mu-opioid receptor (MOR) and an antagonist or partial agonist at the kappa-opioid receptor (KOR) contributes to its clinical efficacy.[3][4][5] This guide provides a comprehensive comparison of this compound's effects as reported across various studies, focusing on the reproducibility and validation of its analgesic properties. We delve into its mechanism of action, compare its efficacy with morphine, and present experimental data and protocols to aid researchers, scientists, and drug development professionals in their understanding and potential future investigations of this compound.
Mechanism of Action: A Complex Interplay of Receptors and Transporters
This compound's analgesic effect is not attributed to a single pathway but rather a complex interaction with multiple targets. It is recognized as a partial agonist at the MOR, which is the primary target for most opioid analgesics.[6][7] However, its interaction with the KOR has been a subject of some debate in the literature, with studies describing it as both an antagonist and a partial agonist.[7] This dual action at opioid receptors is thought to contribute to its analgesic efficacy while potentially mitigating some of the undesirable side effects associated with pure MOR agonists, such as severe respiratory depression and high addiction potential.[5][8]
Adding to its complexity, this compound has been shown to inhibit the reuptake of norepinephrine (NE) and serotonin (5-HT), two neurotransmitters critically involved in the modulation of pain pathways.[4][7] This multimodal mechanism of action, involving both opioid and monoaminergic systems, may explain its effectiveness in various pain models, including neuropathic and inflammatory pain.[9][10]
Comparative Efficacy of this compound and Morphine
Numerous preclinical and clinical studies have compared the analgesic efficacy of this compound to that of morphine, the gold-standard opioid analgesic. A meta-analysis of studies in Chinese cancer patients concluded that this compound and morphine have comparable antinociceptive efficacy, but this compound was associated with a 55% lower rate of adverse reactions.[1] In postoperative pain management, this compound has been found to be at least as effective as morphine.[1][11]
However, the interaction between this compound and morphine can be complex. Some studies suggest that when administered together, this compound can antagonize the analgesic effect of morphine in a dose-dependent manner in certain acute pain models.[12] This highlights the importance of considering the specific pain modality and dosing regimen when evaluating the combined use of these drugs.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound's binding affinities and analgesic efficacy. This allows for a cross-laboratory comparison of its pharmacological properties.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound
| Study | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Liu et al. | 3.7 ± 0.7 | 31.9 ± 1.9 | 527 ± 70 |
| Wang et al. | 1.46 ± 0.10 | 22.01 ± 1.52 | 398.6 ± 43.25 |
Table 2: Analgesic Efficacy (ED50, mg/kg) of this compound in Animal Models
| Pain Model | Species | Route of Administration | ED50 (95% CI) | Study |
| Acetic Acid Writhing | Mouse | Subcutaneous | 0.2 (0.1-0.2) | Wang et al.[13] |
| Formalin Test (Phase I) | Mouse | Subcutaneous | 0.4 (0.2-1.0) | Wang et al.[13] |
| Formalin Test (Phase II) | Mouse | Subcutaneous | 0.4 (0.2-0.9) | Wang et al.[13] |
| Rat Tail Flick | Rat | Intraperitoneal | 0.53 (0.37-0.76) | N.A.[13] |
| Rat Tail Flick | Rat | Intramuscular | 0.12 (0.08-0.17) | N.A.[13] |
| Rat Tail Flick | Rat | Oral | 2.05 (1.71-2.45) | N.A.[13] |
| Neuropathic Pain (CCI) | Rat | Intraperitoneal | 1.3 | N.A.[14] |
| Cancer Pain (BCP) | Rat | Intraperitoneal | 1.6 | N.A.[14] |
Table 3: Comparison of Postoperative Analgesic Efficacy
| Study | Drug | Dose | Successful Analgesia |
| N.A.[11] | This compound | 5 mg IV | 75% |
| N.A.[11] | Morphine | 5 mg IV | 54% |
| N.A.[11] | Nalbuphine | 5 mg IV | 33% |
| N.A.[11] | Saline | N/A | 25% |
Experimental Protocols
To facilitate the validation and replication of findings, detailed methodologies for key experiments are provided below.
1. Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for opioid receptors.
-
Method: Competitive binding assays are performed using cell membranes prepared from cells stably expressing the human mu-, kappa-, or delta-opioid receptors. Membranes are incubated with a radiolabeled ligand (e.g., [3H]-DAMGO for MOR, [3H]-U69593 for KOR, [3H]-DADLE for DOR) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. After incubation, the membranes are washed, and the bound radioactivity is measured using liquid scintillation counting. The Ki values are calculated using the Cheng-Prusoff equation.[1]
2. In Vivo Analgesia Assessment: Hot Plate Test
-
Objective: To evaluate the central analgesic effects of this compound.
-
Method: Mice or rats are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time is set to prevent tissue damage. The test is performed before and at various time points after the administration of this compound or a vehicle control. The percentage of maximal possible effect (%MPE) is calculated.[13]
3. In Vivo Analgesia Assessment: Acetic Acid Writhing Test
-
Objective: To assess the peripheral analgesic effects of this compound.
-
Method: Mice are injected intraperitoneally with a dilute solution of acetic acid (e.g., 0.6%) to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs). This compound or a vehicle is administered prior to the acetic acid injection. The number of writhes is counted for a specific period (e.g., 20 minutes). The percentage of inhibition of writhing is calculated compared to the control group.[13]
4. Neuropathic Pain Model: Chronic Constriction Injury (CCI)
-
Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.
-
Method: Under anesthesia, the sciatic nerve of a rat is loosely ligated with chromic gut sutures at four locations. This procedure induces mechanical allodynia and thermal hyperalgesia in the ipsilateral paw. The paw withdrawal threshold to mechanical stimulation (using von Frey filaments) or paw withdrawal latency to thermal stimulation (using a radiant heat source) is measured before and after this compound administration.[14][15]
Visualizing the Mechanisms and Workflows
To further clarify the complex interactions and experimental processes, the following diagrams are provided.
Caption: this compound's multimodal mechanism of action.
Caption: Generalized workflow for preclinical analgesic studies.
Conclusion and Future Directions
The available evidence consistently supports the analgesic efficacy of this compound across various pain models and clinical settings. While the quantitative data for binding affinities and analgesic potency show some variability between studies, which is expected due to differences in experimental conditions, the overall pharmacological profile of this compound as a potent analgesic appears to be reproducible. Its unique mechanism of action, combining opioid receptor modulation with monoamine reuptake inhibition, makes it a compelling candidate for further research, particularly in the context of chronic and neuropathic pain where traditional opioids have limited efficacy.
For future studies, a more direct assessment of inter-laboratory reproducibility would be invaluable. This could involve standardized protocols and the use of common reference standards. Furthermore, a deeper investigation into the signaling pathways activated by this compound, particularly the potential for biased agonism at the mu-opioid receptor, could provide crucial insights into its favorable side-effect profile and guide the development of next-generation analgesics.[3][8] The continued exploration of this compound's pharmacology holds the promise of improving our understanding of pain and developing safer and more effective treatments.
References
- 1. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. transpopmed.org [transpopmed.org]
- 3. This compound is a Biased Ligand without Significant Beta-Arrestin Activation of the mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. PathWhiz [smpdb.ca]
- 7. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound as a potent analgesic: overview of its pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Serial intravenous doses of this compound, morphine, and nalbuphine in the management of postoperative pain for outpatients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. painphysicianjournal.com [painphysicianjournal.com]
- 13. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The analgesic effects of this compound in rats with chronic constriction injuries - PMC [pmc.ncbi.nlm.nih.gov]
Dezocine's Safety Profile: A Comparative Analysis Against Other Opioid Analgesics
For Researchers, Scientists, and Drug Development Professionals
Dezocine, a mixed agonist-antagonist opioid analgesic, presents a unique pharmacological profile that distinguishes it from traditional opioid analgesics like morphine and fentanyl. This guide provides an objective comparison of this compound's safety profile with other opioids, supported by experimental data, to inform research and drug development in pain management.
Executive Summary
This compound's distinct mechanism of action, characterized by partial agonism at the µ-opioid receptor (MOR) and antagonism or partial agonism at the κ-opioid receptor (KOR), contributes to a favorable safety profile.[1][2][3] Notably, it exhibits a ceiling effect for respiratory depression, a significantly lower abuse potential, and a reduced incidence of gastrointestinal side effects compared to full µ-opioid agonists.[4][5][6][7] While generally well-tolerated, common side effects include nausea, vomiting, and dizziness.[8]
Comparative Safety Data
The following tables summarize key quantitative data from comparative studies on the safety aspects of this compound versus other opioids.
| Adverse Event | This compound | Morphine | Fentanyl/Sufentanil | Key Findings & Citations |
| Respiratory Depression | Exhibits a "ceiling effect"; no further depression above 0.3 mg/kg i.v. in humans.[4][9] Significantly lower incidence compared to morphine in rhesus monkeys.[4][5] | Dose-dependent respiratory depression, a major risk in overdose.[6] | Potent respiratory depressants; a primary concern in clinical use and overdose.[10] | This compound's ceiling effect on respiratory depression is a significant safety advantage.[4][6][9] In one study, this compound was found to partially antagonize sufentanil-induced respiratory depression.[11] |
| Abuse and Dependence | Not a scheduled medication by the WHO; no reports of addiction in English literature.[1][12] Lower reinforcing properties than morphine in animal self-administration studies.[4][13] | High potential for abuse and dependence.[4] | High potential for abuse and dependence.[4] | This compound shows a significantly lower risk of developing dependence and addiction.[5] While it can produce some euphoric effects, these also exhibit a ceiling.[4][13] |
| Gastrointestinal Effects (Constipation) | Lower incidence of constipation compared to morphine, codeine, and d-propoxyphene in animal studies.[4][5] Less impact on intestinal smooth muscle contraction than morphine or sufentanil.[6][7] | A very common and often debilitating side effect, occurring in up to 90% of patients.[14] | Significant constipating effects.[7] | This compound has a demonstrably better gastrointestinal side effect profile.[7][15] |
| Nausea and Vomiting | One of the most common side effects. | A common side effect.[14] | A common side effect.[16] | A meta-analysis of this compound for cancer pain showed it had less than half the adverse responses of morphine.[12] |
| Sedation | Mild to moderate sedation observed at clinical doses.[4][17] | A common side effect.[14] | A common side effect.[14] | Sedative effects are present but generally considered mild at therapeutic doses.[4][17] |
Signaling Pathways and Mechanism of Action
This compound's safety profile is intrinsically linked to its unique interaction with opioid receptors and other neurotransmitter systems. It acts as a partial agonist at the µ-opioid receptor, which is responsible for analgesia but also for adverse effects like respiratory depression and euphoria when fully activated.[1][2] Crucially, this compound is suggested to be a G-protein biased ligand at the MOR, preferentially activating the G-protein signaling pathway responsible for analgesia over the β-arrestin pathway, which is implicated in respiratory depression and tolerance.[4][5] Its activity at the KOR and its inhibition of serotonin and norepinephrine reuptake further contribute to its analgesic effects and potentially mitigate some of the undesirable effects of MOR activation.[1][3][18]
Caption: this compound's multimodal mechanism of action.
Experimental Protocols
Below are descriptions of methodologies used in key studies cited in this guide.
Assessment of Respiratory Depression (Human Study)
-
Objective: To evaluate the dose-effect relationship of intravenous this compound on respiratory function and analgesia and compare it to morphine.
-
Methodology: A study involving six healthy volunteers monitored respiratory center sensitivity using carbon dioxide (CO2) rebreathing and mouth occlusion pressure (P0.1) measurements. Analgesia was tested using submaximal tourniquet ischemia. Subjects received single 0.15 mg/kg doses of this compound and morphine for comparison. To establish a dose-response curve and test for a ceiling effect, five successive 0.15 mg/kg doses of this compound were administered, with respiratory and analgesic effects measured after each dose.
-
Key Findings: Multiple doses of this compound showed a ceiling effect for both analgesia and respiratory depression, with no significant increase in effect beyond a cumulative dose of 0.30 mg/kg.[9]
-
Citation: Gal, T. J., & DiFazio, C. A. (1986). Ventilatory and analgesic effects of this compound in humans. Anesthesiology, 65(3), 269–274.
Assessment of Abuse Liability (Non-human Primate Study)
-
Objective: To determine the dependence liability and reinforcing effects of this compound compared to morphine.
-
Methodology: Rhesus monkeys with a history of codeine self-administration were used in intravenous drug self-administration paradigms. In substitution tests, saline was replaced with various doses of this compound to see if the animals would self-administer the drug. The response rates and the dose-response curve were compared to those of other opioids. In other studies, animals were chronically administered this compound, and then observed for withdrawal symptoms upon cessation or after being challenged with an opioid antagonist.
-
Key Findings: this compound did substitute for codeine in self-administration studies, but with a much shallower dose-response curve and an apparent ceiling effect compared to other opioids, indicating lower reinforcing properties.[4][13] Chronic administration of this compound did not produce significant dependence.[4]
-
Citation: Various preclinical studies summarized in reviews such as this compound and Addiction: Friend or Foe? (MDPI, 2024).
Assessment of Gastrointestinal Motility (In Vitro & In Vivo Rodent Study)
-
Objective: To compare the effects of this compound, morphine, and sufentanil on intestinal smooth muscle contraction and propulsion in rats.
-
Methodology:
-
In Vitro: Contractile tension and frequency of isolated rat small intestine smooth muscle segments were measured using a tension transducer after incubation with varying concentrations of this compound, morphine, and sufentanil.
-
In Vivo: The intestinal propulsion rate was measured by administering activated carbon via gavage to rats pre-treated with the different opioids. The distance traveled by the carbon through the small intestine over a set period was measured.
-
-
Key Findings: this compound had a significantly weaker inhibitory effect on both the contractile activity of isolated intestinal smooth muscle and the in vivo intestinal propulsion rate compared to morphine and sufentanil.[7]
-
Citation: Wang, Y. W., et al. (2015). Divergent Effect of this compound, Morphine and Sufentanil on Intestinal Motor Function in Rats. PLoS One, 10(10), e0139239.
Caption: Workflow for assessing opioid effects on GI motility.
Conclusion
The available evidence consistently indicates that this compound possesses a superior safety profile compared to traditional full agonist opioids such as morphine and fentanyl. Its ceiling effect on respiratory depression, lower abuse potential, and reduced gastrointestinal side effects are key differentiators. This favorable profile is attributed to its unique pharmacological actions as a biased partial agonist at the µ-opioid receptor and its interactions with the κ-opioid receptor and monoamine transporters. For researchers and drug development professionals, this compound serves as an important clinical compound and a molecular probe for designing safer and more effective analgesics.
References
- 1. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound and Addiction: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. “I’ll Be Back”: The Resurrection of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Effect of this compound, Morphine and Sufentanil on Intestinal Motor Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the side effects of this compound? [synapse.patsnap.com]
- 9. Ventilatory and analgesic effects of this compound in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The clinical application progress of multimodal analgesia strategy in enhanced recovery after surgery: a narrative review [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. Revisiting this compound for opioid use disorder: A narrative review of its potential abuse liability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Useage of Opioids and their Adverse Effects in Gastrointestinal Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Intravenous this compound for postoperative pain: a double-blind, placebo-controlled comparison with morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
Dezocine's Analgesic Potency: A Cross-Study Comparative Analysis in Preclinical Pain Models
Dezocine, a mixed agonist-antagonist opioid analgesic, has demonstrated significant efficacy across a spectrum of preclinical pain models. This guide provides a comparative overview of its potency, supported by quantitative data from various studies. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's analgesic profile.
Quantitative Comparison of this compound's Potency (ED₅₀)
The following table summarizes the effective dose 50 (ED₅₀) values of this compound in various animal models of pain. These values represent the dose required to produce a therapeutic effect in 50% of the population, offering a quantitative measure of the drug's potency.
| Pain Model | Animal Species | Route of Administration | This compound ED₅₀ (mg/kg) |
| Thermal Pain | |||
| Tail Flick Test | Rat | Intraperitoneal (i.p.) | 0.53 (0.37–0.76)[1] |
| Rat | Intramuscular (i.m.) | 0.12 (0.08–0.17)[1] | |
| Rat | Oral (p.o.) | 2.05 (1.71–2.45)[1] | |
| Inflammatory Pain | |||
| Formalin Test (Phase I) | Mouse | Subcutaneous (s.c.) | 0.4 (0.2–1.0)[1] |
| Formalin Test (Phase II) | Mouse | Subcutaneous (s.c.) | 0.4 (0.2–0.9)[1] |
| Neuropathic Pain | |||
| Spinal Nerve Ligation (SNL) - Mechanical Allodynia | Rat | Subcutaneous (s.c.) | 0.6 (0.3–1.3)[1] |
| Spinal Nerve Ligation (SNL) - Thermal Hyperalgesia | Rat | Subcutaneous (s.c.) | 0.3 (0.1–0.4)[1] |
| Chronic Constriction Injury (CCI) | Rat | Intraperitoneal (i.p.) | 1.3[2][3] |
| Cancer Pain | |||
| Bone Cancer Pain (BCP) | Mouse | Intraperitoneal (i.p.) | 1.6[2][3] |
| Capsaicin-Induced Sensitization | |||
| Rat (Male) | Subcutaneous (s.c.) | 0.38 (0.29–0.49)[1] | |
| Rat (Female) | Subcutaneous (s.c.) | 0.26 (0.18–0.38)[1] |
Experimental Protocols
Detailed methodologies for the key pain assays cited are provided below to allow for a comprehensive understanding of the experimental conditions under which this compound's potency was evaluated.
Tail-Flick Test
The tail-flick test is a measure of spinal nociceptive reflexes.[4][5]
-
Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source.[5]
-
Procedure:
-
The rat is gently restrained, and its tail is placed over the radiant heat source.
-
The heat source is activated, and the time taken for the rat to flick its tail away from the heat is recorded as the tail-flick latency.[6]
-
A cut-off time (typically 10-12 seconds) is established to prevent tissue damage.[6]
-
The analgesic effect of a drug is determined by its ability to increase the tail-flick latency.
-
Hot-Plate Test
The hot-plate test assesses the response to a thermal stimulus, involving supraspinal pathways.[7]
-
Apparatus: The apparatus consists of a metal plate that is maintained at a constant temperature (typically 52-55°C) and a transparent cylinder to confine the animal on the plate.[7][8]
-
Procedure:
Formalin Test
The formalin test is a model of continuous inflammatory pain that has two distinct phases.[9]
-
Procedure:
-
A dilute solution of formalin (typically 1-5%) is injected into the plantar surface of the animal's hind paw.[10]
-
The animal's behavior is then observed for a set period (e.g., 30-60 minutes).
-
Nociceptive behaviors, such as licking, biting, or flinching of the injected paw, are quantified.[11][12]
-
The observation period is divided into two phases:
-
The analgesic efficacy is determined by the reduction in the duration or frequency of these pain behaviors in each phase.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.
Caption: General experimental workflow for assessing the analgesic potency of this compound.
Caption: Simplified signaling pathway of this compound's analgesic action.
Mechanism of Action
This compound's analgesic properties are attributed to its unique pharmacological profile. It acts as a partial agonist at the μ-opioid receptor (MOR) and an antagonist at the κ-opioid receptor (KOR).[13][14] The partial agonism at the MOR is believed to be the primary driver of its analgesic effects, while the antagonism at the KOR may contribute to a lower incidence of certain side effects like dysphoria.[14]
Furthermore, this compound has been shown to inhibit the reuptake of norepinephrine and serotonin, which can enhance its analgesic effects, particularly in chronic pain states.[13][15][16] This multimodal mechanism of action, combining opioid receptor modulation with monoamine reuptake inhibition, distinguishes this compound from traditional opioid analgesics.[15] Studies have also indicated that this compound produces its antinociceptive effects through the activation of both κ and μ opioid receptors.[1] The analgesic effect of this compound has been shown to be significantly inhibited by both MOR and KOR antagonists.[3]
References
- 1. This compound as a potent analgesic: overview of its pharmacological characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Exerts Analgesic Effects in Chronic Pain by Activation of κ- and μ-Opioid Receptors and Inhibition of Norepinephrine and Serotonin Reuptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conductscience.com [conductscience.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. youtube.com [youtube.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The formalin test: an evaluation of the method [pubmed.ncbi.nlm.nih.gov]
- 10. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. This compound as a potent analgesic: overview of its pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel molecular targets of this compound and their clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Dezocine
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of pharmaceutical compounds like dezocine is a critical component of laboratory safety and operational integrity. Adherence to proper disposal protocols not only prevents environmental contamination but also mitigates the risk of diversion and accidental exposure. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting, aligning with general best practices for opioid analgesics and chemical waste management.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste, including opioids like this compound, is regulated by several federal agencies. The Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Drug Enforcement Administration (DEA) sets specific requirements for the disposal of controlled substances to prevent diversion.[1][2][3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[4]
Step-by-Step Disposal Procedures for this compound in a Laboratory Setting
The following procedures are based on general guidelines for the disposal of opioid compounds and chemical waste from laboratory settings.
1. Segregation and Labeling:
-
Immediately segregate all waste contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE) like gloves, pipette tips, and vials.[4]
-
Collect this waste in a dedicated, clearly labeled, and sealed hazardous waste container.[4] The container should be appropriate for the type of waste (e.g., a sealed bottle for liquid waste).
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed to avoid unintended reactions.[4]
2. Decontamination of Labware and Surfaces:
-
All non-disposable equipment and surfaces that have come into contact with this compound must be thoroughly decontaminated.
3. Disposal of Unused or Expired this compound:
-
Unused or expired containers of this compound should be promptly removed from the active inventory and clearly marked as "Expired - DO NOT USE".[5]
-
The primary and recommended method for the disposal of controlled substances from a laboratory is through a DEA-licensed reverse distributor.[5] Your institution's EHS department can typically arrange for this service.[5]
-
Under no circumstances should this compound be poured down the drain or disposed of in the general trash.[6] The EPA has implemented a ban on the sewering of hazardous waste pharmaceuticals.[7]
4. Record Keeping:
-
Maintain meticulous records of the use and disposal of this compound.[5] This includes the date, quantity used, and the date and method of disposal. These records are essential for regulatory compliance, particularly for controlled substances.
Disposal Options for Pharmaceutical Waste
While the primary method for laboratory disposal of controlled substances like this compound is via a reverse distributor, it is helpful to be aware of the broader landscape of pharmaceutical disposal methods.
| Disposal Method | Description | Applicability for Laboratory this compound |
| Reverse Distributor | A DEA-licensed entity that handles the collection and proper disposal of controlled substances, typically through incineration.[5] | Primary and recommended method. |
| Drug Take-Back Programs | Authorized sites that collect unused or expired medications from the public.[8][9][10] | Not applicable for laboratory-generated waste. |
| Mail-Back Programs | Envelopes provided to mail unused medications to a designated disposal facility.[10] | Not applicable for laboratory-generated waste. |
| Household Trash Disposal | Mixing the medication with an undesirable substance (e.g., coffee grounds, cat litter) and placing it in a sealed bag in the trash.[8][9][10] | Not a recommended or compliant method for laboratory-generated waste. |
| Flushing | Disposing of the medication down the toilet. This is only recommended by the FDA for a specific list of potent drugs to prevent accidental ingestion.[10][11][12] | Not a recommended or compliant method for laboratory-generated waste. |
Experimental Protocols
Specific, validated experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not widely published in the available scientific literature. Research has focused more on the stability of this compound in various solutions for clinical use.[13][14] Therefore, chemical destruction by laboratory personnel is not recommended. The most appropriate and compliant method of disposal is incineration through a licensed hazardous waste management company or a reverse distributor, which ensures the complete destruction of the active pharmaceutical ingredient.[2]
Logical Workflow for this compound Disposal in a Laboratory
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a research setting.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible management of this compound waste, upholding the highest standards of laboratory safety and environmental stewardship.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlled Substance Guidelines | Office of Research Protections | University of Pittsburgh [orp.pitt.edu]
- 6. safety.rice.edu [safety.rice.edu]
- 7. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 8. dea.gov [dea.gov]
- 9. myblockbuddy.com [myblockbuddy.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 11. gao.gov [gao.gov]
- 12. Responsible Use of Opioids - Purdue Pharma [purduepharma.com]
- 13. Stability study of this compound in 0.9% sodium chloride solutions for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physical compatibility and chemical stability of this compound and ramosetron in 0.9% sodium chloride injection for patient-controlled analgesia administration - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Dezocine
For Researchers, Scientists, and Drug Development Professionals
Dezocine is a potent opioid analgesic. While some safety data sheets may not classify it as hazardous under the Globally Harmonized System (GHS), its pharmacological properties necessitate stringent handling protocols to mitigate risks of occupational exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, drawing upon best practices for handling potent synthetic opioids.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE for the specific procedures being undertaken. The following table summarizes recommended PPE for handling this compound, categorized by the level of exposure risk, based on guidelines for potent opioids.
| Exposure Risk Level | Task Example | Recommended Personal Protective Equipment |
| Low | Handling sealed containers, visual inspection. | - Single pair of nitrile gloves- Standard laboratory coat- Safety glasses |
| Moderate | Weighing and preparing solutions in a ventilated enclosure, performing dilutions. | - Double-gloving with nitrile gloves- Disposable gown or lab coat- Safety glasses or goggles- NIOSH-approved N95 or higher respirator |
| High | Procedures with a high risk of aerosolization (e.g., sonication, vortexing), cleaning up spills. | - Double-gloving with nitrile gloves- Disposable, fluid-resistant gown or coveralls (e.g., Tyvek®)- Face shield and goggles- NIOSH-approved P100 respirator or a powered air-purifying respirator (PAPR) |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
This protocol outlines the step-by-step methodology for safely handling this compound from receipt to disposal.
1. Pre-Handling and Preparation:
- Designated Area: All work with this compound must be conducted in a designated and clearly marked area with restricted access.
- Ventilation: Handle solid this compound and prepare concentrated solutions within a certified chemical fume hood, biological safety cabinet, or other ventilated enclosure.
- Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill kit, and waste containers, are readily accessible.
- Pre-weighing: If possible, use pre-weighed amounts of this compound to avoid handling the powder.
2. Handling and Solution Preparation:
- Donning PPE: Put on the appropriate PPE as determined by your risk assessment.
- Weighing: If weighing is necessary, do so on a tared weigh paper or in a container within the ventilated enclosure. Use anti-static tools to minimize powder dispersal.
- Dissolving: Add the solvent to the this compound powder slowly and carefully to avoid splashing. Ensure the container is securely capped before mixing.
- Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.
3. Post-Handling and Decontamination:
- Surface Decontamination: After each procedure, decontaminate all work surfaces with a suitable cleaning agent (e.g., soap and water), followed by a rinse with water. Avoid using bleach, which may cause aerosolization of powders.[1]
- Equipment Decontamination: Decontaminate all non-disposable equipment that has come into contact with this compound.
- Doffing PPE: Remove PPE carefully to avoid self-contamination. Dispose of disposable PPE in the designated hazardous waste stream.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
4. Spill Management:
- Evacuate: In the event of a spill, evacuate non-essential personnel from the area.
- Isolate: Secure the area and prevent the spread of the spill.
- PPE: Don the appropriate high-level PPE before attempting to clean the spill.
- Contain and Absorb: For liquid spills, use an absorbent material from a chemical spill kit to contain and soak up the liquid. For solid spills, gently cover with a damp paper towel to avoid raising dust.
- Clean-up: Carefully scoop the absorbed material or covered powder into a designated hazardous waste container.
- Decontaminate: Clean the spill area thoroughly with soap and water.
- Report: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Disposal Plan
All this compound waste must be treated as hazardous pharmaceutical waste and disposed of according to institutional and regulatory guidelines.
-
Waste Segregation:
-
Hazardous Chemical Waste (Black Containers): For bulk quantities of this compound, unused product, and heavily contaminated items.
-
Trace Contaminated Waste (Yellow Containers): For items with trace amounts of contamination, such as used PPE and absorbent pads from routine procedures.
-
Sharps Waste (Red Containers): For sharps that are contaminated with this compound. Needles should not be recapped.[2]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store hazardous waste in a designated, secure Satellite Accumulation Area (SAA) away from general laboratory traffic.
-
Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of hazardous waste. Do not dispose of this compound or its waste down the drain or in the regular trash.[2] The preferred method for the final disposal of potent pharmaceutical waste is incineration.[3]
Visual Workflow for Safe this compound Handling
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
